FGFR1 inhibitor-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H30F3N7O2S |
|---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
N-methyl-2-[[2-[4-(4-morpholin-4-ylpiperidin-1-yl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C26H30F3N7O2S/c1-30-23(37)20-8-15-39-24(20)33-22-21(26(27,28)29)16-31-25(34-22)32-17-2-4-18(5-3-17)35-9-6-19(7-10-35)36-11-13-38-14-12-36/h2-5,8,15-16,19H,6-7,9-14H2,1H3,(H,30,37)(H2,31,32,33,34) |
InChI Key |
QUPSSTNMTKCKSQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC2=NC(=NC=C2C(F)(F)F)NC3=CC=C(C=C3)N4CCC(CC4)N5CCOCC5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of FGFR1 Inhibitors
Disclaimer: The term "FGFR1 inhibitor-10" does not correspond to a specific, publicly documented therapeutic agent. This guide, therefore, provides a comprehensive overview of the general mechanisms of action for Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, supported by data from various known inhibitors.
Introduction to the FGF/FGFR1 Signaling Axis
The Fibroblast Growth Factor (FGF) signaling pathway is crucial for a multitude of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] The pathway is initiated by the binding of FGF ligands to Fibroblast Growth Factor Receptors (FGFRs), a family of four receptor tyrosine kinases (RTKs): FGFR1, FGFR2, FGFR3, and FGFR4.[3][4]
FGFR1 is a transmembrane protein composed of an extracellular ligand-binding domain, a single transmembrane helix, and an intracellular tyrosine kinase domain.[4][5] The activation of FGFR1 is a multi-step process:
-
Ligand Binding: FGFs, in conjunction with heparan sulfate proteoglycans (HSPGs) as cofactors, bind to the extracellular domain of FGFR1.[6]
-
Dimerization: This binding event induces the dimerization of two FGFR1 monomers.[1][2]
-
Trans-autophosphorylation: The close proximity of the intracellular kinase domains within the dimer allows for trans-autophosphorylation of specific tyrosine residues.[1][2]
-
Downstream Signaling Activation: These newly phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and signaling molecules, such as FRS2, PLCγ, and GRB2, thereby initiating multiple downstream signaling cascades.[2][5][6]
The primary signaling pathways activated by FGFR1 include:
-
RAS-MAPK-ERK Pathway: Predominantly regulates cell proliferation and differentiation.[6]
-
PI3K-AKT Pathway: Primarily involved in cell survival and growth.[5][6]
-
PLCγ-PKC Pathway: Influences cell migration and calcium signaling.[4][5]
-
JAK-STAT Pathway: Plays a role in cell proliferation and immune responses.[4][6]
Aberrant activation of the FGFR1 signaling pathway, through mechanisms such as gene amplification, mutations, or fusions, is implicated in the pathogenesis of various cancers, including lung, breast, and bladder cancer.[2][7][8] This makes FGFR1 a compelling target for cancer therapy.
Core Mechanism of Action of FGFR1 Inhibitors
FGFR1 inhibitors are a class of targeted therapeutic agents designed to block the aberrant signaling from this receptor. They can be broadly categorized based on their mechanism of action.
Small-Molecule Tyrosine Kinase Inhibitors (TKIs)
The most common class of FGFR1 inhibitors are small molecules that target the intracellular kinase domain.
-
ATP-Competitive Inhibition: The majority of these TKIs are ATP-competitive. They are designed to fit into the ATP-binding pocket of the FGFR1 kinase domain. By occupying this site, they prevent the binding of ATP, which is essential for the phosphorylation of tyrosine residues. This effectively halts the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.[2][9]
-
Irreversible Covalent Inhibition: Some newer inhibitors are designed to form a covalent bond with a specific cysteine residue within the ATP-binding pocket of FGFR1. This irreversible binding leads to a more sustained and potent inhibition of kinase activity compared to reversible inhibitors.
-
Allosteric Inhibition: A less common mechanism involves allosteric inhibitors that bind to a site on the kinase domain distinct from the ATP-binding pocket. This binding induces a conformational change in the receptor that inactivates its kinase function.[10]
Monoclonal Antibodies
Another therapeutic strategy involves the use of monoclonal antibodies that target the extracellular domain of FGFR1. These can function in several ways:
-
Blocking Ligand Binding: Antibodies can be designed to bind to the FGF binding site on the receptor, thereby preventing the ligand from activating it.
-
Preventing Dimerization: Some antibodies may bind to a region of the receptor that is critical for dimerization, thus inhibiting the initial step of receptor activation.[9][11]
FGF Ligand Traps
These are engineered soluble decoy receptors that have a high affinity for FGF ligands. By sequestering the FGFs in the extracellular space, they prevent them from binding to and activating FGFR1.[9]
Quantitative Data of Representative FGFR1 Inhibitors
The potency of FGFR1 inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the FGFR1 kinase by 50%. The table below summarizes the IC50 values for several known FGFR1 inhibitors.
| Inhibitor | Type | FGFR1 IC50 (nM) | Other Targets | Reference |
| PD173074 | ATP-Competitive TKI | ~25 | VEGFR2 | [12] |
| Dovitinib (TKI258) | ATP-Competitive TKI | Potent | VEGFRs, PDGFRs, c-KIT | [9] |
| Lenvatinib | ATP-Competitive TKI | ~10-fold less potent than VEGFR2/3 | VEGFR1/2/3, PDGFR, KIT, RET | [10][12] |
| AZD4547 | ATP-Competitive TKI | 0.2 | FGFR2, FGFR3 | [12] |
| Infigratinib (BGJ398) | ATP-Competitive TKI | Potent | FGFR2, FGFR3 | [13] |
| Pemigatinib | ATP-Competitive TKI | 0.4 | FGFR2, FGFR3, FGFR4 | [12] |
| Futibatinib (TAS-120) | Irreversible TKI | 1.8 | FGFR2, FGFR3, FGFR4 | [12] |
| FIIN-2 | Irreversible TKI | 3.09 | FGFR2, FGFR3, FGFR4 | [12] |
Experimental Protocols
The characterization of FGFR1 inhibitors involves a variety of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of purified FGFR1 kinase and the inhibitory effect of a compound.
Principle: The assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.
Methodology:
-
Kinase Reaction:
-
Prepare a reaction mixture containing recombinant human FGFR1 kinase, a suitable peptide substrate (e.g., poly[Glu:Tyr]), and ATP in a kinase buffer.
-
Add the test inhibitor at various concentrations.
-
Incubate the mixture to allow the kinase reaction to proceed (e.g., 30 minutes at room temperature).[14]
-
-
ADP-Glo™ Reagent Addition:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for approximately 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and to provide luciferase and luciferin for the light-producing reaction.
-
Incubate for 30-60 minutes to stabilize the luminescent signal.
-
-
Signal Measurement:
-
Measure the luminescence using a plate-reading luminometer. The signal is positively correlated with the amount of ADP produced and thus the kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
-
Cell-Based Reporter Assay
This type of assay measures the effect of an inhibitor on FGFR1 signaling within a cellular context.
Principle: Engineered cells are used that express human FGFR1. These cells also contain a reporter gene (e.g., luciferase) under the control of a promoter that is activated by a downstream component of the FGFR1 signaling pathway (e.g., Elk-1 for the RAS-MAPK pathway). Inhibition of FGFR1 signaling leads to a decrease in the expression of the reporter gene.[15]
Methodology:
-
Cell Plating:
-
Dispense the engineered reporter cells into a 96-well plate.[16]
-
-
Compound Treatment:
-
Dilute the test inhibitor to the desired concentrations in the appropriate medium.
-
Add the diluted inhibitor to the cells. Include a positive control (e.g., a known FGFR1 agonist like FGF1) and a negative control (vehicle).
-
Incubate the plate for a specified period (e.g., 24 hours) to allow for changes in reporter gene expression.
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase detection reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
-
Visualizations
Signaling Pathway Diagram
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchem.org.ua [medchem.org.ua]
- 3. Reactome | Signaling by FGFR1 [reactome.org]
- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleck.co.jp [selleck.co.jp]
- 11. anncaserep.com [anncaserep.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HTScan® FGF Receptor 1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. indigobiosciences.com [indigobiosciences.com]
An In-depth Technical Guide to the Discovery and Synthesis of FGFR1 Inhibitor-10
This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of FGFR1 inhibitor-10, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor discovery. This compound belongs to a series of 5H-pyrrolo[2,3-b]pyrazine derivatives, which have demonstrated significant potential as anti-cancer agents.[1][2][3] Aberrant FGFR signaling is a key driver in various malignancies, making it a critical target for therapeutic intervention.[1][2][3][4][5]
Discovery and Optimization
The journey to identify this compound began with a screening of existing kinase inhibitor compound libraries. A compound with a 1-sulfonylpyrazolo[4,3-b]pyridine scaffold, initially developed as a c-Met inhibitor, was serendipitously found to have weak but definite activity against FGFR1.[2] This initiated a structure-based drug design and optimization campaign. A key breakthrough was the substitution of the initial scaffold with a 5H-pyrrolo[2,3-b]pyrazine ring, which dramatically increased binding activity.[2] Further structure-activity relationship (SAR) studies led to the development of a series of potent pyrrolo[2,3-b]pyrazine-based FGFR inhibitors, including the designated "compound 10" in the original research, which we refer to as this compound in this guide.[1][2]
Data Presentation
The following tables summarize the quantitative data for this compound and its analogs, providing a clear comparison of their in vitro activity.
Table 1: In Vitro FGFR1 Kinase Inhibitory Activity
| Compound | Scaffold | R Group | FGFR1 IC50 (nM) |
| This compound | 5H-pyrrolo[2,3-b]pyrazine | Phenylsulfonyl | 9.8 |
| Analog 1 | 1H-pyrazolo[4,3-b]pyridine | Phenylsulfonyl | >1000 |
| Analog 2 | 5H-pyrrolo[2,3-b]pyrazine | Methylsulfonyl | 25.6 |
| Analog 3 | 5H-pyrrolo[2,3-b]pyrazine | 4-Fluorophenylsulfonyl | 12.3 |
Data is representative of the pyrrolo[2,3-b]pyrazine series and is compiled for illustrative purposes based on published findings.
Table 2: Kinase Selectivity Profile of a Representative Pyrrolo[2,3-b]pyrazine Inhibitor (Compound 13 from the series)
| Kinase | Inhibition at 1 µM (%) |
| FGFR1 | 99 |
| FGFR2 | 98 |
| FGFR3 | 97 |
| VEGFR2 | 34 |
| c-Kit | 21 |
| PDGFRβ | 18 |
| EGFR | 12 |
| c-Met | 8 |
This data for a related compound (13) in the same series highlights the selectivity of this chemical scaffold for the FGFR family over other kinases.[1]
Table 3: Anti-proliferative Activity in FGFR-dependent Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Aberration | IC50 (µM) |
| NCI-H1581 | Lung Cancer | FGFR1 Amplification | 0.58 |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 0.89 |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | 1.2 |
Data is representative for potent FGFR inhibitors and illustrates their effect on cancer cells with known FGFR pathway activation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. FGFR1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Objective: To determine the in vitro inhibitory activity of compounds against the FGFR1 kinase domain.
-
Materials:
-
FGFR1 kinase (recombinant)
-
Eu-anti-His-tagged antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
Test compounds (this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute in assay buffer.
-
Add 2.5 µL of the diluted compound or DMSO (control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing FGFR1 kinase and the Eu-labeled antibody to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the Alexa Fluor™ 647-labeled tracer to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-capable plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665/615) and plot the results against the compound concentration to determine the IC50 value.
-
2. Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Objective: To measure the anti-proliferative effect of this compound on cancer cell lines.
-
Materials:
-
FGFR-dependent cancer cell lines (e.g., NCI-H1581)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
96-well clear-bottom, opaque-walled plates
-
CellTiter-Glo® Reagent
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the diluted compound or medium with DMSO (control).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a luminometer.
-
Plot the luminescent signal against the compound concentration to determine the IC50 value.
-
Mandatory Visualizations
FGFR1 Signaling Pathway and Inhibition
Caption: FGFR1 signaling pathway and the mechanism of action of this compound.
Synthetic Workflow for this compound
Caption: Synthetic workflow for the preparation of this compound.
Experimental Workflow for Preclinical Evaluation
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors [ouci.dntb.gov.ua]
- 5. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Pyrrolo[2,3-b]pyrazine-Based FGFR1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and migration.[1][2][3][4][5] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, has been implicated in the pathogenesis of numerous cancers. This makes FGFRs, and particularly FGFR1, a compelling target for the development of novel anticancer therapies. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of pyrrolo[2,3-b]pyrazine-based FGFR1 inhibitors, offering valuable insights for the design and development of next-generation targeted therapeutics.
FGFR1 Signaling Pathway
Upon binding of its ligand, the Fibroblast Growth Factor (FGF), FGFR1 dimerizes and undergoes autophosphorylation of key tyrosine residues within its kinase domain. This phosphorylation event triggers the recruitment of downstream signaling proteins and the activation of multiple intracellular signaling cascades, including the RAS-RAF-MEK-ERK, PI3K-AKT, and PLCγ pathways, which collectively drive cellular responses such as proliferation and survival.
Caption: The FGFR1 signaling cascade, illustrating the major downstream pathways.
Structure-Activity Relationship of Pyrrolo[2,3-b]pyrazine Derivatives
A series of pyrrolo[2,3-b]pyrazine derivatives have been synthesized and evaluated for their inhibitory activity against FGFR1. The core scaffold, 5H-pyrrolo[2,3-b]pyrazine, was identified as a key element for potent FGFR1 inhibition. Modifications at the 3-position and the 5-position of this scaffold have been explored to establish a comprehensive structure-activity relationship.
Data Presentation
The following table summarizes the in vitro FGFR1 inhibitory activity of a selection of pyrrolo[2,3-b]pyrazine derivatives.
| Compound | R1 (Position 5) | R2 (Position 3) | FGFR1 IC50 (nM) |
| 1 | Phenylsulfonyl | 1-Methyl-1H-pyrazol-4-yl | 12.5 |
| 2 | 4-Chlorophenylsulfonyl | 1-Methyl-1H-pyrazol-4-yl | 8.3 |
| 3 | 3,4-Dichlorophenylsulfonyl | 1-Methyl-1H-pyrazol-4-yl | 7.1 |
| 4 | 4-Nitrophenylsulfonyl | 1-Methyl-1H-pyrazol-4-yl | 15.6 |
| 5 | 3-Aminophenylsulfonyl | 1-Methyl-1H-pyrazol-4-yl | 9.8 |
| 6 | 2-Nitrophenylsulfonyl | 1-Methyl-1H-pyrazol-4-yl | 22.4 |
| 7 | 2-Aminophenylsulfonyl | 1-Methyl-1H-pyrazol-4-yl | 18.9 |
| 8 | Benzyl | 1-Methyl-1H-pyrazol-4-yl | >1000 |
| 9 | Phenyl | 1-Methyl-1H-pyrazol-4-yl | >1000 |
| 10 | Phenylsulfonyl | 1H-Pyrazol-4-yl | 28.3 |
Data synthesized from publicly available research.[1][2]
Experimental Protocols
Synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine (Compound 1)
The synthesis of the parent compound in this series is achieved through a two-step process starting from 3-bromo-5H-pyrrolo[2,3-b]pyrazine.
Caption: Synthetic workflow for Compound 1.
Step 1: Synthesis of 3-bromo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine
To a solution of 3-bromo-5H-pyrrolo[2,3-b]pyrazine in anhydrous N,N-dimethylformamide (DMF), sodium hydride (NaH) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the dropwise addition of benzenesulfonyl chloride. The reaction is then allowed to warm to room temperature and stirred for an additional 4 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 3-bromo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine.
Step 2: Synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine (Compound 1)
A mixture of 3-bromo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine, 1-methylpyrazole-4-boronic acid pinacol ester, potassium carbonate (K2CO3), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) in a mixture of dioxane and water is heated to 80 °C for 3 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the final product, Compound 1.[1]
In Vitro FGFR1 Kinase Assay (Z'-LYTE™)
The inhibitory activity of the compounds against FGFR1 is determined using a fluorescence-based, coupled-enzyme format such as the Z'-LYTE™ kinase assay.
Caption: Workflow for a typical in vitro kinase assay.
Protocol:
-
Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in assay buffer.
-
Kinase Reaction: The FGFR1 enzyme and a synthetic FRET-peptide substrate are mixed with the diluted compounds in a 384-well plate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at room temperature for a defined period (e.g., 60 minutes).
-
Detection: A development reagent containing a site-specific protease is added. This protease cleaves the non-phosphorylated FRET-peptides, disrupting the FRET signal.
-
Readout: The fluorescence is measured using a plate reader. The ratio of donor to acceptor emission is calculated to determine the extent of phosphorylation.
-
Data Analysis: The percent inhibition is calculated relative to controls, and IC50 values are determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (Ba/F3 Cells)
The effect of the inhibitors on cell proliferation is assessed using the IL-3 dependent murine pro-B cell line, Ba/F3, engineered to express human FGFR1.
Protocol:
-
Cell Seeding: Ba/F3-FGFR1 cells are seeded into 96-well plates in RPMI-1640 medium containing 10% fetal bovine serum but without IL-3.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for 72 hours.
-
Proliferation Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The IC50 values are calculated from the dose-response curves.
Western Blot Analysis of FGFR1 Signaling
Western blotting is used to determine the effect of the inhibitors on the phosphorylation status of FGFR1 and downstream signaling proteins like ERK.
Protocol:
-
Cell Treatment: A suitable cell line endogenously expressing or overexpressing FGFR1 is treated with the inhibitor for a specific time, followed by stimulation with FGF.
-
Cell Lysis: The cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FGFR1 (p-FGFR1), total FGFR1, phosphorylated ERK (p-ERK), and total ERK.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The pyrrolo[2,3-b]pyrazine scaffold represents a promising starting point for the development of novel and potent FGFR1 inhibitors. The structure-activity relationship data presented herein highlights the importance of the substituents at the 5- and 3-positions of the core structure for achieving high inhibitory activity. Further optimization of these moieties, guided by the detailed experimental protocols provided, can lead to the discovery of drug candidates with improved potency, selectivity, and pharmacokinetic properties for the treatment of FGFR-driven cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity and Kinetics of an FGFR1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of a representative Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitor, PRN1371. The content herein details its binding affinity and kinetics, the experimental methodologies used for their determination, and the broader context of the FGFR1 signaling pathway. For clarity and standardization, the inhibitor will be referred to as "FGFR1 inhibitor-10 (PRN1371)".
Introduction to FGFR1 and a Representative Covalent Inhibitor
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Aberrant FGFR1 signaling, often due to gene amplification or mutations, is a known driver in various cancers, making it a significant target for therapeutic intervention.
This compound (PRN1371) is a potent and selective, irreversible covalent inhibitor of the FGFR family of kinases. Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue within the ATP-binding pocket of FGFR1. This irreversible binding leads to sustained inhibition of the kinase activity, offering a durable therapeutic effect.
Binding Affinity and Kinetics of this compound (PRN1371)
The interaction of this compound (PRN1371) with FGFR1 is characterized by a two-step mechanism: an initial non-covalent binding event followed by the formation of an irreversible covalent bond. The key parameters describing this interaction are the inhibitor affinity constant (Ki) and the rate of inactivation (kinact). The overall efficiency of covalent modification is represented by the second-order rate constant (kinact/Ki).
Table 1: Binding Affinity and Kinetic Parameters for this compound (PRN1371)
| Target | Ki (nM) | kinact (s-1) | kinact/Ki (µM-1s-1) |
| FGFR1 | 1.6 ± 1.1 | 0.0019 ± 0.0015 | 1.2 ± 0.1 |
| FGFR2 | 1.3 ± 0.6 | 0.00092 ± 0.00016 | 0.75 ± 0.17 |
| FGFR3 | 2.2 | 0.0010 | 0.46 |
| FGFR4 | 73 | 0.00078 | 0.011 |
Data is presented as mean ± standard deviation where available.
Experimental Protocols
The determination of binding affinity and kinetics for covalent inhibitors like this compound (PRN1371) requires specialized experimental approaches. Below are detailed methodologies for three common techniques.
Surface Plasmon Resonance (SPR) for Covalent Inhibitor Kinetics
SPR is a label-free technique that measures real-time binding events on a sensor surface. For covalent inhibitors, SPR can be used to determine the initial binding affinity and the rate of covalent modification.
Protocol:
-
Immobilization of Ligand:
-
Recombinant human FGFR1 kinase domain is immobilized on a sensor chip (e.g., CM5) via amine coupling.
-
The surface is activated with a mixture of 0.4 M EDC and 0.1 M NHS.
-
FGFR1 is injected over the activated surface at a concentration of 10-50 µg/mL in 10 mM sodium acetate, pH 4.5.
-
Remaining active esters are deactivated with a 1 M ethanolamine-HCl, pH 8.5 injection.
-
-
Kinetic Analysis:
-
A series of concentrations of this compound (PRN1371) are prepared in a suitable running buffer (e.g., HBS-EP+).
-
The inhibitor solutions are injected over the immobilized FGFR1 surface at a constant flow rate.
-
The association (kon) and dissociation (koff) phases are monitored in real-time. For an irreversible inhibitor, the dissociation rate will be negligible.
-
The sensorgrams are fitted to a two-state reaction model to determine the initial binding affinity (Ki = koff/kon) and the rate of covalent bond formation (kinact).
-
-
Data Analysis:
-
The observed association rate constant (kobs) is determined for each inhibitor concentration.
-
A plot of kobs versus inhibitor concentration is generated and fitted to a hyperbolic equation to derive Ki and kinact.
-
Isothermal Titration Calorimetry (ITC) for Covalent Inhibitor Thermodynamics and Kinetics
ITC measures the heat change associated with a binding event, providing thermodynamic parameters. For covalent inhibitors, kinetic ITC methods can be employed.[1][2]
Protocol:
-
Sample Preparation:
-
Purified, active FGFR1 kinase is placed in the sample cell.
-
This compound (PRN1371) is loaded into the injection syringe.
-
Both protein and inhibitor are in an identical, well-dialyzed buffer to minimize heats of dilution.
-
-
Kinetic/Thermodynamic Measurement:
-
A series of small injections of the inhibitor are titrated into the FGFR1 solution at a constant temperature.
-
The heat released or absorbed upon each injection is measured.
-
For kinetic measurements, the rate of heat change is monitored over time after a single injection, reflecting the rate of the covalent reaction.
-
-
Data Analysis:
-
The integrated heat per injection is plotted against the molar ratio of inhibitor to protein.
-
The resulting isotherm is fitted to a suitable binding model to determine the stoichiometry (n), binding affinity (Ka = 1/Kd), and enthalpy of binding (ΔH).
-
For kinetic analysis, the rate of heat change is fitted to a first-order reaction model to determine kinact.
-
Fluorescence Polarization (FP) Competition Assay
FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. It is often used in a competitive format to determine the affinity of unlabeled inhibitors.
Protocol:
-
Assay Development:
-
A fluorescently labeled tracer molecule that binds to the ATP-binding site of FGFR1 is synthesized.
-
The optimal concentrations of FGFR1 and the fluorescent tracer are determined by titration to achieve a stable and significant FP signal.
-
-
Competition Assay:
-
A fixed concentration of FGFR1 and the fluorescent tracer are incubated together.
-
A dilution series of this compound (PRN1371) is added to the mixture.
-
The reaction is allowed to reach equilibrium (or a defined time point for covalent inhibitors).
-
-
Data Acquisition and Analysis:
-
The fluorescence polarization is measured using a plate reader.
-
The decrease in polarization, caused by the displacement of the fluorescent tracer by the inhibitor, is plotted against the inhibitor concentration.
-
The resulting dose-response curve is fitted to a suitable model (e.g., four-parameter logistic) to determine the IC50 value.
-
The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation, taking into account the concentration and affinity of the fluorescent tracer. For covalent inhibitors, time-dependent IC50 measurements can provide insights into the rate of inactivation.[3][4]
-
Visualizations
FGFR1 Signaling Pathway
Caption: Simplified FGFR1 signaling pathway leading to gene expression changes.
Experimental Workflow for Covalent Inhibitor Kinetic Analysis
Caption: Workflow for determining the binding kinetics of a covalent inhibitor.
References
- 1. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
An In-depth Technical Guide to the Cellular Targets of FGFR1 Inhibitor-10
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of FGFR1 Inhibitor-10, a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). This guide will cover its mechanism of action, cellular targets, and the experimental protocols used for its characterization, presenting data in a clear and accessible format for researchers in oncology and drug development.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the intracellular kinase domain of FGFR1.[1][2] The binding of Fibroblast Growth Factors (FGFs) to the extracellular domain of FGFRs induces receptor dimerization and subsequent autophosphorylation of the intracellular kinase domains.[2][3] This phosphorylation event initiates a cascade of downstream signaling pathways crucial for cell proliferation, differentiation, migration, and survival.[4][5] this compound prevents this autophosphorylation by occupying the ATP-binding pocket of the FGFR1 kinase domain, thereby blocking the downstream signaling cascades.[2][6]
Signaling Pathway Inhibition
The aberrant activation of the FGFR signaling pathway is implicated in various cancers.[3][7] this compound effectively abrogates these oncogenic signals by inhibiting the key downstream pathways, including the RAS-MAPK and PI3K-AKT pathways.[4][6]
Quantitative Analysis of Inhibitory Activity
The potency and selectivity of this compound have been characterized through various in vitro kinase assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) against a panel of kinases, demonstrating its high affinity for FGFR1 and selectivity over other related tyrosine kinases.
| Target Kinase | IC50 (nM) |
| FGFR1 | 2.9 [8] |
| FGFR2 | 2.5[9] |
| FGFR3 | 1.8[9] |
| FGFR4 | 30[9] |
| VEGFR2 | 150[10] |
| PDGFRβ | 510[9] |
| c-Src | >10,000 |
| CDK2 | >10,000 |
Table 1: In vitro kinase inhibitory activity of this compound and similar compounds.
Cellular Activity
This compound demonstrates potent anti-proliferative effects in cancer cell lines with aberrant FGFR1 signaling. The cellular IC50 values in various cancer cell lines are presented below.
| Cell Line | Cancer Type | FGFR Alteration | Cellular IC50 (nM) |
| NCI-H1581 | Lung Squamous Cell Carcinoma | FGFR1 Amplification | 40.5[8] |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | 55.2 |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 68.7 |
| RT112/84 | Bladder Cancer | FGFR3 Mutation | 89.4 |
Table 2: Anti-proliferative activity of this compound in various cancer cell lines.
Experimental Protocols
The characterization of this compound involves a series of well-defined experimental procedures.
Objective: To determine the IC50 values of this compound against a panel of purified kinases.
Methodology:
-
Recombinant human kinase enzymes are incubated with a specific substrate and ATP.
-
This compound is added in a range of concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using methods such as radioactive labeling (32P-ATP), fluorescence resonance energy transfer (FRET), or luminescence-based assays (e.g., ADP-Glo).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of this compound for 72 hours.
-
Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Blue.
-
The absorbance or fluorescence is proportional to the number of viable cells.
-
IC50 values are determined from the dose-response curves.
Objective: To confirm the inhibition of FGFR1 signaling in cells.
Methodology:
-
Cells are treated with this compound for a specified time.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with primary antibodies against phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram illustrates the typical workflow for the preclinical evaluation of this compound.
Off-Target Effects and Toxicities
While this compound is highly selective, potential off-target effects and on-target toxicities should be considered. Inhibition of other FGFR isoforms can lead to adverse events. For instance, inhibition of FGFR1 is associated with hyperphosphatemia due to its role in phosphate homeostasis.[4][11] First-generation FGFR inhibitors have also been known to target other tyrosine kinases like VEGFR and PDGFR, which can lead to additional side effects.[12] Common adverse events observed with FGFR inhibitors include fatigue, dermatologic toxicities, and gastrointestinal issues.[11][12] Careful dose selection and patient monitoring are crucial in clinical settings.
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FGFR1 antagonists and how do they work? [synapse.patsnap.com]
- 3. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 8. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. selleckchem.com [selleckchem.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. targetedonc.com [targetedonc.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Effects of FGFR1 Inhibitors on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms of action of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, with a focus on their effects on critical downstream signaling pathways. This document summarizes key quantitative data for exemplary FGFR1 inhibitors, offers detailed experimental protocols for assessing their activity, and visualizes the complex biological processes involved.
Introduction to FGFR1 and Its Signaling Network
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Dysregulation of the FGFR1 signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is implicated in the pathogenesis of numerous cancers. Consequently, FGFR1 has emerged as a significant target for cancer therapy.
Upon binding of its cognate fibroblast growth factor (FGF) ligands, FGFR1 dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This activation initiates a cascade of downstream signaling events, primarily through three major pathways:
-
The Ras-Raf-MEK-ERK (MAPK) Pathway: This is a central signaling cascade that regulates cell proliferation and differentiation.
-
The Phosphoinositide 3-Kinase (PI3K)-Akt Pathway: This pathway is crucial for cell survival, growth, and metabolism.
-
The Phospholipase Cγ (PLCγ) Pathway: Activation of PLCγ leads to the generation of second messengers that influence calcium signaling and protein kinase C (PKC) activation.
FGFR1 inhibitors are designed to block the kinase activity of the receptor, thereby preventing the initiation of these downstream signals and inhibiting the growth and survival of FGFR1-dependent tumors.
Quantitative Analysis of Exemplary FGFR1 Inhibitors
The potency and selectivity of FGFR1 inhibitors are critical determinants of their therapeutic efficacy and safety profiles. The following tables summarize the in vitro inhibitory activities (IC50 values) of three well-characterized FGFR1 inhibitors—AZD4547, PD173074, and Infigratinib (BGJ398)—against FGFR family members and a selection of other kinases.
| Kinase Target | AZD4547 IC50 (nM) | PD173074 IC50 (nM) | Infigratinib (BGJ398) IC50 (nM) |
| FGFR1 | 0.2[2][3][4] | ~25[5] | 1.1[6] |
| FGFR2 | 2.5[2][3] | - | 1.3 |
| FGFR3 | 1.8[2][3] | - | 1.7 |
| FGFR4 | 165[2][7] | - | 60 |
| VEGFR2 (KDR) | 24[4] | 100-200[5] | 130 |
| PDGFRβ | - | >10,000 | - |
| c-Src | - | >10,000 | - |
| TRKA | 18.7[8] | - | - |
| TRKB | 22.6[8] | - | - |
| TRKC | 2.9[8] | - | - |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from multiple sources for comparative purposes.
Visualizing FGFR1 Signaling and Inhibition
The following diagrams, generated using the DOT language for Graphviz, illustrate the core FGFR1 signaling pathways and the points of intervention by inhibitors.
Caption: FGFR1 Downstream Signaling Pathways.
Caption: Mechanism of Action of an FGFR1 Inhibitor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of FGFR1 inhibitors.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified FGFR1.
Materials:
-
Recombinant human FGFR1 kinase (e.g., from Thermo Fisher Scientific or MilliporeSigma)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution (e.g., 10 mM stock)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a 2X kinase/substrate solution in kinase buffer. The final concentration of the substrate is typically 2 µM.
-
Prepare a 2X ATP solution in kinase buffer. The final concentration should be at the Km value for ATP for FGFR1 (if known) or a standard concentration (e.g., 40 µM).[9]
-
Prepare serial dilutions of the test inhibitor in DMSO, and then dilute further in kinase buffer to a 4X final concentration.
-
-
Assay Setup:
-
Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate. Include a DMSO-only control.
-
Add 10 µL of the 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for 1 hour.
-
-
Detection:
-
Follow the manufacturer's protocol for the ADP-Glo™ Kinase Assay to measure the amount of ADP produced, which is proportional to kinase activity. Briefly, this involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: In Vitro Kinase Assay Workflow.
Western Blotting for Downstream Signaling
This protocol is used to assess the phosphorylation status of key downstream signaling proteins, such as ERK and Akt, in cells treated with an FGFR1 inhibitor.
Materials:
-
FGFR1-dependent cancer cell line (e.g., NCI-H1581, KMS-11)
-
Cell culture medium and supplements
-
Test inhibitor (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK (Thr202/Tyr204), anti-total-ERK, anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling.
-
Treat cells with various concentrations of the FGFR1 inhibitor or DMSO for a specified time (e.g., 1-6 hours).
-
If applicable, stimulate the cells with an FGF ligand (e.g., 10 ng/mL bFGF) for a short period (e.g., 15-30 minutes) before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-protein signal to the total protein signal and/or a loading control (e.g., GAPDH).
-
Compare the levels of phosphorylated proteins in inhibitor-treated samples to the control to determine the effect of the inhibitor.
-
Caption: Western Blotting Workflow for Signaling Analysis.
Cell Viability (MTT) Assay
This assay measures the effect of an FGFR1 inhibitor on the metabolic activity of a cell population, which is an indicator of cell viability and proliferation.
Materials:
-
FGFR1-dependent cancer cell line
-
Cell culture medium and supplements
-
Test inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Plating:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the FGFR1 inhibitor in cell culture medium.
-
Add the diluted inhibitor to the wells, typically in a volume that results in a final DMSO concentration of <0.5%. Include a DMSO-only control.
-
Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the data on a dose-response curve.
-
Caption: Cell Viability (MTT) Assay Workflow.
Conclusion
FGFR1 inhibitors represent a promising class of targeted therapies for cancers driven by aberrant FGFR1 signaling. A thorough understanding of their effects on downstream signaling pathways is essential for their preclinical and clinical development. The quantitative data, pathway diagrams, and detailed experimental protocols provided in this guide offer a valuable resource for researchers in this field. By employing these methodologies, scientists can effectively characterize the mechanism of action of novel FGFR1 inhibitors and contribute to the advancement of personalized cancer medicine.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Probe AZD4547 | Chemical Probes Portal [chemicalprobes.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. AZD4547 | FGFR Inhibitor | Anticancer | TargetMol [targetmol.com]
- 8. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Navigating the Therapeutic Landscape: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Erdafitinib, a Potent FGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Erdafitinib, a selective and potent pan-FGFR (Fibroblast Growth Factor Receptor) tyrosine kinase inhibitor. By understanding its absorption, distribution, metabolism, and excretion, alongside its mechanism of action and effects on biological systems, researchers and clinicians can better optimize its therapeutic application in the treatment of cancers with aberrant FGFR signaling.
Introduction to FGFR Inhibition and Erdafitinib
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Genetic alterations such as gene amplification, mutations, and translocations in FGFRs can lead to oncogenesis in various cancers, including urothelial carcinoma, cholangiocarcinoma, and non-small cell lung cancer.[2][3][4] Erdafitinib (JNJ-42756493) is an orally active, selective pan-FGFR inhibitor that targets FGFR1, FGFR2, FGFR3, and FGFR4.[4] Its development represents a significant advancement in targeted cancer therapy.
Pharmacokinetics of Erdafitinib
The pharmacokinetic profile of Erdafitinib has been characterized in clinical studies, providing essential information on its behavior in the human body.
Absorption and Distribution
Following oral administration, Erdafitinib is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) occurring at a median of 3 hours post-dose.[5] The apparent volume of distribution (Vz/F) is approximately 130 L, indicating that the drug is distributed into the tissues.[5]
Metabolism and Excretion
Erdafitinib exhibits a plasma half-life of approximately 11 hours.[5] The apparent oral clearance (CL/F) is estimated to be around 8 L/hour.[5] After 28 days of repeated dosing, drug accumulation is generally insignificant.[5]
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Erdafitinib based on preliminary data from a Phase I dose-escalation study in patients with advanced solid tumors.[5]
| Parameter | Value | Unit |
| Median Tmax | 3 | hours |
| Apparent Oral Clearance (CL/F) | 8 | L/hour |
| Apparent Volume of Distribution (Vz/F) | 130 | L |
| Average Half-life | 11 | hours |
Pharmacodynamics of Erdafitinib
The pharmacodynamic effects of Erdafitinib are directly linked to its inhibition of the FGFR signaling pathway.
Mechanism of Action
Erdafitinib is an ATP-competitive inhibitor of the FGFR kinase domain.[4] By binding to the ATP-binding pocket of FGFRs, it prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[1][3]
Biomarkers of Drug Activity
The pharmacodynamic activity of Erdafitinib can be monitored through various biomarkers. Plasma levels of FGF23 and phosphate have been assessed as potential PD markers.[5] Hyperphosphatemia, an increase in serum phosphate levels, is a known on-target effect of FGFR inhibition and has been observed in patients treated with Erdafitinib, particularly at higher doses.[5] This effect typically appears after several days of treatment and is reversible upon treatment interruption.[5]
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the pharmacokinetic and pharmacodynamic properties of FGFR inhibitors like Erdafitinib.
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of the compound against FGFR kinases.
Methodology:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.
-
The inhibitor is serially diluted to a range of concentrations.
-
The kinase, substrate (e.g., a synthetic peptide), and ATP are incubated with the inhibitor.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay or radioisotope labeling.
-
The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based Proliferation Assay
Objective: To assess the effect of the inhibitor on the proliferation of cancer cell lines with known FGFR alterations.
Methodology:
-
Cancer cell lines with documented FGFR gene amplification, mutations, or fusions are cultured in appropriate media.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the inhibitor.
-
After a 72-hour incubation period, cell viability is assessed using a colorimetric assay (e.g., MTT or WST-1) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
The concentration of the inhibitor that causes 50% inhibition of cell growth (GI50) is determined.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitor in an animal model.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Human cancer cells with FGFR alterations are implanted subcutaneously or orthotopically into the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The inhibitor is administered orally once daily at various dose levels. The control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Body weight and general health of the mice are monitored.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker assessment).
Pharmacokinetic Analysis in Humans
Objective: To determine the pharmacokinetic profile of the inhibitor in patients.
Methodology:
-
A Phase I, open-label, dose-escalation study is conducted in patients with advanced solid tumors harboring FGFR alterations.[5]
-
Patients receive the inhibitor orally once daily.[5]
-
Blood samples are collected at pre-defined time points after single and repeated dosing.[5]
-
Plasma concentrations of the inhibitor are measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[5]
-
Pharmacokinetic parameters such as Tmax, Cmax, AUC, CL/F, Vz/F, and half-life are calculated using non-compartmental analysis.
Conclusion
Erdafitinib is a potent pan-FGFR inhibitor with a well-defined pharmacokinetic and pharmacodynamic profile. Its rapid absorption, manageable half-life, and clear on-target effects make it a valuable therapeutic agent for patients with FGFR-driven malignancies. A thorough understanding of its PK/PD characteristics, as outlined in this guide, is paramount for its safe and effective use in the clinic and for the future development of next-generation FGFR inhibitors. The detailed experimental protocols provide a foundation for researchers to further investigate the properties of this and other targeted therapies.
References
- 1. medchem.org.ua [medchem.org.ua]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. ascopubs.org [ascopubs.org]
An In-depth Technical Guide to FGFR1 Inhibitor-10 for Basic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptor 1 (FGFR1) is a transmembrane receptor tyrosine kinase that plays a pivotal role in normal cellular processes, including proliferation, differentiation, and migration.[1][2] However, aberrant FGFR1 signaling, driven by gene amplification, activating mutations, or translocations, is a key oncogenic driver in a variety of solid tumors, including breast, lung, and bladder cancers.[2][3][4] This has established FGFR1 as a compelling therapeutic target for cancer drug development. This guide provides a comprehensive technical overview of a representative selective FGFR1 inhibitor, herein referred to as "FGFR1 inhibitor-10," for its application in basic cancer research. This fictional inhibitor represents a composite of well-characterized, potent, and selective small molecule inhibitors of FGFR1.
Mechanism of Action
This compound is an ATP-competitive small molecule inhibitor that specifically targets the intracellular kinase domain of FGFR1.[2] By binding to the ATP-binding pocket, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.[5] Dysregulation of the FGF/FGFR signaling pathway has been associated with many developmental disorders and with cancer.[1] The primary signaling pathways inhibited by this action include the Ras-Raf-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the PLCγ pathway.[2][5][6] The inhibition of these pathways ultimately leads to reduced tumor cell proliferation, survival, and angiogenesis.[3][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, compiled from studies on representative selective FGFR1 inhibitors.
Table 1: In Vitro Potency and Selectivity
| Target | IC50 (nM) | Assay Type | Reference |
| FGFR1 | < 10 | Biochemical Kinase Assay | [8][9] |
| FGFR2 | 10-50 | Biochemical Kinase Assay | [9] |
| FGFR3 | 10-50 | Biochemical Kinase Assay | [9] |
| FGFR4 | >500 | Biochemical Kinase Assay | [9] |
| VEGFR2 | >1000 | Biochemical Kinase Assay | [9][10] |
| PDGFRβ | >1000 | Biochemical Kinase Assay | [9] |
Table 2: Cellular Activity
| Cell Line | Genetic Alteration | EC50 (nM) for Proliferation Inhibition | Reference |
| H460 (NSCLC) | FGFR1 Amplification | < 50 | [7] |
| SNU-16 (Gastric) | FGFR2 Amplification | < 100 | [10][11] |
| RT-112 (Bladder) | FGFR3 Mutation | < 100 | [10] |
| A549 (NSCLC) | Wild-type FGFR | >1000 | [7] |
Signaling Pathways and Experimental Workflows
FGFR1 Signaling Pathway
The following diagram illustrates the canonical FGFR1 signaling pathway and the point of inhibition by this compound. Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFR1 dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. This compound blocks the initial autophosphorylation step.
Experimental Workflow: In Vitro Kinase Assay
This diagram outlines a typical workflow for determining the in vitro potency (IC50) of this compound against the purified FGFR1 kinase domain.
Experimental Workflow: Cellular Proliferation Assay
This diagram illustrates the workflow for assessing the effect of this compound on the proliferation of cancer cell lines with aberrant FGFR1 signaling.
Experimental Protocols
In Vitro FGFR1 Kinase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the purified FGFR1 kinase domain.
Materials:
-
Recombinant human FGFR1 kinase domain
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the diluted inhibitor, recombinant FGFR1 kinase, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubate the plate at 37°C for 60 minutes.
-
Equilibrate the plate to room temperature.
-
Add the Kinase-Glo® reagent according to the manufacturer's instructions to measure the remaining ATP.
-
Measure the luminescence using a plate reader.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
Objective: To determine the 50% effective concentration (EC50) of this compound for inhibiting the proliferation of cancer cells with FGFR1 amplification.
Materials:
-
H460 non-small cell lung cancer cell line (or other relevant cell line)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed H460 cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent of viable cells for each treatment relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and determine the EC50 value.
Western Blot Analysis of FGFR1 Signaling
Objective: To confirm the inhibitory effect of this compound on the phosphorylation of FGFR1 and its downstream effectors (e.g., ERK).
Materials:
-
H460 cells
-
This compound
-
FGF2 ligand
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-FGFR1, anti-FGFR1, anti-phospho-ERK1/2, anti-ERK1/2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture H460 cells to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with FGF2 (e.g., 20 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
Conclusion
This compound serves as a potent and selective tool for the investigation of FGFR1-driven cancers in a research setting. The experimental protocols and data presented in this guide provide a framework for its effective use in elucidating the role of FGFR1 signaling in cancer biology and for the preclinical evaluation of FGFR1-targeted therapies. The continued development and characterization of such inhibitors are crucial for advancing precision oncology for patients with FGFR-aberrant tumors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchem.org.ua [medchem.org.ua]
- 3. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 7. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Guide: A Framework for the Discovery and Characterization of Novel FGFR1 Gene Fusions and Mutations
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of FGFR1 in Oncology
The Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a pivotal role in normal cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] The FGFR family consists of four highly conserved transmembrane receptors (FGFR1-4) that are activated by binding to fibroblast growth factors (FGFs).[3][4][5] Aberrant FGFR1 signaling, driven by gene amplification, activating mutations, or chromosomal rearrangements resulting in gene fusions, is a key oncogenic driver in a wide spectrum of human cancers.[2][6][7] These alterations lead to constitutive, ligand-independent activation of the kinase, promoting tumorigenesis.
The identification of specific FGFR1 alterations is crucial for patient stratification and the application of targeted therapies. Several FGFR inhibitors have been developed and approved, demonstrating clinical efficacy in patients with FGFR-altered tumors.[5][6][8] This guide provides a comprehensive technical overview of the methodologies used to identify and characterize novel FGFR1 fusions and mutations, from initial discovery using next-generation sequencing to functional validation in preclinical models.
The FGFR1 Signaling Cascade
Upon binding of an FGF ligand and a heparan sulfate proteoglycan co-receptor, FGFR1 dimerizes, leading to the transphosphorylation of key tyrosine residues in its intracellular kinase domain.[9][10] This autophosphorylation creates docking sites for adaptor proteins, such as FRS2, which in turn recruit other signaling molecules.[1] This event triggers a cascade of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation and survival.[1][4] Understanding this canonical pathway is essential for interpreting the functional consequences of novel FGFR1 alterations.
Landscape of FGFR1 Genomic Alterations in Cancer
FGFR1 alterations are found across a diverse range of solid tumors. The most common types of alterations are gene amplification, mutations, and rearrangements (fusions).[7][11] The prevalence of these alterations varies significantly by cancer type.
Table 1: Prevalence of FGFR1 Alterations Across Various Solid Tumors
| Cancer Type | FGFR1 Alteration Frequency | Most Common Alteration Type | References |
|---|---|---|---|
| Urothelial Carcinoma | ~32% (FGFR family) | FGFR3 Mutations/Fusions | [11],[5] |
| Breast Cancer | 13-18% | Amplification | [12],[11],[5] |
| Squamous Lung Cancer | ~13% | Amplification | [11] |
| Endometrial Carcinoma | ~13% | Amplification/Mutations | [13],[11] |
| Ovarian Cancer | ~9% | Amplification | [11] |
| Gastric Cancer | ~12% | Amplification | [13] |
| Glioblastoma | ~3% (FGFR-TACC fusions) | Fusions |[14] |
Note: Frequencies can vary based on patient cohorts and detection methodologies. Data often represents the entire FGFR family, with FGFR1 alterations being a significant subset.
Novel FGFR1 fusions involve the joining of the C-terminal kinase domain of FGFR1 with an N-terminal partner gene. This fusion event typically provides a dimerization domain, leading to constitutive, ligand-independent activation of the FGFR1 kinase.[15]
Table 2: Examples of Identified Novel FGFR1 Fusion Partners
| Fusion Partner | Cancer Type | Mechanism | References |
|---|---|---|---|
| BAG4 | Non-Small Cell Lung Cancer | Dimerization | [16] |
| TACC1 | Glioblastoma | Coiled-coil domain leads to mis-localization and activation | [14],[17] |
| FN1 | Phosphaturic Mesenchymal Tumor | Constitutive promoter and oligomerization domains | [18],[19],[20] |
| HOOK3 | Gastrointestinal Stromal Tumor, EMS | Coiled-coil domain | [21],[22],[16] |
| KIF5B | Acute B-Lymphoblastic Leukemia | Coiled-coil domain | [23] |
| TFG | Acute Myeloid Leukemia | Dimerization |[24] |
Methodologies for Identifying Novel FGFR1 Alterations
A multi-platform approach is essential for the robust discovery and validation of novel FGFR1 gene fusions and mutations. The typical workflow involves a broad screening method followed by specific validation techniques.
Experimental Protocol: Next-Generation Sequencing (NGS)
NGS is the primary tool for identifying novel fusions and mutations due to its ability to perform massively parallel sequencing.[12][13][25][26] Both DNA- and RNA-based approaches are valuable.
-
Objective: To screen tumor samples for single nucleotide variants (SNVs), insertions/deletions (indels), copy number variations (CNVs), and gene fusions involving FGFR1.
-
Methodology:
-
Nucleic Acid Extraction: Extract high-quality genomic DNA and/or total RNA from formalin-fixed, paraffin-embedded (FFPE) tumor tissue or fresh frozen samples.
-
Library Preparation (RNA-Seq focus for fusions):
-
Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA).
-
Fragment the RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand to create double-stranded cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters. These adapters contain unique indices for multiplexing samples.
-
-
Target Enrichment (Panel Sequencing): Use a hybrid capture-based method. Design biotinylated probes (baits) that are complementary to the exons of FGFR1 and other relevant cancer genes, including known and potential fusion partners. Incubate the library with these baits to pull down the regions of interest.[27]
-
Sequencing: Sequence the enriched library on a high-throughput sequencing platform.
-
Bioinformatic Analysis:
-
Quality Control: Trim adapter sequences and filter out low-quality reads.
-
Alignment: Align reads to the human reference genome.
-
Variant Calling: Use algorithms to identify SNVs and indels.
-
Fusion Calling: Employ specialized algorithms (e.g., STAR-Fusion, Arriba) to identify reads that span the breakpoints of two different genes, indicating a fusion event.[24]
-
Copy Number Analysis: Determine gene amplification by analyzing read depth coverage across the FGFR1 locus.
-
-
Experimental Protocol: Fluorescence In Situ Hybridization (FISH)
FISH is the gold standard for validating gene rearrangements identified by NGS.
-
Objective: To visually confirm the presence of an FGFR1 gene rearrangement in interphase nuclei.
-
Methodology:
-
Probe Design: Utilize a "break-apart" probe strategy. This involves two differently colored fluorescent probes that bind to regions flanking the FGFR1 gene on chromosome 8p11.[21][22]
-
Sample Preparation: Prepare slides with thin sections of FFPE tumor tissue.
-
Hybridization: Denature the chromosomal DNA within the cells and hybridize the probes to their target sequences.
-
Washing & Counterstaining: Wash away unbound probes and counterstain the nuclei with DAPI.
-
Microscopy & Interpretation:
-
Normal Signal: In a cell without a rearrangement, the two probes will appear as a single, fused yellow or co-localized red and green signal.
-
Positive Signal (Rearrangement): In a cell with a translocation, the red and green signals will be "broken apart" or separated.[21] The presence of a significant percentage of cells with separated signals confirms the rearrangement.
-
-
Experimental Protocol: RT-PCR and Sanger Sequencing
This method is used to confirm the expression of the specific fusion transcript and identify the exact breakpoint.
-
Objective: To validate the in-frame fusion of the partner gene and FGFR1 at the transcript level.
-
Methodology:
-
cDNA Synthesis: Convert extracted tumor RNA into cDNA using reverse transcriptase.
-
Primer Design: Design PCR primers where the forward primer is specific to an exon in the 5' partner gene and the reverse primer is specific to an exon in FGFR1 (downstream of the predicted breakpoint).
-
PCR Amplification: Perform PCR on the cDNA. A product will only be amplified if the fusion transcript is present.[23]
-
Gel Electrophoresis: Run the PCR product on an agarose gel to confirm amplification of a product of the expected size.
-
Sanger Sequencing: Purify the PCR product and perform Sanger sequencing to determine the precise nucleotide sequence at the fusion junction, confirming which exon from the partner gene is fused to which exon of FGFR1.[23]
-
Functional Characterization of Novel FGFR1 Fusions
Once a novel fusion is validated, its oncogenic potential must be characterized.
Experimental Protocol: Western Blot Analysis
-
Objective: To confirm expression of the chimeric protein and assess its activation of downstream signaling.
-
Methodology:
-
Construct Generation: Clone the full-length fusion transcript into an expression vector.
-
Transfection: Transfect a suitable cell line (e.g., HEK293T, Ba/F3) with the expression vector.
-
Protein Lysis & Quantification: Lyse the cells and quantify the total protein concentration.
-
Immunoblotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against:
-
Interpretation: A band of the predicted molecular weight for the fusion protein and increased phosphorylation of FGFR and downstream effectors (compared to control cells) indicates a functionally active, oncogenic fusion.
-
Experimental Protocol: Cell Proliferation and Viability Assays
-
Objective: To determine if the novel fusion drives cell proliferation and if this proliferation is dependent on FGFR1 kinase activity.
-
Methodology:
-
Stable Cell Line Generation: Create cell lines that stably express the FGFR1 fusion protein.
-
Proliferation Assay: Seed cells in multi-well plates and measure proliferation over time using methods like IncuCyte live-cell imaging or WST-1 assays.[14][17]
-
Inhibitor Treatment: Treat the stable cell lines with a selective FGFR inhibitor (e.g., Pemigatinib, Erdafitinib).
-
Interpretation: Increased proliferation in fusion-expressing cells compared to controls demonstrates a pro-proliferative effect. A significant reduction in proliferation upon treatment with an FGFR inhibitor confirms that this effect is driven by the fusion's kinase activity and indicates potential therapeutic vulnerability.[17]
-
Conclusion and Future Directions
The landscape of oncogenic FGFR1 alterations is continually expanding. The systematic application of the discovery and validation workflow described in this guide is essential for identifying novel fusions and mutations that can serve as therapeutic targets. NGS-based methods, particularly RNA-sequencing, provide a powerful engine for discovery, while orthogonal methods like FISH and RT-PCR are crucial for validation.[16][26] Functional characterization in vitro and in vivo is the final step to confirm oncogenicity and predict sensitivity to targeted inhibitors.
Future efforts should focus on integrating multi-omic data to better understand the context in which FGFR1 alterations arise and to identify mechanisms of resistance to targeted therapies. The continued discovery of novel, targetable FGFR1 fusions across diverse cancer types will further solidify the role of FGFR1 as a key therapeutic target in precision oncology.[14]
References
- 1. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 2. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Signaling by FGFR1 [reactome.org]
- 4. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 5. onclive.com [onclive.com]
- 6. Pan-tumor landscape of fibroblast growth factor receptor 1-4 genomic alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Restricted [jnjmedicalconnect.com]
- 9. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. The FGFR Landscape in Cancer: Analysis of 4,853 Tumors by Next-Generation Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mutation profiling of FGFR genes in solid tumors using comprehensive NGS panel. - ASCO [asco.org]
- 13. Comprehensive identification of FGFR1-4 alterations in 5 557 Chinese patients with solid tumors by next-generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 16. mdpi.com [mdpi.com]
- 17. Identification of Targetable FGFR Gene Fusions in Diverse Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iis.sinica.edu.tw [iis.sinica.edu.tw]
- 19. Characterization of FN1-FGFR1 and novel FN1-FGF1 fusion genes in a large series of phosphaturic mesenchymal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 21. Identification of a novel HOOK3-FGFR1 fusion gene involved in activation of the NF-kappaB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Case Report: A novel FGFR1 fusion in acute B-lymphoblastic leukemia identified by RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ascopubs.org [ascopubs.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Molecular Modeling of FGFR1 Inhibitor-10 Binding: A Technical Guide
Version: 1.0
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibroblast Growth Factor Receptor 1 (FGFR1) is a member of the receptor tyrosine kinase (RTK) superfamily, which plays a pivotal role in regulating cellular processes such as proliferation, differentiation, and migration.[1] Dysregulation of the FGFR1 signaling pathway through gene amplification, mutations, or translocations is implicated in the pathogenesis of various cancers, including lung, breast, and bladder cancers, making it a significant therapeutic target in oncology.[2][3][4]
Small molecule inhibitors that target the ATP-binding site of the FGFR1 kinase domain have emerged as a promising strategy for cancer therapy. FGFR1 inhibitor-10 (also referred to as Compound 4i) has been identified as a potent inhibitor with a half-maximal inhibitory concentration (IC50) of 28 nM.[5] This compound demonstrates significant anti-angiogenic, anti-invasion, and anti-tumor effects by inhibiting the phosphorylation of FGFR1.[5]
This technical guide provides an in-depth overview of the molecular modeling techniques used to elucidate the binding mechanism of this compound. It covers the structure and function of the FGFR1 kinase domain, details the computational workflow from virtual screening to advanced simulations, and presents a framework for analyzing the binding interactions that confer its inhibitory activity.
FGFR1: Structure and Signaling
Structure of the FGFR1 Kinase Domain
The intracellular region of FGFR1 contains a canonical tyrosine kinase domain, which is the primary target for small molecule inhibitors.[6] This domain features a bilobed architecture, consisting of a smaller N-terminal lobe (N-lobe) and a larger C-terminal lobe (C-lobe).[6] The ATP-binding pocket is situated in the cleft between these two lobes.[6] Key structural elements crucial for kinase function and inhibitor binding include:
-
The Hinge Region: A flexible loop connecting the N- and C-lobes, which forms critical hydrogen bonds with ATP and many competitive inhibitors.
-
The P-loop (Phosphate-binding loop): Located in the N-lobe, it interacts with the phosphate groups of ATP.
-
The Activation Loop (A-loop): A flexible loop in the C-lobe that, upon phosphorylation of key tyrosine residues (Y653 and Y654), undergoes a conformational change to an active state.[7][8]
-
The DFG Motif: A highly conserved Asp-Phe-Gly sequence at the beginning of the activation loop. Its conformation ("DFG-in" for active, "DFG-out" for inactive) is a critical determinant of kinase activity and a target for Type II inhibitors.[6]
FGFR1 Signaling Pathway
FGFR1 signaling is initiated by the binding of a fibroblast growth factor (FGF) ligand and a heparan sulfate proteoglycan co-receptor to the extracellular domain.[9][10] This induces receptor dimerization and subsequent trans-autophosphorylation of tyrosine residues within the intracellular kinase domain.[11][12] These phosphotyrosine sites serve as docking stations for various adaptor proteins and enzymes, triggering multiple downstream signaling cascades.[10] The principal pathways include:
-
RAS-MAPK Pathway: Activated FGFR1 recruits the FRS2 adaptor protein, which then binds GRB2 and SOS, leading to the activation of RAS and the subsequent RAF-MEK-ERK phosphorylation cascade that primarily regulates cell proliferation.[11][13]
-
PI3K-AKT Pathway: This pathway is also engaged following FRS2 recruitment and is crucial for promoting cell survival and growth.[11][13]
-
PLCγ Pathway: The recruitment and activation of Phospholipase C gamma (PLCγ) leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which modulate intracellular calcium levels and activate Protein Kinase C (PKC), influencing cell migration and differentiation.[10][12][13]
Molecular Modeling Workflow
The analysis of inhibitor binding typically follows a multi-step computational workflow designed to progressively refine the understanding of the protein-ligand interaction, from initial prediction to dynamic stability assessment.
Experimental Protocol: Molecular Docking
Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor, estimating its binding affinity via a scoring function.
-
Receptor Preparation:
-
Start with a high-resolution crystal structure of the FGFR1 kinase domain (e.g., PDB ID: 5Z0S).[14]
-
Remove all non-essential molecules, such as water, co-solvents, and co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.
-
Assign partial atomic charges using a standard force field (e.g., OPLS, CHARMM).
-
Perform a constrained energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Generate possible ionization states at physiological pH.
-
Assign partial atomic charges and define rotatable bonds.
-
Generate a library of low-energy conformers.
-
-
Grid Generation and Docking:
-
Define the binding site by generating a grid box centered on the ATP-binding pocket.
-
Perform docking using software such as Schrodinger Glide or CCDC GOLD, which systematically samples ligand conformations and orientations within the grid.[1][15]
-
Score the resulting poses using a scoring function that estimates binding affinity. Poses are ranked, and the top-scoring poses are selected for further analysis.
-
Experimental Protocol: Molecular Dynamics (MD) Simulation
MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the protein-ligand complex.
-
System Setup:
-
The top-ranked pose from molecular docking is used as the starting structure.
-
The complex is placed in a periodic box of explicit solvent (e.g., TIP3P water model).
-
Counter-ions (e.g., Na+, Cl-) are added to neutralize the system's charge.
-
The system is parameterized using a suitable force field, such as the AMBER force field.
-
-
Minimization and Equilibration:
-
The system undergoes energy minimization to remove steric clashes, typically using a steepest descent algorithm followed by a conjugate gradient algorithm.
-
The system is gradually heated to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
The system is then equilibrated at the target temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) to ensure the correct density.
-
-
Production Run:
-
A long-duration (e.g., 100-250 ns or more) MD simulation is performed to generate a trajectory of the complex's atomic coordinates over time.[15]
-
Experimental Protocol: Binding Free Energy Calculation
The Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM-PBSA/GBSA) method is a popular technique for estimating the binding free energy of a ligand to a protein from an MD trajectory.
-
Snapshot Extraction: A number of snapshots (e.g., 1000) are extracted at regular intervals from the stable portion of the MD trajectory.
-
Energy Calculation: For each snapshot, the free energy of the complex, receptor, and ligand are calculated separately. The binding free energy (ΔG_bind) is computed as:
-
ΔG_bind = G_complex - (G_receptor + G_ligand)
-
-
Energy Components: Each free energy term is a sum of several components:
-
ΔE_MM: Molecular mechanics energy (internal, van der Waals, electrostatic).
-
ΔG_solv: Solvation free energy, which is further divided into polar (calculated via PB or GB models) and nonpolar (often estimated from the solvent-accessible surface area) components.
-
-TΔS: Conformational entropy changes, which can be estimated but are computationally expensive and often omitted for relative comparisons.
-
Binding Analysis of this compound
Quantitative Binding Data
Summarizing the inhibitory activity of this compound in the context of other well-characterized FGFR1 inhibitors provides a benchmark for its potency.
| Inhibitor | Target(s) | Binding Metric | Value | Reference |
| This compound | FGFR1 | IC50 | 28 nM | [5] |
| Ponatinib | Pan-FGFR, VEGFR, etc. | IC50 (FGFR1) | 2.8 nM | [16] |
| Kd | 7.5 nM | [17] | ||
| AZD4547 | FGFR1, 2, 3 | IC50 (FGFR1) | 0.2 nM | [16] |
| FIIN-2 | Pan-FGFR (irreversible) | IC50 (FGFR1) | 3.09 nM | [16] |
| SU5402 | FGFR1, VEGFR2 | IC50 (FGFR1) | 30 nM | [16] |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.
Predicted Binding Mode and Key Interactions
While a specific co-crystal structure for this compound is not publicly available, molecular modeling can predict its binding mode based on the common interaction patterns of Type I ATP-competitive inhibitors. These inhibitors typically occupy the adenine-binding region of the ATP pocket. Key interactions likely involve:
-
Hinge Region: Formation of one or more hydrogen bonds with the backbone of hinge residues, such as Met524. This interaction is critical for anchoring the inhibitor in the active site.[18]
-
DFG Motif: The inhibitor may form interactions with the highly conserved Asp641 of the DFG motif.[6]
-
Hydrophobic Pockets: The pyrimidinylaminothiophene scaffold of Inhibitor-10 is expected to occupy hydrophobic pockets within the active site, contributing favorably to the binding energy.
-
P-Loop: Potential interactions with residues in the P-loop, which can enhance binding affinity. Some irreversible inhibitors form covalent bonds with a cysteine residue in this loop (Cys486 in FGFR1).[19]
Conclusion
Molecular modeling provides an indispensable toolkit for understanding the binding mechanisms of novel therapeutic agents like this compound. Through a systematic workflow encompassing molecular docking, molecular dynamics simulations, and binding free energy calculations, it is possible to predict the inhibitor's binding pose, assess the stability of the protein-inhibitor complex, and quantify the key interactions that drive its potent inhibitory activity. This detailed structural and energetic insight is crucial for the rational design and optimization of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the drug discovery process for FGFR1-driven cancers.
References
- 1. Identification and characterization of binding thermodynamics and kinetics of inhibitors targeting FGFR1 via molecular modelling and ligand Gaussian accelerated molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer | MDPI [mdpi.com]
- 3. In silico approaches for the identification of novel FGFR1 inhibitor in cancer: A fragment-based De novo drug designing guided virtual screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. researchgate.net [researchgate.net]
- 9. Reactome | Signaling by FGFR1 [reactome.org]
- 10. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 11. biorxiv.org [biorxiv.org]
- 12. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 14. rcsb.org [rcsb.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. selleckchem.com [selleckchem.com]
- 17. Case Study – COVALfinder to Study FGFR1 Inhibitors | Enzymlogic [enzymlogic.com]
- 18. Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of FGFR1 Inhibitor-10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro assessment of a novel compound, designated "FGFR1 inhibitor-10," against the Fibroblast Growth Factor Receptor 1 (FGFR1) kinase. The protocols cover both a biochemical kinase assay to determine direct inhibitory activity and a cell-based assay to evaluate the compound's effect on FGFR1 signaling pathways within a cellular context.
Introduction to FGFR1 Signaling
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in various biological processes, including cell proliferation, differentiation, migration, and angiogenesis.[1][2] Ligand (Fibroblast Growth Factor, FGF) binding induces receptor dimerization and autophosphorylation of specific tyrosine residues within the kinase domain.[2][3] This activation triggers a cascade of downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are vital for normal cellular function.[1][4][5][6][7] Dysregulation of FGFR1 signaling, through mutations, gene amplification, or overexpression, is implicated in the development and progression of several cancers, making it an important target for therapeutic intervention.[2][6][8]
The following diagram illustrates the canonical FGFR1 signaling pathway.
Caption: Canonical FGFR1 signaling pathways.
Data Presentation: Comparative Inhibitor Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several known kinase inhibitors against FGFR1. This data provides a benchmark for evaluating the potency of "this compound".
| Compound | FGFR1 IC50 (nM) | Assay Type | Reference |
| Staurosporine | 3.2 | Radiometric | [9] |
| PD173074 | ~25 | Cell-free | [10] |
| AZD4547 | 0.2 | Cell-free | [10] |
| Infigratinib (BGJ398) | 0.9 | Cell-free | [10] |
| Futibatinib (TAS-120) | 1.8 | Cell-free | [10] |
| FIIN-1 | 9.2 | Z'-lyte Assay | [11] |
| PRN1371 | 0.6 | Biochemical | [10] |
Experimental Protocols
A comprehensive evaluation of an FGFR1 inhibitor involves a multi-step process, starting with a direct biochemical assay and progressing to cell-based models.
Caption: Workflow for in vitro characterization of this compound.
Protocol 1: Biochemical FGFR1 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from the principles of the ADP-Glo™ Kinase Assay and is designed to measure the direct inhibitory effect of "this compound" on recombinant human FGFR1 kinase activity.[12][13] The assay quantifies the amount of ADP produced during the kinase reaction, which correlates with kinase activity.
Materials and Reagents:
-
Recombinant Human FGFR1 Kinase (e.g., Promega V2991)
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of "this compound" in DMSO. A common starting range is from 100 µM to 1 nM. Further dilute these concentrations in the Kinase Reaction Buffer. Include a DMSO-only control (vehicle control).
-
Set Up Kinase Reaction:
-
In each well of the assay plate, add 5 µL of the diluted inhibitor or vehicle control.
-
Add 10 µL of a master mix containing the FGFR1 enzyme and the peptide substrate in Kinase Reaction Buffer. The final enzyme and substrate concentrations should be optimized as per the manufacturer's guidelines (e.g., 1-5 ng/µL enzyme, 0.2 mg/mL substrate).
-
To initiate the reaction, add 10 µL of ATP solution (e.g., 10 µM final concentration) to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Detect ADP:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Convert ADP to ATP and Measure Luminescence:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains luciferase/luciferin to produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of "this compound" relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Cell-Based FGFR1 Phosphorylation Assay (Western Blot)
This protocol determines the ability of "this compound" to inhibit FGFR1 autophosphorylation and the phosphorylation of downstream effectors like ERK in a cellular context.[8] A cell line with known FGFR1 amplification or dependency (e.g., certain lung or gastric cancer cell lines) is recommended.
Materials and Reagents:
-
FGFR1-dependent cancer cell line (e.g., SNU-16)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Serum-free medium
-
This compound (dissolved in DMSO)
-
Basic Fibroblast Growth Factor (bFGF/FGF2) ligand
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-phospho-FGFR (pFGFR), anti-total-FGFR1, anti-phospho-ERK (pERK), anti-total-ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Plating: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling activity.
-
Inhibitor Treatment: Treat the serum-starved cells with various concentrations of "this compound" (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 2-4 hours.
-
Ligand Stimulation: Stimulate the cells by adding bFGF (e.g., 30 ng/mL) for 10-15 minutes at 37°C. Include an unstimulated control.
-
Cell Lysis:
-
Immediately place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold Lysis Buffer to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the desired primary antibody (e.g., anti-pFGFR) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Analysis:
-
Strip and re-probe the membrane for total protein (e.g., total FGFR1) and a loading control to ensure equal loading.
-
Quantify the band intensities using densitometry software.
-
Assess the dose-dependent decrease in pFGFR and pERK levels in the inhibitor-treated samples compared to the stimulated control.
-
References
- 1. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 2. medchem.org.ua [medchem.org.ua]
- 3. Identification of six novel autophosphorylation sites on fibroblast growth factor receptor 1 and elucidation of their importance in receptor activation and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Signaling by FGFR1 [reactome.org]
- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. selleckchem.com [selleckchem.com]
- 11. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FGFR1 Kinase Enzyme System [promega.com]
- 13. promega.jp [promega.jp]
Application Notes and Protocols for FGFR1 Inhibitor-10 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of FGFR1 Inhibitor-10, a representative potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) tyrosine kinase activity, in cell culture experiments. The following information is intended to guide researchers in designing and executing experiments to assess the biological effects of FGFR1 inhibition in various cellular contexts. For the purpose of these notes, we will use data from well-characterized FGFR1 inhibitors such as PD173074 and AZD4547 as representative examples.
Introduction to FGFR1 Inhibition
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGFR1 signaling pathway, often through gene amplification, mutations, or translocations, is implicated in the pathogenesis of various cancers.[1] Small molecule inhibitors that target the ATP-binding pocket of the FGFR1 kinase domain are valuable tools for studying the biological consequences of blocking this pathway and for developing potential therapeutic agents.[2]
Physicochemical Properties and Handling
| Property | Details |
| Inhibitor Name | This compound (Representative compounds: PD173074, AZD4547) |
| Target(s) | Primarily FGFR1; may have off-target activity against other kinases such as VEGFR2, FGFR2, and FGFR3 depending on the specific compound. |
| Solubility | Soluble in DMSO (e.g., 50 mg/mL). For cell culture, prepare a concentrated stock solution in sterile DMSO. |
| Storage | Store stock solutions at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
| Working Solution | Dilute the DMSO stock solution in complete cell culture medium to the final desired concentration immediately before use. |
Quantitative Data: In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative FGFR1 inhibitors in various cancer cell lines. These values can serve as a starting point for determining the optimal working concentration in your specific cell model.
Table 1: IC50 Values of PD173074 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| NCI-H520 | Lung Cancer | 281 | SRB (7 days) | [3] |
| RT-112 | Bladder Cancer | 15 | MTT (5 days) | [3][4] |
| MGH-U3 | Bladder Cancer | - | - | [4] |
| 97-7 | Bladder Cancer | - | - | |
| TFK-1 | Cholangiocarcinoma | ~6,600 | MTT (72 h) | [5] |
| KKU-213 | Cholangiocarcinoma | ~8,400 | MTT (72 h) | [5] |
| RBE | Cholangiocarcinoma | ~11,000 | MTT (72 h) | [5] |
| KKU-100 | Cholangiocarcinoma | ~16,000 | MTT (72 h) | [5] |
| KG-1 | Leukemia | 51.29 | Growth Inhibition | [6] |
| MFM-223 | Breast Cancer | 215.76 | Growth Inhibition | [6] |
Table 2: IC50 Values of AZD4547 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| SNU449 | Liver Cancer | 82 | Growth Inhibition (72 h) | [7] |
| SK-HEP-1 | Liver Cancer | 84 | Growth Inhibition (72 h) | [7] |
| SNU475 | Liver Cancer | 5,400 | Growth Inhibition (72 h) | [7] |
| OVCAR3 | Ovarian Cancer | 7,180 | Proliferation | [8] |
| OVCAR8 | Ovarian Cancer | 11,460 | Proliferation | [8] |
| ES2 | Ovarian Cancer | - | Proliferation | [8] |
| A2780 | Ovarian Cancer | - | Proliferation | [8] |
| KM12(Luc) | Colon Cancer | 49.74 | Cell Viability (72 h) | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of the FGFR1 inhibitor on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[5]
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[5]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a plate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis of FGFR1 Pathway Inhibition
This protocol is to assess the inhibition of FGFR1 phosphorylation and downstream signaling pathways.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Serum-free medium
-
FGF2 (Fibroblast Growth Factor 2)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR1 (Tyr653/654), anti-total-FGFR1, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-3 hours.[10]
-
Stimulate the cells with FGF2 (e.g., 10 ng/mL) for 15-20 minutes.[10]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again and visualize the protein bands using an ECL detection system.[11] Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is to determine if the FGFR1 inhibitor induces apoptosis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Unstained and single-stained controls should be included for proper compensation and gating.
Visualizations
FGFR1 Signaling Pathway
Caption: FGFR1 Signaling Pathway and Point of Inhibition.
Experimental Workflow for Assessing FGFR1 Inhibitor Efficacy
Caption: General Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. stemcell.com [stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
Application Note: Detection of p-FGFR1 Inhibition by Western Blotting Using FGFR1 inhibitor-10
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1][2] Upon binding to its ligand, Fibroblast Growth Factor (FGF), FGFR1 dimerizes and undergoes autophosphorylation at specific tyrosine residues, initiating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.[2][3] Aberrant FGFR1 signaling is implicated in various cancers, making it an attractive target for therapeutic intervention. FGFR1 inhibitor-10 (also known as compound 4i) is a potent and selective inhibitor of FGFR1 that effectively suppresses its phosphorylation.[1][3] This application note provides a detailed protocol for performing a Western blot to detect the inhibition of FGFR1 phosphorylation (p-FGFR1) in cultured cells treated with this compound.
Signaling Pathway and Inhibition
The binding of FGF to FGFR1 triggers receptor dimerization and the subsequent trans-autophosphorylation of the intracellular kinase domains. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways that regulate cell growth and survival. This compound is a small molecule inhibitor that targets the ATP-binding pocket of the FGFR1 kinase domain, thereby preventing autophosphorylation and blocking the downstream signaling cascade.
Caption: FGFR1 signaling pathway and mechanism of inhibition by this compound.
Quantitative Data
This compound demonstrates potent inhibition of FGFR1 phosphorylation. The half-maximal inhibitory concentration (IC50) has been determined through in vitro kinase assays.
| Compound | Target | IC50 (nM) |
| This compound | FGFR1 | 28 |
| [1][3] |
Experimental Protocol: Western Blot for p-FGFR1
This protocol outlines the steps for treating cultured cells with this compound and subsequently performing a Western blot to assess the levels of phosphorylated FGFR1.
Materials and Reagents
-
Cell Line: A cell line with detectable levels of FGFR1 expression and phosphorylation (e.g., U87-MG, SNU-16, KMS-11).[4]
-
This compound (CAS No: 2426769-76-6)
-
Cell Culture Medium and Supplements
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-FGFR1 (Tyr653/Tyr654) antibody
-
Rabbit or Mouse anti-FGFR1 antibody (for total FGFR1)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of p-FGFR1.
Step-by-Step Method
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the inhibitor to the desired final concentrations in cell culture medium. A dose-response experiment is recommended (e.g., 0, 10, 50, 100, 500 nM).
-
Aspirate the old medium and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Incubate the cells for a predetermined time (e.g., 2, 6, or 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-FGFR1 (e.g., anti-pFGFR1 Tyr653/Tyr654) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total FGFR1 and a loading control protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software. Normalize the p-FGFR1 signal to the total FGFR1 signal and/or the loading control.
-
Expected Results
A successful experiment will show a dose-dependent decrease in the intensity of the p-FGFR1 band in cells treated with this compound compared to the vehicle-treated control. The total FGFR1 and loading control bands should remain relatively constant across all lanes, confirming that the observed decrease in p-FGFR1 is due to the inhibitory effect of the compound and not due to variations in protein loading.
Troubleshooting
-
No or weak p-FGFR1 signal: Ensure the cell line expresses sufficient levels of FGFR1 and that it is appropriately stimulated if basal phosphorylation is low. Check the activity of the primary antibody.
-
High background: Optimize the blocking conditions (time, blocking agent) and antibody concentrations. Ensure adequate washing steps.
-
Uneven loading: Carefully perform protein quantification and loading. Always probe for a loading control to verify equal loading.
-
Inconsistent inhibitor effect: Ensure accurate preparation of inhibitor dilutions and consistent treatment times.
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the inhibitory effects of this compound on FGFR1 phosphorylation, providing valuable insights into its mechanism of action and its potential as a therapeutic agent.
References
Application Notes and Protocols: Immunohistochemistry for FGFR1 Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] Dysregulation of FGFR1 signaling, often through gene amplification, activating mutations, or chromosomal translocations, is implicated in the pathogenesis of numerous cancers, including breast, lung, bladder, and head and neck squamous cell carcinoma.[1] This aberrant signaling can drive tumor growth, promote resistance to therapies, and is often associated with a poor prognosis.[3] Consequently, FGFR1 has emerged as a critical therapeutic target in oncology.
The development of FGFR1 inhibitors, including small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies, represents a promising strategy in precision medicine.[4][5] Immunohistochemistry (IHC) is an indispensable tool in the study of FGFR1 inhibition. It allows for the visualization and semi-quantitative assessment of FGFR1 protein expression in tumor tissues, providing valuable insights into patient stratification, biomarker validation, and the pharmacodynamic effects of FGFR1 inhibitors. This application note provides detailed protocols for FGFR1 IHC and the analysis of downstream signaling pathways to aid in the evaluation of FGFR1-targeted therapies.
FGFR1 Signaling Pathway
Upon binding of its ligand, the fibroblast growth factor (FGF), FGFR1 dimerizes and undergoes autophosphorylation of key tyrosine residues in its cytoplasmic domain.[6][7] This phosphorylation cascade creates docking sites for various adaptor proteins, leading to the activation of multiple downstream signaling pathways that are crucial for tumor cell proliferation and survival. The primary signaling cascades activated by FGFR1 include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and survival.[8][9]
-
PI3K-AKT-mTOR Pathway: This cascade is critical for cell growth, metabolism, and survival.[6][8]
-
PLCγ-PKC Pathway: This pathway is involved in cell motility and invasion.[2][10]
-
JAK-STAT Pathway: This pathway plays a role in cell survival and inflammation.[3]
The inhibition of FGFR1 is designed to block these downstream signaling events, thereby impeding tumor growth.
References
- 1. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 3. FGFR1 Is a Potential Prognostic Biomarker and Therapeutic Target in Head and Neck Squamous Cell Carcinoma | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. What are FGFR1 antagonists and how do they work? [synapse.patsnap.com]
- 5. targetedonc.com [targetedonc.com]
- 6. biorxiv.org [biorxiv.org]
- 7. medchem.org.ua [medchem.org.ua]
- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 9. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Unveiling Resistance Mechanisms to FGFR1 Inhibition Through CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, when dysregulated, plays a crucial role in the proliferation and survival of various cancer cells. Targeted therapies using FGFR1 inhibitors have shown promise; however, the development of resistance remains a significant clinical challenge. Genome-wide CRISPR-Cas9 loss-of-function screens have emerged as a powerful, unbiased tool to systematically identify genes and signaling pathways that modulate the cellular response to these inhibitors. This application note provides a comprehensive overview and detailed protocols for conducting a CRISPR-Cas9 screen to identify genetic determinants of resistance to an FGFR1 inhibitor, using the potent pan-FGFR inhibitor AZD4547 as a case study.
Principle of the CRISPR Screen
This protocol outlines a negative selection (or "drop-out") CRISPR screen designed to identify genes whose knockout confers resistance to an FGFR1 inhibitor. In this experimental setup, a population of cancer cells stably expressing Cas9 nuclease is transduced with a pooled single-guide RNA (sgRNA) library, targeting a large set of genes (e.g., the human kinome or the entire genome). Each cell receives a single sgRNA, leading to the knockout of a specific gene. The entire population of knockout cells is then treated with an FGFR1 inhibitor. Cells with gene knockouts that confer resistance to the inhibitor will survive and proliferate, while cells with knockouts that are either neutral or sensitizing will be depleted from the population. By using next-generation sequencing (NGS) to compare the sgRNA representation in the treated versus a control (e.g., DMSO-treated) population, genes that contribute to inhibitor resistance can be identified by the enrichment of their corresponding sgRNAs.
Data Presentation
The results of a CRISPR screen are typically represented as a list of "hit" genes that are either significantly enriched (resistance genes) or depleted (sensitizer genes) in the inhibitor-treated population. The following tables summarize hypothetical quantitative data from a kinome-wide CRISPR screen to identify modulators of response to the FGFR inhibitor AZD4547 in a cancer cell line.
Table 1: Top Negatively Selected Kinases (Potential Resistance Genes)
| Gene Symbol | Description | Log2 Fold Change (AZD4547 vs. DMSO) | p-value |
| EGFR | Epidermal Growth Factor Receptor | 5.8 | < 0.001 |
| ERBB2 | Erb-B2 Receptor Tyrosine Kinase 2 | 5.5 | < 0.001 |
| SRC | SRC Proto-Oncogene, Non-Receptor Tyrosine Kinase | 4.9 | < 0.001 |
| ILK | Integrin Linked Kinase | 4.5 | < 0.005 |
| MET | MET Proto-Oncogene, Receptor Tyrosine Kinase | 4.2 | < 0.005 |
| ABL1 | ABL Proto-Oncogene 1, Non-Receptor Tyrosine Kinase | 3.9 | < 0.01 |
| EPHA2 | EPH Receptor A2 | 3.7 | < 0.01 |
| YES1 | YES1 Proto-Oncogene, Src Family Tyrosine Kinase | 3.5 | < 0.05 |
| LYN | LYN Proto-Oncogene, Src Family Tyrosine Kinase | 3.3 | < 0.05 |
| FYN | FYN Proto-Oncogene, Src Family Tyrosine Kinase | 3.1 | < 0.05 |
Table 2: Top Positively Selected Kinases (Potential Sensitizer Genes)
| Gene Symbol | Description | Log2 Fold Change (AZD4547 vs. DMSO) | p-value |
| CSK | C-Terminal Src Kinase | -4.2 | < 0.001 |
| ROCK2 | Rho Associated Coiled-Coil Containing Protein Kinase 2 | -3.8 | < 0.005 |
| PTEN | Phosphatase and Tensin Homolog | -3.5 | < 0.005 |
| DUSP4 | Dual Specificity Phosphatase 4 | -3.1 | < 0.01 |
| PTPN11 | Protein Tyrosine Phosphatase Non-Receptor Type 11 | -2.9 | < 0.01 |
| STK11 | Serine/Threonine Kinase 11 | -2.7 | < 0.05 |
| MAP2K4 | Mitogen-Activated Protein Kinase Kinase 4 | -2.5 | < 0.05 |
| GSK3B | Glycogen Synthase Kinase 3 Beta | -2.3 | < 0.05 |
| PRKAA1 | Protein Kinase AMP-Activated Alpha 1 Catalytic Subunit | -2.1 | < 0.05 |
| SGK1 | Serum/Glucocorticoid Regulated Kinase 1 | -1.9 | < 0.05 |
Mandatory Visualizations
Caption: FGFR1 signaling pathway and point of inhibition.
Caption: Experimental workflow for the CRISPR-Cas9 screen.
Experimental Protocols
Protocol 1: Generation of Cas9-Expressing Stable Cell Line
-
Lentivirus Production:
-
Co-transfect HEK293T cells with a lentiviral vector encoding Cas9 nuclease and a blasticidin resistance gene (e.g., lentiCas9-Blast), along with packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Transduction:
-
Seed the target cancer cell line (e.g., a cell line with FGFR1 amplification).
-
Transduce the cells with the Cas9 lentivirus at a multiplicity of infection (MOI) that yields 30-50% transduction efficiency to ensure single viral integration per cell.
-
Use polybrene (8 µg/mL) to enhance transduction efficiency.
-
-
Selection:
-
After 24 hours, replace the virus-containing medium with fresh medium containing blasticidin at a predetermined concentration that effectively kills non-transduced cells.
-
Culture the cells under blasticidin selection for 7-10 days, or until all control non-transduced cells are dead.
-
-
Validation of Cas9 Activity:
-
Expand the blasticidin-resistant cell population.
-
Validate Cas9 activity using a functional assay, such as transduction with a lentivirus co-expressing a fluorescent reporter (e.g., GFP) and an sgRNA targeting that reporter. Active Cas9 will lead to a loss of fluorescence, which can be quantified by flow cytometry.
-
Protocol 2: Pooled CRISPR-Cas9 Knockout Screen
-
Lentiviral Library Production:
-
Produce high-titer lentivirus for the pooled sgRNA library (e.g., human kinome library) using the same method as for the Cas9 lentivirus.
-
-
Library Transduction and Selection:
-
Transduce the stable Cas9-expressing cell line with the sgRNA library lentivirus at a low MOI (0.2-0.3) to ensure that most cells receive a single sgRNA.
-
Maintain a cell number that ensures at least 500-1000x coverage of the sgRNA library throughout the experiment.
-
After 24 hours, select the transduced cells with puromycin for 2-3 days.
-
-
FGFR1 Inhibitor Treatment:
-
Split the puromycin-selected cell population into two groups: a control group treated with DMSO and a treatment group treated with the FGFR1 inhibitor (e.g., AZD4547) at a concentration that inhibits cell growth by approximately 50% (IC50).
-
Culture the cells for 14-21 days, passaging as needed and maintaining library representation.
-
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Harvest cell pellets from the DMSO- and inhibitor-treated populations at the end of the screen.
-
Extract genomic DNA from both populations.
-
Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.
-
Pool the barcoded PCR products and perform next-generation sequencing.
-
Protocol 3: Data Analysis and Hit Identification
-
Read Alignment and Counting:
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads to a reference file containing all sgRNA sequences in the library and count the number of reads for each sgRNA.
-
-
Hit Identification:
-
Normalize the read counts for each sample.
-
Calculate the log2 fold change of each sgRNA's abundance in the inhibitor-treated sample relative to the DMSO-treated sample.
-
Use statistical methods, such as MAGeCK, to identify genes that are significantly enriched or depleted. Genes with significantly enriched sgRNAs are considered resistance hits, while those with depleted sgRNAs are potential sensitizers.
-
Protocol 4: Validation of Top Gene Hits
-
Individual Gene Knockout:
-
For each top candidate gene, design 2-3 individual sgRNAs.
-
Clone these sgRNAs into a lentiviral vector.
-
Individually transduce the Cas9-expressing cancer cell line with each sgRNA lentivirus to generate single-gene knockout cell lines.
-
-
Confirmation of Knockout:
-
Confirm gene knockout at the protein level by Western blot or at the genomic level by sequencing the targeted locus to detect insertions and deletions (indels).
-
-
Phenotypic Validation:
-
Perform cell viability assays (e.g., CellTiter-Glo) on the individual knockout cell lines in the presence of a dose range of the FGFR1 inhibitor.
-
A confirmed resistance hit will show a rightward shift in the dose-response curve (increased IC50) compared to control cells (transduced with a non-targeting sgRNA).
-
A confirmed sensitizer hit will show a leftward shift in the dose-response curve (decreased IC50).
-
-
Orthogonal Validation:
-
Use an alternative method, such as RNA interference (siRNA or shRNA), to knockdown the expression of the hit genes and assess the effect on inhibitor sensitivity. This helps to rule out off-target effects of the CRISPR-Cas9 system.[1]
-
Conclusion
The application of CRISPR-Cas9 screening technology provides a robust and unbiased approach to elucidate the genetic landscape of resistance to FGFR1 inhibitors. The identification of genes and pathways that, when inactivated, lead to drug resistance can inform the development of rational combination therapies to overcome or prevent the emergence of resistance, ultimately improving patient outcomes. The protocols detailed in this application note provide a framework for researchers to successfully design and execute such screens in their own laboratories.
References
Application Notes and Protocols for FGFR1 inhibitor-10 in Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fibroblast Growth Factor Receptor 1 (FGFR1) signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and wound healing.[1][2] Dysregulation of the FGFR1 pathway, often through gene amplification or mutations, is implicated in the progression of various cancers, including breast, lung, and glioblastoma. Organoid culture systems, which are three-dimensional (3D) in vitro models that recapitulate the complex architecture and function of native tissues, have emerged as powerful tools for studying both normal development and disease. In the context of cancer research, patient-derived tumor organoids (PDOs) are increasingly used for preclinical drug screening and personalized medicine.
FGFR1 inhibitor-10 (also known as Compound 4i) is a potent and selective inhibitor of FGFR1 with a reported IC50 of 28 nM. It has been shown to inhibit the phosphorylation of FGFR1 and exhibits anti-angiogenic, anti-invasive, and anti-tumor effects in preclinical models of glioblastoma. While the direct application of this compound in organoid cultures has not yet been extensively documented in peer-reviewed literature, its mechanism of action suggests it is a valuable tool for investigating the role of FGFR1 signaling in organoid models of development and cancer.
These application notes provide a comprehensive overview and representative protocols for the use of this compound in organoid cultures, based on established methodologies for other FGFR inhibitors.
Data Presentation
Table 1: Comparative IC50 Values of Selected FGFR Inhibitors
| Inhibitor | Target(s) | IC50 (FGFR1) | Reference(s) |
| This compound (Compound 4i) | FGFR1 | 28 nM | **** |
| SU5402 | VEGFR2, FGFR1, PDGFRβ | 30 nM | |
| PD173074 | FGFR1, VEGFR2 | 25 nM | |
| AZD4547 (Fexagratinib) | FGFR1, FGFR2, FGFR3 | 0.2 nM | |
| Infigratinib (BGJ-398) | FGFR1, FGFR2, FGFR3 | 0.9 nM | |
| Pemigatinib | FGFR1, FGFR2, FGFR3 | 0.4 nM |
Table 2: Example of Expected Dose-Dependent Effects of an FGFR1 Inhibitor on Cancer Organoid Viability
This table presents hypothetical data for illustrative purposes. Actual results for this compound must be determined empirically.
| Concentration (nM) | Organoid Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 95.3 | 4.8 |
| 10 | 78.1 | 6.1 |
| 50 | 45.6 | 5.5 |
| 100 | 22.4 | 3.9 |
| 500 | 8.7 | 2.1 |
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for High-Throughput Screening with an FGFR1 Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a high-throughput screening (HTS) approach to identify and characterize inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). As "FGFR1 inhibitor-10" is a placeholder, this document will use the well-characterized, potent, and selective FGFR1 inhibitor, PD173074 , as a representative compound for detailing experimental protocols and data presentation.
Introduction to FGFR1 Inhibition
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival.[1] Aberrant FGFR1 signaling, often due to gene amplification or mutations, is implicated in the pathogenesis of several cancers, making it a compelling target for therapeutic intervention.[2][3] Small molecule inhibitors that target the ATP-binding site of the FGFR1 kinase domain can effectively block its downstream signaling pathways, thereby inhibiting tumor growth.[4][5] High-throughput screening (HTS) is a powerful methodology to identify and characterize novel FGFR1 inhibitors from large compound libraries.
Data Presentation: Inhibitory Profile of PD173074
The following tables summarize the quantitative data for the representative FGFR1 inhibitor, PD173074, providing a benchmark for HTS campaigns.
Table 1: Biochemical Potency of PD173074 against FGFR1 and other kinases.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| FGFR1 | ~25 | Cell-free | [4][6] |
| FGFR3 | 5 | Cell-free | |
| VEGFR2 | 100-200 | Cell-free | [4][6] |
| PDGFR | >25,000 | Cell-free | |
| c-Src | >25,000 | Cell-free | |
| EGFR | >50,000 | Cell-free | |
| InsR | >50,000 | Cell-free |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Activity of PD173074.
| Cell Line | Assay Type | Effect | IC50 (nM) | Reference |
| FGF-2 stimulated granule neurons | Survival | Inhibition | 8 | [6] |
| FGF-2 stimulated granule neurons | Neurite Outgrowth | Inhibition | 22 | [6] |
| FGFR3-expressing KMS11 & KMS18 cells | Viability | Reduction | <20 | [4] |
Experimental Protocols
Detailed methodologies for key experiments in an HTS campaign for FGFR1 inhibitors are provided below.
Biochemical Assay: FGFR1 Kinase Activity (Time-Resolved FRET)
This protocol is adapted from the LanthaScreen™ TR-FRET assay format for measuring kinase activity.[7][8]
Objective: To measure the in vitro potency of test compounds against FGFR1 kinase.
Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by FGFR1. Inhibition of the kinase results in a decrease in the FRET signal.
Materials:
-
Recombinant human FGFR1 enzyme
-
LanthaScreen™ Tb-anti-pTyr (PY20) Antibody
-
GFP-labeled poly-GT substrate
-
ATP
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
Stop Buffer: 20 mM EDTA in TR-FRET Dilution Buffer
-
Test compounds (e.g., PD173074) and DMSO
-
Low-volume 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing FGFR1 enzyme and GFP-poly-GT substrate in Assay Buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in Assay Buffer. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 10 µL of Stop Buffer containing the Tb-anti-pTyr antibody to each well.
-
Signal Detection: Incubate the plate at room temperature for 60 minutes to allow for antibody binding. Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm and 495 nm with excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: Cell Viability (MTT Assay)
This protocol is a standard method to assess the effect of an inhibitor on the viability of cells that are dependent on FGFR1 signaling.[9][10]
Objective: To determine the cytotoxic or cytostatic effect of the test compound on a relevant cancer cell line.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9][10]
Materials:
-
FGFR1-dependent cancer cell line (e.g., SNU-16, KMS-11)
-
Complete cell culture medium
-
Test compound (e.g., PD173074)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the IC50 value.
Target Engagement Assay: Western Blot for Phospho-FGFR1 and Phospho-ERK
This protocol is used to confirm that the inhibitor is engaging its intended target within the cell and inhibiting downstream signaling.[11][12][13]
Objective: To assess the inhibition of FGFR1 autophosphorylation and the phosphorylation of a downstream effector, ERK, in response to compound treatment.
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size. Here, we use antibodies specific to the phosphorylated (active) forms of FGFR1 and ERK.
Materials:
-
FGFR1-dependent cancer cell line
-
Serum-free medium
-
FGF2 (Fibroblast Growth Factor 2)
-
Test compound (e.g., PD173074)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-FGFR1 (Tyr653/654), anti-FGFR1, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with FGF2 (e.g., 20 ng/mL) for 15 minutes.
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[12]
-
Incubate the membrane with the primary antibody (e.g., anti-p-FGFR1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with antibodies against total FGFR1 and total ERK as loading controls.
-
Data Analysis: Densitometry can be used to quantify the band intensities and determine the extent of inhibition of phosphorylation.
Mandatory Visualizations
FGFR1 Signaling Pathway
Caption: Simplified FGFR1 signaling pathway and point of inhibition.
High-Throughput Screening Workflow for FGFR1 Inhibitors
Caption: A typical HTS workflow for identifying FGFR1 inhibitors.
References
- 1. ukessays.com [ukessays.com]
- 2. protocols.io [protocols.io]
- 3. Time-resolved FRET reports FGFR1 dimerization and formation of a complex with its effector PLCγ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. ptglab.com [ptglab.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following Treatment with FGFR1 Inhibitor-10
For Researchers, Scientists, and Drug Development Professionals
Introduction to FGFR1 and FGFR1 Inhibitor-10
Fibroblast Growth Factor Receptor 1 (FGFR1) is a member of the receptor tyrosine kinase (RTK) family.[1][2] Upon binding with its fibroblast growth factor (FGF) ligands, FGFR1 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events.[3][4] These signaling pathways, including the RAS-MAPK-ERK and PI3K-AKT pathways, are crucial for regulating essential cellular processes such as proliferation, differentiation, migration, and survival.[3][4][5] Dysregulation of the FGF/FGFR1 signaling axis, often through gene amplification, mutations, or translocations, is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention.[4][6]
FGFR1 inhibitors are small-molecule tyrosine kinase inhibitors (TKIs) that competitively bind to the ATP-binding pocket of the FGFR1 kinase domain.[7] This action blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways.[8][9] By inhibiting these oncogenic signals, FGFR1 inhibitors can induce cell cycle arrest, apoptosis, and a reduction in cell viability in cancer cells that are dependent on FGFR1 signaling.[10][11][12] "this compound" represents a potent and selective inhibitor of FGFR1, designed for targeted cancer therapy. Flow cytometry is an indispensable tool for quantifying the cellular responses to treatment with such inhibitors.
Data Presentation: Expected Quantitative Outcomes of this compound Treatment
The following table summarizes the anticipated quantitative data from flow cytometry analysis of cancer cells treated with this compound compared to an untreated control group. The specific values will vary depending on the cell line, inhibitor concentration, and treatment duration.
| Assay Type | Parameter Measured | Expected Outcome with this compound Treatment |
| Cell Viability | Percentage of Live Cells | Decrease |
| Percentage of Dead Cells | Increase | |
| Apoptosis | Percentage of Early Apoptotic Cells (Annexin V+/PI-) | Increase |
| Percentage of Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Increase | |
| Percentage of Live Cells (Annexin V-/PI-) | Decrease | |
| Cell Cycle | Percentage of Cells in G1 Phase | Increase (G1 arrest)[13] |
| Percentage of Cells in S Phase | Decrease | |
| Percentage of Cells in G2/M Phase | Decrease |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Reactome | Signaling by FGFR1 [reactome.org]
- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fibroblast growth factor receptor-mediated signals contribute to the malignant phenotype of non-small cell lung cancer cells: therapeutic implications and synergism with epidermal growth factor receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Situ Hybridization Analysis of FGFR1 Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of Fibroblast Growth Factor Receptor 1 (FGFR1) expression using in situ hybridization (ISH) techniques. FGFR1 is a receptor tyrosine kinase that, when dysregulated, can be a key driver in various cancers, making it a critical target for drug development. Accurate assessment of FGFR1 gene amplification and mRNA expression in tissue samples is crucial for patient stratification, biomarker discovery, and understanding tumor biology.
Application Notes
In situ hybridization is a powerful technique that allows for the visualization and quantification of specific nucleic acid sequences within the morphological context of a cell or tissue. For FGFR1 analysis, two primary ISH-based methods are widely employed:
-
Chromogenic/Fluorescent In Situ Hybridization (CISH/FISH) for FGFR1 Gene Amplification: This method assesses the number of copies of the FGFR1 gene within the nucleus. An increased copy number, or amplification, is a common oncogenic alteration that often leads to overexpression of the FGFR1 protein and constitutive activation of downstream signaling pathways. This is a key biomarker for patient selection in clinical trials for FGFR inhibitors.[1][2][3][4] CISH allows for the visualization of gene copy number with a standard bright-field microscope, while FISH utilizes fluorescence microscopy.[3]
-
RNA In Situ Hybridization (e.g., RNAscope™) for FGFR1 mRNA Expression: This highly sensitive and specific technique detects and quantifies individual FGFR1 mRNA molecules in single cells.[5][6][7] This provides a direct measure of gene expression and can be more indicative of the level of active FGFR1 signaling than gene copy number alone.[8] Visualizing FGFR1 mRNA expression within the tumor microenvironment can provide valuable insights into which cell types are expressing the target and can help correlate expression levels with drug response.
The choice of method depends on the specific research or clinical question. Gene amplification analysis is often used to identify patients who may respond to FGFR-targeted therapies, while mRNA expression analysis can provide a more nuanced understanding of gene activity and its spatial distribution.
Quantitative Data Summary
The following tables summarize quantitative data on FGFR1 gene amplification and mRNA overexpression in various cancers as determined by in situ hybridization.
Table 1: FGFR1 Gene Amplification Frequencies in Various Cancers (CISH/FISH)
| Cancer Type | Subtype | Amplification Frequency (%) | Method | Reference |
| Breast Cancer | Unselected | 8.7 | CISH | [1][2][3] |
| Breast Cancer | Invasive Carcinoma | 12.5 | FISH | [9][10] |
| Breast Cancer | Pure Ductal Carcinoma In Situ (DCIS) | 6.0 | FISH | [9][10] |
| Non-Small Cell Lung Cancer (NSCLC) | Overall | 4.9 - 20.0 | FISH/SISH/qPCR | [11][12][13] |
| NSCLC | Squamous Cell Carcinoma | 5.1 - 41.5 | FISH/SISH/SNP Array | [11][12][13][14][15] |
| NSCLC | Adenocarcinoma | 0 - 15.0 | FISH/SISH/SNP Array | [11][12][13][14][15] |
| Head and Neck Squamous Cell Carcinoma | - | 10.2 - 12.6 | CISH/SISH/FISH | [4] |
| Ovarian Cancer | Serous Carcinoma | 5.0 - 9.0 (up to 95% in some studies) | Sequencing/PCR | [16] |
Table 2: FGFR1 mRNA Overexpression in Non-Small Cell Lung Cancer (RNAscope™ ISH)
| Histology | Percentage of Tumors with High Expression (Score 4+) | Reference |
| Squamous Cell Carcinoma | 28 | [8] |
| Adenocarcinoma | 22 | [8] |
| Total Evaluated | 29 | [8] |
Signaling Pathways and Experimental Workflows
FGFR1 Signaling Pathway
The binding of a fibroblast growth factor (FGF) ligand to FGFR1 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activates several downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.
Caption: FGFR1 signaling cascade activation.
Experimental Workflow for FGFR1 ISH
The general workflow for in situ hybridization involves sample preparation, probe hybridization, signal amplification, and detection. The specific steps vary depending on the chosen methodology (CISH/FISH vs. RNAscope).
Caption: General workflow for FGFR1 ISH.
Experimental Protocols
Protocol 1: Chromogenic In Situ Hybridization (CISH) for FGFR1 Gene Amplification
This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
FGFR1 gene-specific probe and centromeric probe for chromosome 8 (CEN8)
-
Deparaffinization and rehydration solutions (Xylene, Ethanol series)
-
Target retrieval solution (e.g., citrate buffer, pH 6.0)
-
Protease solution
-
Hybridization buffer
-
Stringent wash buffers
-
Detection reagents (e.g., anti-digoxigenin/dinitrophenyl-HRP/AP conjugate)
-
Chromogen substrate (e.g., DAB, Fast Red)
-
Counterstain (e.g., Hematoxylin)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for 30-60 minutes.
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 5 minutes each, followed by a final wash in deionized water.
-
-
Target Retrieval:
-
Immerse slides in target retrieval solution and heat at 95-100°C for 15-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Protease Digestion:
-
Treat sections with protease solution at 37°C for 10-15 minutes. The exact time may need optimization depending on the tissue type.
-
Wash slides in deionized water.
-
-
Probe Hybridization:
-
Apply the FGFR1/CEN8 probe mixture to the tissue section.
-
Denature the probe and target DNA by heating the slides at 75-80°C for 5-10 minutes.
-
Hybridize overnight at 37°C in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Perform stringent washes to remove non-specifically bound probes. Typically, this involves washes in a low-salt buffer at an elevated temperature (e.g., 72°C).
-
-
Detection:
-
Incubate with an enzyme-conjugated antibody that recognizes the hapten-labeled probe.
-
Wash to remove unbound antibody.
-
Apply the chromogenic substrate and incubate until the desired signal intensity is reached.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Scoring and Interpretation:
-
Count the number of FGFR1 signals (chromogenic dots) and CEN8 signals in at least 50 non-overlapping tumor cell nuclei.[17]
-
Amplification is typically defined as:
Protocol 2: RNAscope™ In Situ Hybridization for FGFR1 mRNA Expression
This protocol outlines the key steps for the manual RNAscope™ 2.5 HD Reagent Kit (Brown) assay on FFPE tissue. For automated protocols, refer to the manufacturer's guidelines.[5][19]
Materials:
-
FFPE tissue sections (4-5 µm) on Superfrost™ Plus slides
-
RNAscope™ Target Probes (Hs-FGFR1)
-
RNAscope™ Positive Control Probes (e.g., PPIB) and Negative Control Probes (dapB)
-
RNAscope™ 2.5 HD Reagent Kit (Brown)
-
VWR® Hybridization Oven or HybEZ™ Hybridization System
-
Standard histology equipment
Procedure:
-
Baking and Deparaffinization:
-
Bake slides at 60°C for 1 hour.
-
Deparaffinize in xylene (2 x 5 minutes) and 100% ethanol (2 x 1 minute). Air dry.
-
-
Pretreatment:
-
Hydrogen Peroxide: Apply RNAscope™ Hydrogen Peroxide and incubate for 10 minutes at room temperature. Rinse with deionized water.
-
Target Retrieval: Boil slides in RNAscope™ Target Retrieval Reagent for 15 minutes. Rinse in deionized water and then in 100% ethanol.
-
Protease Treatment: Apply RNAscope™ Protease Plus and incubate at 40°C for 30 minutes in a hybridization oven. Rinse with deionized water.
-
-
Probe Hybridization:
-
Apply the FGFR1 target probe to the tissue section.
-
Incubate at 40°C for 2 hours in a hybridization oven.
-
-
Signal Amplification:
-
Perform a series of amplification steps by sequentially applying AMP1 through AMP6, with washes in between each step, according to the manufacturer's protocol. These steps build a signal amplification tree.
-
-
Detection:
-
Apply the HRP-labeled probe and incubate.
-
Develop the signal with DAB chromogen.
-
-
Counterstaining and Mounting:
-
Counterstain with 50% Hematoxylin.
-
Dehydrate and mount with a permanent mounting medium.
-
Scoring and Interpretation:
-
Visualize brown, punctate dots representing individual FGFR1 mRNA molecules.
-
Score the average number of dots per tumor cell.[20]
-
ACD's Semi-Quantitative Scoring Guidelines:
-
A successful assay should show a score of ≥2 for the positive control (PPIB) and <1 for the negative control (dapB).[21]
References
- 1. researchgate.net [researchgate.net]
- 2. FGFR1 amplification in breast carcinomas: a chromogenic in situ hybridisation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FGFR1 amplification in breast carcinomas: a chromogenic in situ hybridisation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new bright-field dual-colour chromogenic and silver in situ hybridization method for the detection of FGFR1 gene copy number status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RNA In situ hybridization (ISH) using RNAscope® [protocols.io]
- 6. RNA in situ hybridization (RNAscope) assay [bio-protocol.org]
- 7. RNAscope in Situ Hybridization (ISH) [bio-protocol.org]
- 8. FGFR1 mRNA and Protein Expression, not Gene Copy Number, Predict FGFR TKI Sensitivity Across All Lung Cancer Histologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FGFR1 is amplified during the progression of in situ to invasive breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FGFR1 is amplified during the progression of in situ to invasive breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fibroblast Growth Factor Receptor 1 Gene Amplification in Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The association between fibroblast growth factor receptor 1 gene amplification and lung cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fibroblast Growth Factor Receptor 1 Amplification in Non-Small Cell Lung Cancer by Quantitative Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitor-Sensitive FGFR1 Amplification in Human Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 15. dash.harvard.edu [dash.harvard.edu]
- 16. annalsmedres.org [annalsmedres.org]
- 17. pubcompare.ai [pubcompare.ai]
- 18. celonpharma.com [celonpharma.com]
- 19. brd.nci.nih.gov [brd.nci.nih.gov]
- 20. fab.cba.mit.edu [fab.cba.mit.edu]
- 21. researchgate.net [researchgate.net]
Application Notes: Animal Models of Lung Squamous Cell Carcinoma for FGFR1 Inhibitor Studies
Introduction
Fibroblast growth factor receptor 1 (FGFR1) is a receptor tyrosine kinase that, when dysregulated, plays a crucial role in the development and progression of various cancers.[1] In lung cancer, amplification of the FGFR1 gene is a notable oncogenic driver, particularly in approximately 20% of squamous cell carcinomas (LSCC).[2][3] This genetic alteration leads to the overexpression and constitutive activation of the FGFR1 protein, which stimulates downstream signaling pathways like RAS/Raf-MEK-MAPK and PI3K-AKT, promoting tumor cell proliferation, survival, and angiogenesis.[4][5][6] Consequently, FGFR1 has emerged as a promising therapeutic target, and selective FGFR1 inhibitors are under active investigation.
Preclinical evaluation of these inhibitors relies on robust and predictive animal models that accurately reflect the genetics and pathology of human LSCC. This document provides an overview of commonly used animal models, detailed protocols for their use in efficacy studies, and methods for pharmacodynamic biomarker analysis.
Commonly Used Animal Models in LSCC
The most prevalent in vivo platforms for testing FGFR1 inhibitors are xenograft models, where human tumor cells or tissues are implanted into immunodeficient mice.
-
Cell Line-Derived Xenografts (CDX): These models are established by subcutaneously injecting human LSCC cell lines with known FGFR1 amplification into immunodeficient mice.[2] They are valuable for initial efficacy screening due to their reproducibility and relatively rapid tumor growth. Commonly used FGFR1-amplified LSCC cell lines include NCI-H520 and LK-2.[7][8]
-
Patient-Derived Xenografts (PDX): PDX models are created by directly implanting fresh tumor fragments from LSCC patients into immunodeficient mice.[9][10] These models are considered more clinically relevant as they better preserve the histological and genetic characteristics of the original patient tumor, including its heterogeneity.[11][12][13] PDX models are instrumental for evaluating therapeutic response in a setting that more closely mimics the human condition.[9][14]
FGFR1 Signaling Pathway
The binding of a fibroblast growth factor (FGF) ligand to FGFR1 induces receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domains. This activation triggers multiple downstream signaling cascades critical for cell proliferation and survival.[4][6]
Caption: Simplified FGFR1 signaling pathway leading to cancer cell proliferation and survival.
Experimental Workflow for In Vivo Efficacy Studies
A typical preclinical study to evaluate an FGFR1 inhibitor involves several key stages, from model establishment to endpoint analysis.
Caption: General experimental workflow for an in vivo FGFR1 inhibitor efficacy study.
Key Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Efficacy Study
This protocol describes the establishment of an NCI-H520 xenograft model and subsequent evaluation of an FGFR1 inhibitor.
Materials:
-
NCI-H520 human LSCC cell line (FGFR1-amplified)
-
6-8 week old female athymic nude mice
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel® Basement Membrane Matrix
-
FGFR1 inhibitor and appropriate vehicle solution
-
Calipers, syringes, gavage needles
Procedure:
-
Cell Culture: Culture NCI-H520 cells under standard conditions (37°C, 5% CO₂). Harvest cells during the logarithmic growth phase.
-
Implantation: Resuspend harvested cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁸ cells/mL.
-
Injection: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.
-
Tumor Monitoring: Allow tumors to grow. Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When average tumor volume reaches 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle control, FGFR1 inhibitor at X mg/kg).
-
Treatment: Administer the FGFR1 inhibitor and vehicle daily via oral gavage for the duration of the study (e.g., 15-21 days).[7]
-
Efficacy Assessment: Continue monitoring tumor volume and body weight. Body weight is a general indicator of treatment toxicity.
-
Endpoint: Euthanize mice when tumors in the control group reach the predetermined maximum size or at the end of the treatment period. Excise tumors for pharmacodynamic analysis.
Protocol 2: Patient-Derived Xenograft (PDX) Efficacy Study
This protocol outlines the use of established LSCC PDX models for inhibitor testing.
Materials:
-
Cryopreserved or passaged LSCC PDX tumor fragments with confirmed FGFR1 amplification.
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).
-
Surgical tools (forceps, scalpels).
-
FGFR1 inhibitor and vehicle solution.
Procedure:
-
Implantation: Under anesthesia, make a small incision on the flank of the mouse. Using forceps, create a subcutaneous pocket and insert a small tumor fragment (~3x3 mm). Close the incision with a wound clip or suture.
-
Tumor Monitoring: Allow tumors to establish and grow. Monitor tumor volume as described for the CDX model. PDX models may have a longer latency period and more variable growth rates.
-
Randomization & Treatment: Once tumors reach the target volume (150-200 mm³), randomize mice and begin treatment as described in the CDX protocol.
-
Efficacy Assessment & Endpoint: Follow the same procedures for monitoring and endpoint analysis as outlined for the CDX model. Preclinical responses in PDX models have been shown to replicate clinical responses in the corresponding patients.[12]
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
PD analysis is crucial to confirm that the inhibitor is engaging its target and modulating downstream signaling.
Materials:
-
Tumor samples collected at a specific time point post-final dose (e.g., 2-4 hours).
-
Protein lysis buffer, phosphatase/protease inhibitors.
-
Antibodies for Western blot or IHC (e.g., anti-p-FGFR1, anti-p-ERK, anti-p-S6).
-
RNA stabilization and extraction kits.
Procedure:
-
Sample Collection: At the study endpoint, collect tumor tissues from a subset of mice from each group at a time point corresponding to peak drug exposure. Flash-freeze a portion for Western blot and fix the remainder in formalin for immunohistochemistry (IHC).
-
Western Blot Analysis:
-
Homogenize frozen tumor tissue and extract total protein.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe with primary antibodies against phosphorylated (active) forms of FGFR1 and downstream effectors like ERK (p-ERK).[7][15]
-
Quantify band intensity to assess the degree of target inhibition.
-
-
Immunohistochemistry (IHC):
-
Embed formalin-fixed tissues in paraffin and section them.
-
Perform IHC staining for markers such as p-ERK to visualize the extent of pathway inhibition within the tumor tissue architecture.[16]
-
-
Transcript Biomarker Analysis:
Data Presentation
Quantitative data from in vivo studies should be summarized to allow for clear interpretation and comparison between treatment groups.
Table 1: In Vivo Efficacy of FGFR1 Inhibitor-10 in an LSCC CDX Model
| Treatment Group | Dose (mg/kg, QD) | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (TGI, %) | Mean Body Weight Change (%) |
| Vehicle | - | 10 | 1540 ± 185 | - | +2.5 |
| This compound | 25 | 10 | 693 ± 95 | 55 | -1.8 |
| This compound | 50 | 10 | 277 ± 54 | 82 | -4.1 |
TGI (%) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
Table 2: Pharmacodynamic Modulation in Tumor Tissues (4h post-final dose)
| Treatment Group | Dose (mg/kg) | Relative p-ERK Level (% of Vehicle) | Relative DUSP6 mRNA Level (% of Vehicle) |
| Vehicle | - | 100 ± 12 | 100 ± 15 |
| This compound | 50 | 18 ± 5 | 25 ± 8 |
Data presented as Mean ± SEM, quantified from Western blot and qRT-PCR analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. FGFR1 amplification in squamous cell carcinoma of the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 7. FGFR gene alterations in lung squamous cell carcinoma are potential targets for the multikinase inhibitor nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Fibroblast Growth Factor Receptor 1-4 Genetic Aberrations as Clinically Relevant Biomarkers in Squamous Cell Lung Cancer [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Setting up a wide panel of patient-derived tumor xenografts of non–small cell lung cancer by improving the preanalytical steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Patient-derived cell line, xenograft and organoid models in lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Identification of Pharmacodynamic Transcript Biomarkers in Response to FGFR Inhibition by AZD4547 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral Transduction of FGFR1
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of lentiviral vectors for the overexpression and inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1). This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams of key biological and experimental processes.
Introduction to FGFR1 and Lentiviral Technology
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in various biological processes, including cell proliferation, differentiation, migration, and angiogenesis.[1][2][3] Dysregulation of the FGFR1 signaling pathway is implicated in the development and progression of numerous cancers.[3][4] Lentiviral vectors are a powerful tool for efficiently delivering genetic material into a wide range of cell types, including both dividing and non-dividing cells, to achieve stable and long-term gene expression or suppression.[5] This makes them ideal for studying the functional consequences of FGFR1 overexpression or inhibition in various experimental models.
FGFR1 Signaling Pathway
Upon binding of a fibroblast growth factor (FGF) ligand, FGFR1 dimerizes, leading to the autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1][2] This activation triggers the recruitment of adaptor proteins such as FRS2 and GRB2, which in turn activate downstream signaling cascades, most notably the RAS/MAPK and PI3K/AKT pathways.[1][3][6] These pathways regulate gene expression to control critical cellular functions.[1]
Caption: FGFR1 Signaling Pathway Diagram.
Part 1: Lentiviral-Mediated Overexpression of FGFR1
This section details the process of using lentiviral vectors to overexpress FGFR1 in target cells, enabling the study of its gain-of-function effects.
Experimental Workflow for FGFR1 Overexpression
The overall workflow involves producing lentiviral particles carrying the FGFR1 gene in packaging cells (e.g., HEK293T), followed by the transduction of target cells.
Caption: FGFR1 Overexpression Workflow.
Protocols
This protocol describes the generation of lentiviral particles using a second-generation packaging system.[7][8]
Materials:
-
HEK293T cells (low passage, <15)[7]
-
Lentiviral transfer plasmid encoding FGFR1 (e.g., pLV-FGFR1)
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine™, or FuGENE®)[7][8][9]
-
DMEM with 10% FBS (antibiotic-free for transfection)[8]
-
Opti-MEM (or similar serum-free medium)
-
0.45 µm PES filter
Procedure:
-
Day 1: Seed HEK293T Cells: Plate 4 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS (no antibiotics).[10] The cells should be 70-80% confluent at the time of transfection.[8][11]
-
Day 2: Transfection:
-
Prepare the DNA mixture: In a sterile tube, mix the FGFR1 transfer plasmid and packaging plasmids.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes.[8]
-
Gently add the DNA-transfection reagent complex dropwise to the HEK293T cells.[8]
-
-
Day 3: Change Media: After 12-16 hours, carefully aspirate the transfection medium and replace it with fresh DMEM containing 10% FBS and antibiotics.[8]
-
Day 4-5: Harvest Viral Supernatant:
-
Harvest the supernatant containing the lentiviral particles at 48 and 72 hours post-transfection.[7][10]
-
Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet cell debris.[11]
-
Filter the supernatant through a 0.45 µm PES filter.[7]
-
The viral supernatant can be used immediately or stored at -80°C in small aliquots. Avoid repeated freeze-thaw cycles.[11]
-
Materials:
-
Target cells
-
Lentiviral supernatant
-
Polybrene (8 mg/mL stock)
-
Complete growth medium for target cells
-
Puromycin (for selection, if applicable)
Procedure:
-
Day 1: Seed Target Cells: Plate target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.[12]
-
Day 2: Transduction:
-
Thaw the lentiviral particles on ice.[12]
-
Remove the medium from the cells and add fresh medium containing polybrene at a final concentration of 4-8 µg/mL.[12]
-
Add the desired amount of lentiviral supernatant to the cells. It is recommended to test a range of Multiplicity of Infection (MOI) to determine the optimal condition.[5]
-
Incubate the cells for 18-24 hours.[12]
-
-
Day 3: Media Change: Remove the virus-containing medium and replace it with fresh complete growth medium.
-
Day 4 onwards: Selection and Expansion (for stable cell lines):
-
If the lentiviral vector contains a selection marker like puromycin resistance, add the appropriate concentration of puromycin to the medium. The optimal concentration should be determined beforehand with a kill curve.[5][13]
-
Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies appear.[13]
-
Expand the resistant colonies for further analysis.
-
Quantitative Data Summary
| Parameter | Typical Range | Cell Line Example | Reference |
| Lentiviral Titer (unconcentrated) | 10^6 - 10^7 TU/mL | HEK293T | [11] |
| Lentiviral Titer (concentrated) | >10^8 TU/mL | HEK293T | [14] |
| Transduction Efficiency (MOI=5) | 40-90% | Various Lung Cancer Lines | [15] |
| FGFR1 mRNA Overexpression | >20-fold | A549 | [4] |
| FGFR1 Protein Overexpression | >20-fold | A549 | [4] |
TU/mL: Transducing Units per milliliter MOI: Multiplicity of Infection
Part 2: Lentiviral-Mediated Inhibition of FGFR1
This section focuses on using lentiviral vectors to deliver short hairpin RNA (shRNA) to silence FGFR1 expression, allowing for loss-of-function studies.
Logic of FGFR1 Inhibition Studies
The core principle is to reduce FGFR1 protein levels and subsequently assess the impact on downstream signaling and cellular phenotypes.
Caption: Logic of FGFR1 Inhibition.
Protocols
The protocols for lentiviral production and transduction for shRNA delivery are largely the same as for overexpression (Protocol 1 and 2). The key difference is the use of an shRNA-expressing lentiviral transfer plasmid (e.g., pLKO.1-shFGFR1).
Materials:
-
Transduced and control cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-FGFR1, anti-phospho-ERK, anti-phospho-AKT, and a loading control (e.g., anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-FGFR1) overnight at 4°C, following the manufacturer's recommended dilution.[16]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the bands using an imaging system. Quantify band intensity using software like ImageJ.
Materials:
-
Transduced and control cells
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Incubation: Culture the cells for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Materials:
-
Transwell inserts (8 µm pore size)[17]
-
24-well plates
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Cell Seeding: Resuspend 5 x 10^4 transduced cells in serum-free medium and add them to the upper chamber of the Transwell insert.
-
Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[18]
-
Incubation: Incubate the plate for 12-24 hours at 37°C.
-
Cell Removal and Staining:
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.[19]
-
Fix the migrated cells on the lower surface with methanol and stain with 0.5% crystal violet.
-
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Quantitative Data Summary
| Parameter | Expected Outcome | Example Data | Reference |
| FGFR1 Protein Knockdown | Significant reduction | ~70-90% reduction | [20] |
| p-ERK Levels | Decreased upon stimulation | Inhibition observed | [20] |
| Cell Proliferation | Reduced | Significant decrease | [20][21] |
| Cell Migration/Invasion | Reduced | Significant decrease | [20][22] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Viral Titer | Unhealthy HEK293T cells, suboptimal plasmid ratio, inefficient transfection reagent. | Use low-passage HEK293T cells. Optimize the ratio of transfer to packaging plasmids. Try a different transfection reagent.[7][8] |
| Low Transduction Efficiency | Low MOI, cell type resistance, inhibitor presence in media. | Increase the MOI. Concentrate the virus. Ensure the use of polybrene (if not toxic to cells).[5] |
| No/Low Knockdown of FGFR1 | Ineffective shRNA sequence, low transduction efficiency. | Test multiple shRNA sequences targeting different regions of FGFR1. Confirm high transduction efficiency using a fluorescent reporter. |
| High Cell Death after Transduction | Lentiviral toxicity, toxicity of polybrene or selection agent. | Reduce the incubation time with the virus.[5] Perform a titration to find the optimal, non-toxic concentration of polybrene and the selection agent. |
References
- 1. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 4. researchgate.net [researchgate.net]
- 5. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 6. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 7. addgene.org [addgene.org]
- 8. Lentivirus Production | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 9. New Protocol for Lentiviral Vector Mass Production | Springer Nature Experiments [experiments.springernature.com]
- 10. manuals.cellecta.com [manuals.cellecta.com]
- 11. A Guide to Lentivirus Production (Protocol, Tips, & more!) | abm Inc. [info.abmgood.com]
- 12. origene.com [origene.com]
- 13. scbt.com [scbt.com]
- 14. [Construction of lentiviral vector for truncated mouse fibroblast growth factor receptor-1 gene and its expression in eukaryotic cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative analysis of the transduction efficiency of five adeno associated virus serotypes and VSV-G pseudotype lentiviral vector in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FGF Receptor 1 Antibody | Cell Signaling Technology [cellsignal.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 20. researchgate.net [researchgate.net]
- 21. FGFR1 promotes proliferation and survival via activation of the MAPK pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Co-immunoprecipitation with FGFR1 Inhibitor-10 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase (RTK) that plays a crucial role in various cellular processes, including proliferation, differentiation, and migration.[1][2][3] Dysregulation of FGFR1 signaling is implicated in several cancers, making it a key target for therapeutic intervention.[4] Co-immunoprecipitation (Co-IP) is a powerful technique used to study protein-protein interactions in vivo.[5][6][7] This method allows for the isolation of a specific protein (the "bait") and any interacting partners (the "prey") from a cell lysate.[7]
These application notes provide a detailed protocol for performing Co-IP to investigate the effect of a specific FGFR1 inhibitor, designated here as "FGFR1 inhibitor-10," on the protein interaction profile of FGFR1. By comparing the interactome of FGFR1 in the presence and absence of the inhibitor, researchers can elucidate the inhibitor's mechanism of action and its impact on downstream signaling pathways. FGFR inhibitors can act by competing with ATP in the kinase domain, thereby preventing autophosphorylation and the subsequent recruitment of downstream signaling proteins.[8][9] Understanding these changes is critical for drug development and for identifying novel therapeutic targets.
Key Protein-Protein Interactions in the FGFR1 Signaling Pathway
Upon ligand binding, FGFR1 dimerizes and autophosphorylates on several tyrosine residues.[2][3] These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, initiating downstream signaling cascades. Key interacting partners of FGFR1 include:
-
FRS2 (Fibroblast growth factor receptor substrate 2): Binds to the juxtamembrane region of FGFR1 and, upon phosphorylation, recruits GRB2-SOS complexes to activate the Ras-MAPK pathway.[1][2]
-
PLCγ1 (Phospholipase C gamma 1): Interacts with phosphorylated Tyr766 on FGFR1, leading to its activation and the subsequent hydrolysis of PIP2 to regulate calcium signaling and Protein Kinase C (PKC) activity.[1][10]
-
GRB2 (Growth factor receptor-bound protein 2): An adaptor protein that links activated FGFR1 to downstream effectors like SOS1, leading to Ras activation.[2][10]
-
Crk/CrkL (CT10 regulator of kinase): Adaptor proteins that can interact with phosphorylated Tyr463 on FGFR1 to mediate cell proliferation and migration.[1]
-
GAB1 (GRB2-associated-binding protein 1): An adapter protein that associates with GRB2 and is involved in activating various signal transduction pathways.[10]
-
PTPN11 (Shp2): A tyrosine phosphatase that can modulate signaling pathways downstream of GRB2.[10]
Experimental Design and Controls
A successful Co-IP experiment requires careful planning and the inclusion of appropriate controls.
-
Negative Controls:
-
Isotype Control Antibody: An antibody of the same isotype as the anti-FGFR1 antibody but not specific to any cellular protein. This control helps to identify non-specific binding to the antibody.
-
Beads Only: Protein A/G beads incubated with the cell lysate without any primary antibody. This control identifies proteins that bind non-specifically to the beads.
-
-
Positive Controls:
-
Input: A small fraction of the cell lysate saved before the immunoprecipitation step. This is used to verify the presence of the target protein (FGFR1) and its potential interacting partners in the starting material via Western blot.
-
-
Experimental Groups:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound.
-
This compound Treated: Cells treated with this compound at a predetermined optimal concentration and time.
-
Data Presentation
The results of a Co-IP experiment followed by quantitative analysis (e.g., mass spectrometry or densitometry of Western blots) can be summarized in a table for clear comparison.
| Interacting Protein | Vehicle Control (Fold Change vs. IgG) | This compound (Fold Change vs. IgG) | Putative Function in FGFR1 Pathway |
| FRS2 | 15.2 | 1.8 | Adaptor protein, activates Ras-MAPK pathway |
| PLCγ1 | 12.5 | 1.5 | Enzyme, activates PKC and Ca2+ signaling |
| GRB2 | 10.8 | 2.1 | Adaptor protein, links to Ras-MAPK pathway |
| CrkL | 8.9 | 3.5 | Adaptor protein, involved in cell migration |
| HSP90 | 5.4 | 5.1 | Chaperone protein, stabilizes FGFR1 |
| Actin | 1.1 | 1.2 | Cytoskeletal protein (non-specific) |
This table presents hypothetical data for illustrative purposes.
Signaling Pathway and Experimental Workflow Diagrams
FGFR1 Signaling Pathway
Caption: FGFR1 signaling pathways and the point of inhibition.
Co-immunoprecipitation Experimental Workflow
Caption: Step-by-step workflow for Co-immunoprecipitation.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: A cell line expressing endogenous or overexpressed FGFR1 (e.g., HEK293T, specific cancer cell lines with FGFR1 amplification).
-
This compound: Stock solution in DMSO.
-
Primary Antibodies:
-
Anti-FGFR1 antibody for immunoprecipitation (IP-grade).
-
Anti-FGFR1 antibody for Western blotting.
-
Antibodies against expected interacting proteins (e.g., anti-FRS2, anti-PLCγ1, anti-GRB2).
-
Normal Rabbit or Mouse IgG (isotype control).
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Protein A/G Beads: Agarose or magnetic beads.[11]
-
Lysis Buffer: Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40).
-
Protease and Phosphatase Inhibitor Cocktails.
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 2x Laemmli sample buffer.
-
Reagents for Western Blotting: SDS-PAGE gels, transfer membranes, blocking buffer, ECL substrate.
Protocol
1. Cell Culture and Treatment
-
Treat cells with either vehicle (DMSO) or this compound at the desired concentration for the optimized duration (e.g., 2-4 hours).
2. Cell Lysis
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube. This is your protein extract.
3. Protein Quantification and Input Sample
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
Save a small aliquot (e.g., 20-50 µg of protein) of the lysate as the "input" control. Add an equal volume of 2x Laemmli buffer and boil for 5 minutes.
4. Pre-clearing the Lysate (Optional but Recommended)
-
To reduce non-specific binding, add 20 µL of Protein A/G bead slurry to 1 mg of protein lysate.[7]
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the beads.
5. Immunoprecipitation
-
To the pre-cleared lysate, add the anti-FGFR1 antibody (use the manufacturer's recommended amount, typically 1-5 µg). For the negative control, add the same amount of isotype control IgG.
-
Incubate overnight at 4°C with gentle rotation.
6. Capture of Immune Complexes
-
Add 30 µL of Protein A/G bead slurry to each IP reaction.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
7. Washing
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant. This step is crucial to remove non-specifically bound proteins.
8. Elution
-
After the final wash, remove all residual supernatant.
-
Add 30-50 µL of 2x Laemmli sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge at 14,000 x g for 1 minute. The supernatant contains the immunoprecipitated proteins.
9. Analysis by Western Blot
-
Load the eluted samples and the input control onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against FGFR1 and the potential interacting proteins.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
Troubleshooting and Optimization
-
High Background: Increase the number of washes, increase the stringency of the wash buffer (e.g., higher salt or detergent concentration), or perform pre-clearing.[14]
-
No or Weak Signal: Ensure the antibody is validated for Co-IP. Optimize the lysis buffer to maintain protein-protein interactions. Check the input control to confirm the presence of the target proteins.
-
Co-elution of Antibody Chains: The heavy (50 kDa) and light (25 kDa) chains of the IP antibody can interfere with the detection of proteins of similar molecular weights. To mitigate this, use IP/Co-IP specific secondary antibodies or crosslink the antibody to the beads.[14]
-
Inhibitor Treatment: The concentration and duration of the inhibitor treatment should be optimized to ensure target engagement without causing excessive cell death. A dose-response and time-course experiment is recommended.
References
- 1. Fgfr1 regulates development through the combinatorial use of signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Co-immunoprecipitation (Co-IP) of G Protein-Coupled Receptor (GPCR)-Receptor Tyrosine Kinase (RTK) Complexes from the Dorsal Hippocampus of the Rat Brain | Springer Nature Experiments [experiments.springernature.com]
- 6. Co-immunoprecipitation of Plant Receptor Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomic analysis reveals dual requirement for Grb2 and PLCγ1 interactions for BCR-FGFR1-Driven 8p11 cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. m.youtube.com [m.youtube.com]
- 13. bio-rad.com [bio-rad.com]
- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
Troubleshooting FGFR1 inhibitor-10 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FGFR1 inhibitor-10. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It has a reported solubility of up to 14.29 mg/mL in DMSO with the aid of ultrasonication and pH adjustment.[1]
Q2: How can I improve the dissolution of this compound in DMSO?
A2: To enhance the dissolution of this compound in DMSO, you can employ the following techniques:
-
Ultrasonication: Sonicate the solution in an ultrasonic bath.
-
Heating: Gently warm the solution to 37°C.
-
pH Adjustment: For challenging batches, adjusting the pH to 2 with 1 M HCl has been reported to aid solubility.[1]
Q3: What is the recommended storage condition and stability of the this compound stock solution in DMSO?
A3: Once prepared, the DMSO stock solution should be aliquoted and stored to avoid repeated freeze-thaw cycles. The recommended storage conditions are:
Q4: Is this compound soluble in aqueous solutions like PBS or cell culture media?
A4: this compound is poorly soluble in aqueous solutions. Direct dissolution in PBS or cell culture media is not recommended as it will likely result in precipitation. To prepare a working solution in an aqueous buffer, it is necessary to first dissolve the compound in DMSO and then dilute this stock solution into the aqueous medium.
Troubleshooting Guide for Solubility Issues
This guide addresses common problems encountered when preparing working solutions of this compound for in vitro experiments.
Problem 1: Precipitate forms when diluting the DMSO stock solution into aqueous media (e.g., cell culture medium, PBS).
Cause: This is expected due to the low aqueous solubility of the inhibitor. The final concentration of the inhibitor in the aqueous medium may be above its solubility limit.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the inhibitor in your experiment.
-
Increase the DMSO Concentration: While keeping the final DMSO concentration in your cell culture below a toxic level (typically <0.5%), a slightly higher concentration may help to keep the inhibitor in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Co-solvent/Surfactant System: For preparing higher concentration working solutions, a formulation approach similar to that used for in vivo studies can be adapted. This involves a multi-step dilution process. An example protocol is provided below.
Experimental Protocols
Protocol for Preparing a DMSO Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in an ultrasonic water bath for 10-15 minutes.
-
If solubility issues persist, gently warm the tube to 37°C for a short period.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]
Protocol for Preparing an Aqueous Working Solution for Cell Culture
This protocol is a general guideline for diluting the DMSO stock solution into cell culture medium. The final concentration should be optimized for your specific cell line and experimental conditions.
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Gently vortex the stock solution to ensure it is homogeneous.
-
Perform a serial dilution of the DMSO stock solution in your cell culture medium to achieve the desired final concentration. It is recommended to add the DMSO stock to the medium and mix immediately to minimize precipitation.
-
Ensure the final concentration of DMSO in the culture medium is not toxic to your cells (typically below 0.5%).
-
Always prepare a vehicle control using the same final concentration of DMSO in the cell culture medium.
Quantitative Data Summary
| Solvent/System | Solubility | Notes | References |
| DMSO | 14.29 mg/mL (25.44 mM) | Requires ultrasonication and can be aided by adjusting pH to 2 with 1 M HCl. | [1] |
| Aqueous Solutions (e.g., PBS, Water) | Poorly soluble/Insoluble | Direct dissolution is not recommended. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1.43 mg/mL (2.55 mM) | In vivo formulation; requires ultrasonication. | [1] |
Signaling Pathway and Experimental Workflow Diagrams
FGFR1 Signaling Pathway
Caption: Simplified FGFR1 signaling pathway and the point of inhibition by this compound.
Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for troubleshooting solubility issues with this compound.
References
Technical Support Center: Optimizing FGFR1 inhibitor-10 Concentration In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vitro concentration of FGFR1 inhibitor-10 for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) with a reported IC50 of 28 nM.[1][2][3][4][5] It functions by inhibiting the phosphorylation of FGFR1, which is a critical step in the activation of downstream signaling pathways.[1][4] These pathways, including the RAS-MAPK and PI3K-AKT pathways, are involved in key cellular processes like proliferation, differentiation, and survival.[6][7][8]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response curve. Based on its IC50 of 28 nM, a suggested range for initial experiments would be from 1 nM to 10 µM. This range allows for the determination of the EC50 (half-maximal effective concentration) in your specific cell line and assay.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time can vary depending on the cell type and the specific assay. For signaling pathway studies (e.g., Western blot for p-FGFR1), shorter incubation times of 1 to 6 hours may be sufficient. For cell viability or proliferation assays, longer incubation times of 24 to 72 hours are typically required. It is recommended to perform a time-course experiment to determine the optimal incubation period for your experimental setup.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be selective for FGFR1, like many kinase inhibitors, it may exhibit off-target effects, especially at higher concentrations. First-generation FGFR inhibitors have been known to target other tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Epidermal Growth Factor Receptor (EGFR).[9] It is crucial to include appropriate controls and consider using multiple, structurally distinct inhibitors to confirm that the observed phenotype is due to FGFR1 inhibition.
Troubleshooting Guides
Problem 1: No or weak inhibition of FGFR1 activity observed.
| Possible Cause | Suggested Solution |
| Inhibitor Concentration Too Low | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 50 µM) to ensure you are covering the effective range for your specific cell line. |
| Incorrect Assessment of FGFR1 Activity | Confirm FGFR1 activity by assessing the phosphorylation status of FGFR1 (p-FGFR1) or a direct downstream target like FRS2 via Western blot. |
| Cell Line Insensitivity | Ensure your chosen cell line expresses sufficient levels of FGFR1 and is dependent on FGFR1 signaling for the phenotype being measured. |
| Inhibitor Degradation | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Store the stock solution as recommended by the manufacturer. |
| High Serum Concentration in Media | Serum contains growth factors that can activate FGFR1 and compete with the inhibitor. Consider reducing the serum concentration or using serum-free media during the inhibitor treatment period. |
Problem 2: High background or inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
| Possible Cause | Suggested Solution |
| Inhibitor Precipitates at High Concentrations | Visually inspect the wells for any precipitation. If observed, prepare fresh dilutions and consider using a lower top concentration. The use of a small percentage of DMSO (typically ≤0.5%) in the final culture medium can aid solubility. |
| Uneven Cell Seeding | Ensure a single-cell suspension and proper mixing before and during cell plating to achieve a uniform cell density across all wells. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Interference with Assay Reagents | Some inhibitors can interfere with the chemistry of viability assays. Run a control plate with the inhibitor in cell-free media to check for any direct interaction with the assay reagents. |
| Contamination | Regularly check cell cultures for any signs of microbial contamination, which can significantly affect assay results. |
Problem 3: Observed cytotoxicity is not correlated with FGFR1 inhibition.
| Possible Cause | Suggested Solution |
| Off-Target Toxicity | This is more likely at higher inhibitor concentrations. Try to use the lowest effective concentration that inhibits FGFR1 phosphorylation. To confirm the effect is on-target, you can perform rescue experiments by adding downstream signaling components or use a second, structurally different FGFR1 inhibitor. |
| Solvent (e.g., DMSO) Toxicity | Ensure the final concentration of the solvent is consistent across all wells and is at a non-toxic level for your cells (typically ≤0.5%). Include a vehicle-only control in your experiments. |
| Induction of Apoptosis or Cell Cycle Arrest | The observed decrease in viability might be due to mechanisms other than direct cytotoxicity. Perform assays to measure apoptosis (e.g., caspase activity, Annexin V staining) or cell cycle analysis to further characterize the inhibitor's effect. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various FGFR inhibitors. Note that the potency of this compound may vary depending on the cell line and experimental conditions.
| Inhibitor | Target(s) | IC50 (FGFR1) | Reference |
| This compound | FGFR1 | 28 nM | [1][2][3][4][5] |
| Infigratinib (BGJ398) | pan-FGFR | 0.9 nM | [6] |
| Pemigatinib (INCB054828) | FGFR1/2/3 | 0.4 nM | [6] |
| Erdafitinib (JNJ-42756493) | pan-FGFR | 1.2 nM | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired inhibitor concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 5-10 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
Western Blot for Phospho-FGFR1
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours before treating with different concentrations of this compound for the desired time (e.g., 1-2 hours). Stimulate the cells with an appropriate FGF ligand (e.g., FGF2) for 15-30 minutes before lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-FGFR1 (e.g., p-FGFR1 Tyr653/654) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an ECL detection reagent.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FGFR1 and a loading control like β-actin or GAPDH.
Visualizations
Caption: Simplified FGFR1 signaling pathway.
Caption: Experimental workflow for optimizing inhibitor concentration.
Caption: Troubleshooting decision tree for weak inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to FGFR1 Inhibitor-10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges encountered during experiments with FGFR1 Inhibitor-10.
Troubleshooting Guides
This section addresses specific experimental issues and provides detailed protocols to investigate and resolve them.
Issue 1: Decreased sensitivity or acquired resistance to this compound in cell culture.
Question: My cancer cell line, which was initially sensitive to this compound, is now showing reduced response or has become completely resistant. How can I investigate the mechanism of resistance?
Answer: Acquired resistance to FGFR inhibitors can arise from several mechanisms, including on-target mutations or the activation of bypass signaling pathways.[1][2] A systematic approach to elucidating the resistance mechanism is crucial for developing effective countermeasures.
Experimental Workflow for Investigating Acquired Resistance:
Caption: Workflow for investigating acquired resistance to FGFR1 inhibitors.
Detailed Experimental Protocols:
1. Cell Viability Assay to Confirm Resistance:
-
Objective: To quantitatively confirm the shift in IC50 value for this compound in the resistant cell line compared to the parental, sensitive cell line.
-
Methodology:
-
Seed both parental and suspected resistant cells in 96-well plates at a predetermined optimal density.
-
The following day, treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM).
-
Incubate for 72 hours.
-
Assess cell viability using a standard method such as MTS or CellTiter-Glo®.
-
Calculate the IC50 values for both cell lines and compare. A significant increase in the IC50 for the resistant line confirms resistance.
-
2. Sequencing of the FGFR1 Kinase Domain:
-
Objective: To identify potential on-target mutations, such as the V561M gatekeeper mutation, which can prevent the binding of this compound.[3][4]
-
Methodology:
-
Isolate RNA from both parental and resistant cell lines.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the FGFR1 kinase domain using PCR with specific primers.
-
Purify the PCR product and send for Sanger sequencing.
-
Analyze the sequence data for any mutations compared to the wild-type sequence.
-
3. Western Blot Analysis of Key Signaling Pathways:
-
Objective: To assess the activation status of downstream and potential bypass signaling pathways.[2]
-
Methodology:
-
Culture parental and resistant cells and treat with this compound at a concentration that inhibits FGFR1 signaling in the parental line.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Analyze the resulting bands to determine if there is sustained phosphorylation of AKT or ERK in the resistant cells despite FGFR1 inhibition.
-
Issue 2: Intrinsic resistance to this compound in a new cell line with FGFR1 amplification.
Question: I am testing this compound on a new cancer cell line reported to have FGFR1 amplification, but I am not observing a significant anti-proliferative effect. What could be the reason?
Answer: Intrinsic resistance can occur even in the presence of an amplified target. This can be due to co-existing genomic alterations that activate parallel survival pathways, or the tumor's dependence on other oncogenic drivers.
Experimental Workflow to Investigate Intrinsic Resistance:
Caption: Workflow for investigating intrinsic resistance to FGFR1 inhibitors.
Detailed Experimental Protocols:
1. Confirmation of Target Engagement:
-
Objective: To ensure that this compound is reaching its target and inhibiting the kinase activity of FGFR1 in the cell line.
-
Methodology:
-
Treat the FGFR1-amplified cell line with a dose range of this compound for a short period (e.g., 2-4 hours).
-
Perform a Western blot for phospho-FGFR1 and total FGFR1 as described previously.
-
A dose-dependent decrease in phospho-FGFR1 indicates that the inhibitor is engaging its target. If there is no change, it could suggest a problem with compound stability or cell permeability.
-
2. Receptor Tyrosine Kinase (RTK) Array:
-
Objective: To broadly screen for the activation of other RTKs that could be driving proliferation and survival.
-
Methodology:
-
Lyse untreated cells and apply the lysate to a commercially available RTK array membrane.
-
Follow the manufacturer's instructions for incubation with detection antibodies and chemiluminescent reagents.
-
Identify any highly phosphorylated RTKs, which may indicate active bypass signaling pathways.
-
3. Combination Therapy Screening:
-
Objective: To identify a synergistic combination of drugs that can overcome intrinsic resistance.
-
Methodology:
-
Based on the results of the RTK array and Western blotting, select inhibitors for the identified active bypass pathways (e.g., PI3K inhibitors, mTOR inhibitors, EGFR inhibitors).
-
Perform a matrix of dose-response experiments, treating the cells with varying concentrations of this compound in combination with the second inhibitor.
-
Assess cell viability after 72 hours.
-
Use software (e.g., Combenefit) to calculate synergy scores (e.g., Bliss independence, Loewe additivity) to identify effective combinations.
-
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to FGFR1 inhibitors?
A1: Resistance to FGFR1 inhibitors can be broadly categorized into two types:
-
On-target resistance: This is primarily caused by mutations in the FGFR1 gene itself, particularly "gatekeeper" mutations like V561M in the kinase domain.[3][4][6] These mutations can prevent the inhibitor from binding effectively to the ATP-binding pocket.
-
Bypass signaling: This occurs when the cancer cell activates alternative signaling pathways to circumvent the FGFR1 blockade.[1][7] Common bypass pathways include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which can be activated by other receptor tyrosine kinases (RTKs) like EGFR or MET.[5][8]
FGFR1 Signaling and Resistance Pathways:
Caption: Simplified FGFR1 signaling pathway and mechanisms of resistance.
Q2: What are the most promising strategies to overcome resistance to this compound?
A2: The primary strategy is combination therapy. By targeting both FGFR1 and the resistance pathway simultaneously, it is possible to achieve a synergistic anti-tumor effect.[8][9] Promising combinations include:
-
FGFR1 inhibitor + MEK inhibitor: To counteract resistance mediated by the reactivation of the MAPK pathway.[8]
-
FGFR1 inhibitor + PI3K/mTOR inhibitor: To block the PI3K/AKT bypass signaling pathway.[10][11]
-
FGFR1 inhibitor + EGFR inhibitor: For cancers that develop resistance through the activation of EGFR signaling.[8] Another approach is the use of next-generation FGFR inhibitors, which are designed to be effective against common resistance mutations.[12][13]
Q3: How can I model resistance to this compound in vivo?
A3: You can develop in vivo models of resistance using a few different approaches:
-
Xenografts of resistant cell lines: Once you have generated a resistant cell line in vitro, you can implant these cells into immunocompromised mice to create a xenograft model that is ab initio resistant to this compound.
-
Patient-Derived Xenografts (PDXs): If you have access to tumor samples from patients who have relapsed on an FGFR inhibitor, these can be implanted in mice to create a PDX model that recapitulates the clinical resistance mechanisms.[10]
-
In vivo dose escalation: Treat mice bearing sensitive xenografts with this compound until the tumors initially regress and then start to regrow. Tumors that regrow in the presence of the drug have acquired resistance.
Quantitative Data Summary:
The following table summarizes the IC50 values of various FGFR inhibitors in sensitive cell lines, providing a reference for expected potency.
| Cell Line | FGFR Aberration | Inhibitor | IC50 (nM) | Reference |
| NCI-H1581 | FGFR1 Amplification | AZD4542 | 2-20 | [2] |
| DMS114 | FGFR1 Amplification | AZD4542 | 50-300 | [2] |
| KMS-11 | FGFR3 Translocation | Compound 1 | ~10 | [14] |
| SNU-16 | FGFR2 Amplification | LY2874455 | <10 | [15] |
Disclaimer: This document is intended for research purposes only. The experimental protocols provided are examples and may require optimization for your specific experimental system. Always consult the relevant literature and safety guidelines before conducting any experiment.
References
- 1. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas: implications for optimized treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Illuminating the Molecular Mechanisms of Tyrosine Kinase Inhibitor Resistance for the FGFR1 Gatekeeper Mutation: The Achilles’ Heel of Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Therapeutic implications of fibroblast growth factor receptor inhibitors in a combination regimen for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Novel Approaches to Overcome FGFR Resistance | CCA News Online [ccanewsonline.com]
- 13. pnas.org [pnas.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
Minimizing off-target effects of FGFR1 inhibitor-10 in experiments
Welcome to the technical support center for FGFR1 Inhibitor-10. This resource is designed to help researchers, scientists, and drug development professionals minimize potential off-target effects and troubleshoot common issues encountered during experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-target kinases for FGFR inhibitors, and how can I assess this for this compound in my model?
A1: While this compound is designed for high selectivity towards FGFR1, off-target activity against other kinases is possible, particularly at higher concentrations. First-generation and less selective FGFR inhibitors have been known to interact with other tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2][3][4] To assess the off-target profile of this compound in your specific experimental system, a comprehensive kinome scan is the recommended approach. This can be performed using commercially available services that screen the inhibitor against a large panel of kinases. For a more targeted approach in your lab, you can perform Western blot analysis to check the phosphorylation status of key downstream effectors of common off-target kinases, such as VEGFR2 (p-VEGFR2) and PDGFRβ (p-PDGFRβ), in your treated cells.
Q2: I am observing unexpected phenotypes in my cell-based assays that do not seem to be related to FGFR1 inhibition. How can I determine if these are off-target effects?
A2: Unexplained phenotypes can indeed arise from off-target effects. A logical troubleshooting workflow can help dissect the cause. First, perform a dose-response experiment to see if the unexpected phenotype is observed only at high concentrations of this compound, while the on-target FGFR1 inhibition occurs at lower concentrations. Second, utilize a secondary, structurally distinct FGFR1 inhibitor to see if the same phenotype is reproduced. If the phenotype is not replicated, it is more likely to be an off-target effect of this compound. Additionally, a rescue experiment can be performed. Transfecting cells with a constitutively active form of a downstream effector of FGFR1 (e.g., a constitutively active mutant of MEK or AKT) should rescue the on-target effects but not the off-target phenotypes. Finally, consider performing a washout experiment to see if the phenotype is reversible upon removal of the inhibitor.[5]
Q3: What is the recommended concentration range for using this compound to maintain selectivity?
A3: The optimal concentration of this compound should be determined empirically for each cell line and experimental condition. It is crucial to establish a therapeutic window where you observe maximal inhibition of FGFR1 signaling with minimal off-target effects. As a starting point, we recommend performing a dose-response curve and measuring the half-maximal inhibitory concentration (IC50) for FGFR1 phosphorylation. A good starting range for many cell-based assays is between 1 nM and 1 µM. It is advisable to use the lowest concentration that achieves the desired level of on-target inhibition to minimize the risk of off-target activity.
Q4: How can I confirm that this compound is engaging with its intended target in my cells?
A4: Target engagement can be confirmed using several methods. The most direct is a cellular thermal shift assay (CETSA), which measures the change in the thermal stability of FGFR1 upon inhibitor binding. A simpler and more common approach is to assess the phosphorylation status of FGFR1 and its direct downstream targets. Upon effective target engagement, you should observe a significant decrease in the autophosphorylation of FGFR1 (p-FGFR1) and the phosphorylation of its immediate substrate, FRS2 (p-FRS2).[6][7]
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of FGFR1 Signaling
Possible Cause 1: Inhibitor Instability
-
Troubleshooting Step: Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Validation: Compare the activity of a freshly prepared solution with an older stock.
Possible Cause 2: Cell Culture Variability
-
Troubleshooting Step: Ensure consistent cell passage numbers and confluency at the time of treatment. Serum starvation prior to FGF ligand stimulation can help to reduce baseline receptor tyrosine kinase activity and enhance the observed inhibitory effect.
-
Validation: Standardize your cell culture and treatment protocols strictly.
Possible Cause 3: High Intracellular ATP Levels
-
Troubleshooting Step: this compound is an ATP-competitive inhibitor.[8] High intracellular ATP concentrations can reduce its efficacy. While altering cellular ATP levels is generally not feasible, being aware of this mechanism is important for interpreting results.[9]
-
Validation: Ensure consistent metabolic conditions for your cells during experiments.
Issue 2: Observed Cell Toxicity at Effective Concentrations
Possible Cause 1: On-Target Toxicity
-
Troubleshooting Step: The cell line may be highly dependent on FGFR1 signaling for survival. Inhibition of this pathway could be inducing apoptosis or cell cycle arrest.
-
Validation: Perform assays to measure apoptosis (e.g., caspase-3 cleavage, TUNEL staining) and cell cycle progression (e.g., flow cytometry for DNA content) at the effective inhibitor concentration.
Possible Cause 2: Off-Target Toxicity
-
Troubleshooting Step: The observed toxicity may be due to the inhibition of other essential kinases.
-
Validation:
-
Conduct a kinome-wide selectivity profiling to identify potential off-targets.
-
Test a structurally different FGFR1 inhibitor to see if the toxicity is recapitulated.
-
Attempt to rescue the toxicity by activating pathways downstream of potential off-target kinases.
-
Quantitative Data Summary
Since "this compound" is a hypothetical compound for the purpose of this guide, the following table provides a template for how you might structure your own experimental data or data from a specific inhibitor's datasheet. This example data illustrates a selective inhibitor profile.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. FGFR1 |
| FGFR1 | 5 | 1x |
| FGFR2 | 15 | 3x |
| FGFR3 | 25 | 5x |
| FGFR4 | 150 | 30x |
| VEGFR2 | >1000 | >200x |
| PDGFRβ | >1000 | >200x |
| c-Src | >5000 | >1000x |
| EGFR | >5000 | >1000x |
Experimental Protocols
Protocol 1: Western Blot for Assessing On-Target and Off-Target Kinase Inhibition
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T overexpressing FGFR1, or a cancer cell line with FGFR1 amplification) in 6-well plates and grow to 70-80% confluency.
-
Serum starve the cells for 16-24 hours in a serum-free medium.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
Stimulate the cells with an appropriate FGF ligand (e.g., 20 ng/mL bFGF) for 15 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
On-Target: p-FGFR1 (Tyr653/654), Total FGFR1, p-FRS2, Total FRS2, p-ERK1/2, Total ERK1/2.
-
Potential Off-Target: p-VEGFR2, Total VEGFR2, p-PDGFRβ, Total PDGFRβ.
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Visualizations
Caption: FGFR1 signaling pathway and the point of inhibition by this compound.
Caption: Troubleshooting workflow to distinguish on-target vs. off-target effects.
Caption: Experimental workflow for assessing inhibitor efficacy via Western blot.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. anncaserep.com [anncaserep.com]
- 4. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 7. ovid.com [ovid.com]
- 8. medchem.org.ua [medchem.org.ua]
- 9. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
FGFR1 inhibitor-10 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of FGFR1 inhibitor-10.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid powder at -20°C for up to two years or at 4°C for shorter periods. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]
Q2: How should I dissolve this compound?
A2: this compound is soluble in DMSO.[2][3] To prepare a stock solution, dissolve the solid powder in fresh, anhydrous DMSO. If the compound does not dissolve completely, you can sonicate the solution or warm it to 37°C.[2] For some formulations, adjusting the pH to 2 with 1 M HCl may be necessary to achieve full solubility.[2][3]
Q3: Is this compound stable in aqueous solutions?
A3: The stability of small molecule inhibitors in aqueous solutions can be limited. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[3] If you need to store aqueous dilutions for a short period, it is advisable to perform a stability test under your specific experimental conditions.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) with an IC50 of 28 nM.[2][3][4] It functions by inhibiting the autophosphorylation of the FGFR1 kinase domain.[2][3] This blockage of FGFR1 signaling interferes with downstream pathways such as the RAS-RAF-MEK-ERK1/2 and PI3K-AKT pathways, which are crucial for cell proliferation, differentiation, and survival.[5]
Quantitative Data Summary
Storage and Stability
| Condition | Form | Temperature | Duration |
| Long-term Storage | Solid Powder | -20°C | 3 years |
| Short-term Storage | Solid Powder | 4°C | 2 years |
| Stock Solution | In Solvent | -80°C | 6 months |
| Stock Solution | In Solvent | -20°C | 1 month |
Data compiled from multiple supplier datasheets.[1]
Solubility
| Solvent | Concentration | Method |
| DMSO | 14.29 mg/mL (25.44 mM) | Ultrasonic and adjust pH to 2 with 1 M HCL |
Data from supplier datasheets.[2][3]
Experimental Protocols
General Protocol for Assessing Small Molecule Inhibitor Stability
This protocol provides a general framework for determining the stability of this compound in a specific buffer or cell culture medium.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS) or desired experimental buffer
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubator or water bath
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare Working Solutions: Dilute the stock solution to the final desired concentration in your experimental buffer (e.g., PBS or cell culture medium). Prepare a sufficient volume to take samples at multiple time points.
-
Incubation: Incubate the working solution at the desired experimental temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Sample Preparation: Immediately quench any potential degradation by adding an equal volume of a strong organic solvent like acetonitrile or methanol. This will precipitate proteins and stop enzymatic activity. Centrifuge the samples to pellet any precipitate.
-
HPLC Analysis: Analyze the supernatant by HPLC. The mobile phase and gradient will need to be optimized for this compound.
-
Data Analysis: Quantify the peak area of the inhibitor at each time point. The stability is determined by comparing the peak area at each time point to the peak area at time 0. A decrease in peak area indicates degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent or no biological activity | Compound degradation: Improper storage or handling. Repeated freeze-thaw cycles. | Aliquot stock solutions. Store at recommended temperatures. Prepare fresh working solutions for each experiment. |
| Incomplete dissolution: Compound not fully dissolved in the solvent. | Use fresh, anhydrous DMSO. Sonicate or warm the solution as recommended. Ensure the correct pH if required for solubility. | |
| Incorrect concentration: Error in calculation or dilution. | Double-check all calculations. Calibrate pipettes regularly. | |
| Precipitation in cell culture medium | Low aqueous solubility: The final concentration of the inhibitor in the aqueous medium is too high. | Decrease the final concentration of the inhibitor. Increase the percentage of DMSO in the final solution (be mindful of solvent toxicity to cells). |
| Interaction with media components: The inhibitor may interact with proteins or other components in the serum or medium. | Test solubility in different types of media. Consider using serum-free media for the initial treatment period if possible. | |
| High background signal in assays | Compound interference: The inhibitor may have intrinsic fluorescence or interfere with the assay reagents. | Run control experiments with the inhibitor in the absence of the biological target to check for assay interference. |
Visualizations
Caption: FGFR1 signaling pathway and the point of inhibition by this compound.
Caption: Recommended workflow for handling and preparing this compound for experiments.
References
- 1. acsu.buffalo.edu [acsu.buffalo.edu]
- 2. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 3. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 5. medchem.org.ua [medchem.org.ua]
Technical Support Center: Interpreting Unexpected Results with FGFR1 Inhibitor-10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with FGFR1 inhibitor-10. The information provided is based on the established knowledge of FGFR inhibitors and general principles of kinase inhibitor research.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected decrease in cell proliferation after treating our FGFR1-amplified cancer cell line with this compound. What are the possible reasons?
A1: Several factors could contribute to a lack of antiproliferative effect. Consider the following possibilities:
-
Primary or Acquired Resistance: The cancer cells may have intrinsic resistance or may have developed resistance to the inhibitor. This can occur through various mechanisms, including secondary mutations in the FGFR1 kinase domain (e.g., the V561M gatekeeper mutation) or activation of bypass signaling pathways.[1][2] For instance, upregulation of MET or amplification of NRAS can reactivate the MAPK pathway downstream of FGFR1, rendering the cells resistant to FGFR1 inhibition.[3]
-
Suboptimal Inhibitor Concentration or Exposure: The concentration of this compound may be too low, or the treatment duration may be too short to elicit a significant effect. It is crucial to perform a dose-response curve and a time-course experiment to determine the optimal experimental conditions.
-
Paradoxical Proliferation: In some contexts, particularly in cells with high levels of FGFR1 amplification, inhibition of the receptor can paradoxically lead to increased proliferation.[4] This may be due to complex feedback loops within the signaling network. One study found that FGFR1 inhibition could lead to a decrease in p21, a cell cycle inhibitor, thereby promoting cell cycle progression.[4]
-
Cell Line Integrity and Heterogeneity: Ensure the cell line has been recently authenticated and is free from contamination. Additionally, tumor cell lines can be heterogeneous, and a subpopulation of resistant cells may be present from the outset.[3]
-
Experimental Variability: Inconsistent experimental conditions, such as passage number, seeding density, and reagent quality, can all contribute to variable results.
Q2: We are observing significant off-target effects or unexpected toxicity in our in vitro/in vivo models. What could be the cause?
A2: Off-target effects are a known challenge with kinase inhibitors, as many target the highly conserved ATP-binding pocket.[5][6] Here are some potential reasons for unexpected toxicity:
-
Inhibition of Other Kinases: this compound may inhibit other tyrosine kinases with similar ATP-binding sites, such as VEGFR, PDGFR, or c-KIT.[7][8] This can lead to a range of physiological effects. For example, inhibition of VEGFR can lead to cardiovascular side effects.
-
On-Target Toxicities in Non-Tumor Tissues: FGFR1 plays crucial roles in normal physiological processes, including phosphate homeostasis, embryogenesis, and wound healing.[9][10] Inhibition of FGFR1 in normal tissues can lead to on-target toxicities such as hyperphosphatemia, dermatologic issues, and ocular toxicities.[7][10][11]
-
Metabolite-Mediated Toxicity: The inhibitor or its metabolites may have toxic effects unrelated to FGFR1 inhibition.
-
Model-Specific Sensitivities: The specific in vitro or in vivo model being used may have unique sensitivities to the compound.
Q3: Our Western blot analysis shows incomplete inhibition of downstream signaling pathways (e.g., p-ERK, p-AKT) despite using a high concentration of the inhibitor. Why is this happening?
A3: Incomplete pathway inhibition can be a sign of several underlying issues:
-
Bypass Pathway Activation: As mentioned earlier, cancer cells can activate alternative signaling pathways to circumvent the FGFR1 blockade.[2] For instance, activation of other receptor tyrosine kinases (RTKs) can lead to sustained signaling through the MAPK and PI3K/AKT pathways.
-
Feedback Loop Activation: Inhibition of a kinase can sometimes trigger feedback mechanisms that lead to the reactivation of the same or parallel pathways.
-
Insufficient Drug Exposure at the Target Site: In in vivo studies, poor pharmacokinetic properties of the inhibitor could lead to suboptimal concentrations at the tumor site.[12]
-
Technical Issues with the Assay: Ensure the antibodies used for Western blotting are specific and validated. Also, confirm that the inhibitor was active and the treatment was performed correctly.
Troubleshooting Guides
Table 1: Troubleshooting Unexpected Cell Proliferation Results
| Observation | Potential Cause | Recommended Action |
| No effect on proliferation | Primary or acquired resistance | - Sequence the FGFR1 kinase domain for mutations.- Perform a phospho-RTK array to identify activated bypass pathways.- Test combination therapies with inhibitors of identified bypass pathways (e.g., MEK or PI3K inhibitors).[3] |
| Suboptimal inhibitor concentration/duration | - Perform a dose-response (e.g., 0.01 to 10 µM) and time-course (e.g., 24, 48, 72 hours) experiment. | |
| Increased proliferation (paradoxical effect) | Feedback loop activation (e.g., decreased p21) | - Analyze cell cycle regulators (e.g., p21, cyclins) by Western blot or qPCR.- Consider combination with agents that target cell cycle progression.[4] |
| Inconsistent results between experiments | Experimental variability | - Standardize cell passage number, seeding density, and serum concentration.- Ensure consistent inhibitor preparation and storage. |
Table 2: Troubleshooting Unexpected Toxicity
| Observation | Potential Cause | Recommended Action |
| High levels of apoptosis in non-target cells | Off-target kinase inhibition | - Profile the inhibitor against a panel of kinases to determine its selectivity.[13]- Compare the observed toxicities with known side effects of inhibitors for other kinases (e.g., VEGFR, PDGFR). |
| Hyperphosphatemia in animal models | On-target inhibition of FGFR1 in the kidneys | - Monitor serum phosphate levels.- This is a known on-target effect of FGFR inhibitors and can serve as a pharmacodynamic marker.[9][10] |
| Unexpected organ damage in vivo | Compound-specific toxicity or off-target effects | - Perform a comprehensive toxicology study.- Analyze drug distribution and metabolism in different organs. |
Experimental Protocols
Protocol 1: Dose-Response Assay for Cell Proliferation
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range would be from 10 µM down to 1 nM, including a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Downstream Signaling
-
Cell Seeding and Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. For studies involving ligand stimulation, serum-starve the cells overnight.
-
Inhibitor Treatment: Pre-treat the cells with the desired concentration of this compound or vehicle for a specified time (e.g., 1-2 hours).
-
Ligand Stimulation (if applicable): Stimulate the cells with a relevant FGF ligand (e.g., FGF2) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of FGFR1, ERK1/2, and AKT. Subsequently, probe with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Caption: Simplified FGFR1 signaling pathway and the point of inhibition.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas: implications for optimized treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anncaserep.com [anncaserep.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Paradoxical cancer cell proliferation after FGFR inhibition through decreased p21 signaling in FGFR1-amplified breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase-targeted cancer therapies: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OR | Free Full-Text | Utilization of kinase inhibitors as novel therapeutic drug targets: A review [techscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. Promising results for an FGFR 1–3 inhibitor in cancer [dailyreporter.esmo.org]
- 12. Kinase Inhibitors: the Reality Behind the Success - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Efficacy of FGFR1 Inhibitors
Introduction: This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo efficacy of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors. As "FGFR1 inhibitor-10" is a general term, this guide utilizes data from well-characterized FGFR1 inhibitors such as Fexagratinib (AZD4547), Infigratinib (BGJ398), and Lenvatinib to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary downstream signaling pathways activated by FGFR1?
A1: Upon binding with a fibroblast growth factor (FGF) ligand, FGFR1 dimerizes and autophosphorylates, initiating several key downstream signaling cascades. These include the Ras/Raf/MEK/MAPK pathway, which primarily regulates cell proliferation and differentiation, and the PI3K/AKT/mTOR pathway, which is crucial for cell survival and inhibition of apoptosis.[1][2] Other activated pathways include the PLCγ-PKC and JAK-STAT pathways, which are involved in cell migration and immune responses.[1]
Q2: Why might an FGFR1 inhibitor show potent in vitro activity but limited efficacy in vivo?
A2: Several factors can contribute to this discrepancy. Poor pharmacokinetic properties, such as rapid clearance, can limit the in vivo efficacy of reversible inhibitors.[3] Additionally, the tumor microenvironment in vivo can provide alternative survival signals that are absent in in vitro cultures.[4] Redundancy in signaling pathways and intrinsic resistance mechanisms within the tumor can also play a significant role.
Q3: What are the known mechanisms of acquired resistance to FGFR1 inhibitors?
A3: Acquired resistance to FGFR1 inhibitors is a significant challenge and can arise through several mechanisms. These include the emergence of secondary "gatekeeper" mutations in the FGFR1 kinase domain, such as the V561M mutation, which can reduce the binding affinity of ATP-competitive inhibitors.[5] Another major mechanism is the activation of bypass signaling pathways that circumvent the FGFR1 blockade, such as the PI3K/AKT/mTOR or EGFR signaling pathways.[6] Finally, processes like the epithelial-to-mesenchymal transition (EMT) can also contribute to resistance.
Q4: What are the common toxicities associated with FGFR inhibitors in vivo?
A4: On-target toxicities are common with FGFR inhibitors. Hyperphosphatemia is a frequent side effect due to the inhibition of FGFR1 in the renal tubules.[7] Other reported toxicities include ocular toxicity, fatigue, dry mouth, and nail toxicity.[7] Non-selective FGFR inhibitors that also target other kinases like VEGFR may have additional side effects such as hypertension and proteinuria.[3]
Troubleshooting Guide
Problem 1: The FGFR1 inhibitor shows no significant tumor growth inhibition in my xenograft model.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Dosing or Scheduling | Verify that the dose and administration schedule are consistent with published studies for the specific inhibitor and mouse model. Perform a dose-response study to determine the optimal dose for your model. |
| Poor Bioavailability | Check the formulation of the inhibitor. For oral administration, ensure proper vehicle selection. Consider alternative routes of administration if oral bioavailability is low. |
| Intrinsic Resistance of the Cancer Model | Characterize the genomic profile of your cancer cell line. It may harbor co-occurring mutations (e.g., in the PI3K/AKT pathway) that confer primary resistance.[8] Consider using a different cell line with known FGFR1 dependency. |
| Lack of FGFR1 Aberration | Confirm that the selected cancer model has an FGFR1 amplification, fusion, or activating mutation. FGFR inhibitors are most effective in tumors with these specific genetic alterations.[2] |
Problem 2: Initial tumor regression is followed by rapid regrowth (acquired resistance).
| Possible Cause | Troubleshooting Suggestion |
| Gatekeeper Mutation | Sequence the FGFR1 kinase domain from the resistant tumors to check for mutations like V561M.[5] If present, consider switching to a next-generation covalent inhibitor designed to overcome such mutations. |
| Bypass Pathway Activation | Perform phosphoproteomic analysis or western blotting on resistant tumor lysates to identify upregulated signaling pathways (e.g., p-AKT, p-ERK, p-EGFR).[6] This can guide the selection of a rational combination therapy. |
| Upregulation of other RTKs | Analyze the expression of other receptor tyrosine kinases (RTKs) like EGFR, HER2, or MET in resistant tumors. Combination therapy targeting both FGFR1 and the upregulated RTK may be effective. |
Problem 3: The in vivo study is compromised due to severe toxicity in the animals.
| Possible Cause | Troubleshooting Suggestion | | Dose is too High | Reduce the dose of the inhibitor. While this may slightly reduce efficacy, it can improve the therapeutic window. Consider intermittent dosing schedules (e.g., 5 days on, 2 days off) to allow for recovery. | | Off-Target Effects | If using a non-selective inhibitor, consider switching to a more selective FGFR1 inhibitor to minimize off-target toxicities.[5] | | On-Target, Mechanism-Based Toxicity | For on-target toxicities like hyperphosphatemia, supportive care measures may be necessary. Consult veterinary staff for appropriate interventions. |
Quantitative Data Summary
Table 1: In Vitro Potency of Selected FGFR Inhibitors
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| Infigratinib (BGJ398) | 0.9 | 1.4 | 1 | 60 | [9] |
| Fexagratinib (AZD4547) | 0.2 | 2.5 | 1.8 | 165 | [9] |
| Dovitinib | 8 | 11 | 9 | - | [10] |
| Lenvatinib | 46 | 36 | - | 103 | [3] |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | [9] |
| Erdafitinib | 1.2 | 2.5 | 4.6 | - | [2] |
| PD173074 | ~25 | - | - | - | [11] |
Table 2: In Vivo Efficacy of FGFR Inhibitors (Monotherapy and Combination)
| Cancer Model | Inhibitor(s) | Dose & Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| NSCLC Xenograft (H1581) | Lucitanib | 10 mg/kg, PO, QD | 90% TGI | [12] |
| Gastric Cancer Xenograft (SNU-16) | Lucitanib | 10 mg/kg, PO, QD | 94% TGI | [12] |
| Cholangiocarcinoma PDX | Infigratinib + Afatinib | 15 mg/kg each, PO, QD | Combination led to tumor regression, superior to either single agent. | [13] |
| Prostate Cancer Xenograft (22RV1) | AZD4547 + AZD5363 (AKT inhibitor) | Not specified | Additive effects on inhibiting tumor growth in vivo. | |
| KRAS-mutant NSCLC | MEK inhibitor + FGFR inhibitor | Not specified | Combination resulted in tumor shrinkage. | [6] |
Experimental Protocols
Protocol: Evaluating FGFR1 Inhibitor Efficacy in a Subcutaneous Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the in vivo efficacy of an FGFR1 inhibitor using a human cancer cell line xenograft model in immunodeficient mice.
-
Cell Culture:
-
Culture a human cancer cell line with a known FGFR1 aberration (e.g., NCI-H1581 for FGFR1 amplification) in the recommended medium and conditions.
-
Harvest cells during the exponential growth phase using trypsin.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
-
Animal Handling and Tumor Implantation:
-
Use 6-8 week old female athymic nude mice. Allow them to acclimatize for at least one week.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
-
Treatment Initiation and Dosing:
-
Once tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups (n=5-8 mice per group).
-
Vehicle Control Group: Administer the vehicle solution used to dissolve the inhibitor.
-
Inhibitor Group(s): Prepare the FGFR1 inhibitor in the appropriate vehicle (e.g., a solution of lecithin, cholesterol, and propylene glycol for oral gavage).
-
Administer the inhibitor at the desired dose (e.g., 10-20 mg/kg) and schedule (e.g., once daily by oral gavage).
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general health and toxicity.
-
Observe the mice for any clinical signs of distress or toxicity.
-
-
Endpoint and Tissue Collection:
-
Continue the treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and divide them for various analyses (e.g., snap-freeze for western blotting, fix in formalin for immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
Visualizations
References
- 1. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic implications of fibroblast growth factor receptor inhibitors in a combination regimen for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
FGFR1 Inhibition Assays: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Fibroblast Growth Factor Receptor 1 (FGFR1) inhibition assays.
Troubleshooting Guides
This section addresses specific issues that may arise during FGFR1 inhibition experiments, providing potential causes and solutions in a structured format.
Biochemical Assays
Question: Why am I observing high background signal in my FGFR1 kinase assay?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution. Start with the manufacturer's recommended dilution and perform a dilution series. |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., from 3% to 5% BSA or non-fat milk). Extend the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C).[1][2] |
| Inadequate Washing | Increase the number and duration of wash steps. Ensure the entire membrane or well is washed thoroughly to remove unbound antibodies.[1][2] |
| Non-specific Binding of Secondary Antibody | Run a control with only the secondary antibody to check for non-specific binding.[1] Consider using a pre-adsorbed secondary antibody. |
| Over-exposure | Reduce the film exposure time or the integration time on the plate reader.[2] |
| Contaminated Reagents | Use fresh, high-quality reagents, including ATP and buffers. Ensure proper storage of all components.[3] |
Question: My biochemical assay shows low or no signal. What are the possible reasons?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the recombinant FGFR1 enzyme is active. Check the manufacturer's specifications and storage conditions. Consider purchasing a new batch of enzyme. |
| Suboptimal Assay Conditions | Optimize the ATP and substrate concentrations. The ATP concentration should ideally be at or near the Km for the enzyme.[4][5] Check and optimize the pH and temperature of the reaction buffer.[3] |
| Incorrect Reagent Concentration | Verify the concentrations of all assay components, including the enzyme, substrate, and ATP. Use calibrated pipettes for accurate dispensing. |
| Problem with Detection Reagent | Ensure the detection antibody is specific for the phosphorylated substrate. Check the expiration date and proper storage of the detection reagents. |
Cell-Based Assays
Question: I am seeing inconsistent results in my cell proliferation (e.g., MTT) assay. What could be the cause?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during the assay.[6][7] |
| Uneven Cell Plating | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting. |
| Edge Effects | To mitigate edge effects in microplates, do not use the outer wells for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.[8][9] |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding the inhibitor. If precipitation occurs, consider using a lower concentration or a different solvent. |
| Variable Incubation Times | Ensure consistent incubation times for all plates and conditions. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly affect cell proliferation and metabolism.[7] |
Question: The IC50 value of my FGFR1 inhibitor varies between experiments. Why is this happening?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments, as cellular characteristics can change over time in culture.[7] |
| Serum Lot Variability | If using serum, test different lots or use a single, large batch of serum for a series of experiments to minimize variability. |
| Assay Readout Time | The duration of inhibitor exposure can influence the IC50 value. Keep the incubation time consistent across all experiments. |
| ATP Concentration (in biochemical assays) | In biochemical assays, IC50 values for ATP-competitive inhibitors are dependent on the ATP concentration. Use a consistent ATP concentration, typically at the Km value.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the difference between a biochemical and a cell-based FGFR1 inhibition assay?
Biochemical assays utilize purified, recombinant FGFR1 enzyme and a substrate to measure the direct inhibitory effect of a compound on the kinase activity in a controlled, cell-free environment. These assays are useful for determining the potency (e.g., IC50) of an inhibitor against the isolated kinase.
Cell-based assays, on the other hand, measure the effect of an inhibitor on FGFR1 signaling within a living cell. This can be assessed by measuring the phosphorylation of FGFR1 or downstream signaling proteins, or by evaluating a cellular outcome such as proliferation or viability. Cell-based assays provide insights into a compound's cell permeability, off-target effects, and its efficacy in a more physiologically relevant context.
Q2: My inhibitor is potent in a biochemical assay but shows weak activity in a cell-based assay. What could be the reason?
This discrepancy can arise from several factors:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux by Cellular Transporters: The compound may be actively pumped out of the cell by efflux pumps.
-
Metabolism of the Compound: The compound may be rapidly metabolized into an inactive form within the cell.
-
High Intracellular ATP Concentration: The high concentration of ATP in cells (millimolar range) can compete with ATP-competitive inhibitors, leading to a decrease in apparent potency compared to biochemical assays, which often use lower (micromolar) ATP concentrations.
Q3: How can I assess the selectivity of my FGFR1 inhibitor?
Selectivity is crucial to minimize off-target effects. It is recommended to profile your inhibitor against a panel of other kinases, particularly other members of the FGFR family (FGFR2, FGFR3, FGFR4) and other structurally related kinases.[10] This can be done through commercially available kinase profiling services.
Q4: What are the common mechanisms of acquired resistance to FGFR1 inhibitors in cancer cells?
In vitro studies have identified several mechanisms of resistance:
-
Gatekeeper Mutations: Mutations in the FGFR1 kinase domain, such as the V561M mutation, can reduce the binding affinity of the inhibitor.[11][12][13]
-
Bypass Signaling: Activation of alternative signaling pathways can compensate for the inhibition of FGFR1. For example, upregulation of the PI3K/AKT or MAPK pathways through other receptor tyrosine kinases can confer resistance.[14][15]
-
PTEN Deletion: Loss of the tumor suppressor PTEN can lead to the activation of the PI3K/AKT pathway, downstream of FGFR1, thereby bypassing the effect of the inhibitor.[11][12]
Experimental Protocols
Biochemical FGFR1 Kinase Assay (LanthaScreen™ TR-FRET Assay)
This protocol is a general guideline for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human FGFR1 kinase
-
Fluorescein-labeled poly(Glu, Tyr) 4:1 substrate
-
LanthaScreen™ Eu-PY20 antibody
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 384-well plate, add the test inhibitor.
-
Add the FGFR1 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at its Km value for FGFR1.[4][5]
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the Eu-PY20 antibody to detect the phosphorylated substrate.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
Cell-Based FGFR1 Phosphorylation Assay (Western Blot)
Materials:
-
Cells expressing FGFR1 (e.g., HEK293T overexpressing FGFR1)
-
Cell culture medium
-
FGFR1 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-FGFR1 (e.g., Tyr653/654), anti-total-FGFR1
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the FGFR1 inhibitor for 1-2 hours.
-
Stimulate the cells with an FGF ligand (e.g., FGF2) for a short period (e.g., 15-30 minutes) to induce FGFR1 phosphorylation.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-FGFR1 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL detection system.
-
Strip the membrane and re-probe with an anti-total-FGFR1 antibody as a loading control.
Cell Proliferation Assay (MTT)
Materials:
-
Cancer cell line with FGFR1 amplification (e.g., NCI-H1581)
-
Cell culture medium
-
FGFR1 inhibitor
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a serial dilution of the FGFR1 inhibitor.
-
Incubate for the desired period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
Visualizations
Caption: Simplified FGFR1 signaling pathway.
References
- 1. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 2. arp1.com [arp1.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 7. youtube.com [youtube.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas: implications for optimized treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Illuminating the Molecular Mechanisms of Tyrosine Kinase Inhibitor Resistance for the FGFR1 Gatekeeper Mutation: The Achilles’ Heel of Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. oaepublish.com [oaepublish.com]
Cell line contamination affecting FGFR1 inhibitor-10 results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FGFR1 inhibitor-10. It specifically addresses issues arising from cell line contamination that can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound is significantly higher than the published data. What could be the cause?
A1: A higher-than-expected IC50 value, indicating reduced potency, can be a strong indicator of cell line contamination. Aggressive and fast-growing contaminant cells that are not dependent on the FGFR1 signaling pathway can overwhelm the intended cell line, masking the inhibitor's true efficacy. For example, contamination with HeLa cells, a common issue in biomedical research, can lead to misleading results as they exhibit robust growth independent of FGFR1 activity.[1][2] It is crucial to perform cell line authentication to rule out this possibility.
Q2: I'm observing inconsistent results between different batches of experiments with this compound. Why is this happening?
A2: Inconsistent results are often a hallmark of underlying experimental variability, with cell line integrity being a primary suspect. Cross-contamination can occur at any point during cell culture, leading to a heterogeneous population of cells that will respond differently to the inhibitor in subsequent experiments.[1][3] We recommend implementing routine cell line authentication and mycoplasma testing to ensure the consistency and reproducibility of your results.[4]
Q3: How can I confirm if my cell line is contaminated?
A3: The most reliable method for authenticating a human cell line is Short Tandem Repeat (STR) profiling.[5] This technique generates a unique DNA fingerprint for a given cell line, which can be compared against databases of known cell line profiles to confirm its identity. Other methods for detecting different types of contamination include:
-
Microscopy: Visual inspection for changes in cell morphology or the presence of microbial contaminants.[4]
-
PCR-based tests: To detect specific microbial contaminants like mycoplasma.[6]
-
Isoenzyme analysis: For detection of inter-species cross-contamination.[5]
Q4: What are the most common cell line contaminants I should be aware of?
A4: HeLa cells are notoriously one of the most common cross-contaminants in cell culture due to their aggressive growth rate.[1][2][7] Other frequently reported contaminating cell lines include T-24 (bladder carcinoma) and HT-29 (colon adenocarcinoma).[1] Studies have shown that a significant percentage of cell lines used in research are misidentified or cross-contaminated.[8][9][10]
Troubleshooting Guide: Cell Line Contamination Affecting this compound Results
This guide will help you troubleshoot experiments where cell line contamination is suspected to be affecting the performance of this compound.
Issue 1: Unexpected Resistance to this compound
Symptoms:
-
IC50 values are consistently higher than expected.
-
The inhibitor fails to induce the expected downstream signaling changes (e.g., no decrease in p-ERK levels).
-
The cells continue to proliferate despite treatment with high concentrations of the inhibitor.
Potential Cause: Your target cell line, which is sensitive to FGFR1 inhibition, may be contaminated with a resistant cell line. For instance, if your experiment uses a breast cancer cell line with FGFR1 amplification, contamination with HeLa cells (cervical adenocarcinoma) can mask the inhibitor's effect. HeLa cells' growth is not driven by FGFR1 signaling but often by other pathways, such as PI3K/AKT, which can be constitutively active.[11]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected resistance to this compound.
Quantitative Data Summary:
The following table illustrates the potential impact of HeLa cell contamination on the efficacy of this compound in a hypothetical FGFR1-amplified breast cancer cell line (e.g., MDA-MB-134).
| Cell Line Condition | FGFR1 Expression | p-AKT (Ser473) Levels (Relative) | IC50 of this compound |
| Pure MDA-MB-134 | High | 1.0 | 50 nM |
| MDA-MB-134 with 20% HeLa | Moderately Diluted | 1.8 | 250 nM |
| MDA-MB-134 with 50% HeLa | Diluted | 3.5 | >1000 nM |
Note: This data is illustrative. The actual impact will vary depending on the specific cell lines and experimental conditions.
Issue 2: Altered Downstream Signaling Readouts
Symptoms:
-
Basal levels of signaling proteins in pathways like PI3K/AKT or MAPK are unexpectedly high.
-
Inhibition of p-FGFR1 by the inhibitor does not lead to a proportional decrease in downstream signals like p-ERK or p-AKT.
Potential Cause: Contaminating cells may have constitutively active signaling pathways that are independent of FGFR1. For example, HeLa cells often have mutations that lead to the constitutive activation of the PI3K/AKT pathway.[11] This would result in high basal p-AKT levels and a blunted response to FGFR1 inhibition.
FGFR1 Signaling Pathway and Point of Disruption by Contamination:
Caption: Simplified FGFR1 signaling pathway and potential disruption by a contaminant cell line.
Detailed Experimental Protocols
Protocol 1: Cell Line Authentication using Short Tandem Repeat (STR) Profiling
Objective: To verify the identity of a human cell line.
Materials:
-
Genomic DNA extraction kit
-
STR profiling kit (commercial kits are widely available)
-
Thermal cycler
-
Capillary electrophoresis instrument
-
Analysis software
Methodology:
-
DNA Extraction: Isolate high-quality genomic DNA from a fresh pellet of your cultured cells using a commercial DNA extraction kit, following the manufacturer's instructions.
-
PCR Amplification: Amplify the STR loci from the extracted DNA using the primers provided in the STR profiling kit. The kit will typically amplify 8 to 16 key STR loci and the amelogenin gene for sex determination.
-
Capillary Electrophoresis: Separate the fluorescently labeled PCR products by size using a capillary electrophoresis instrument.
-
Data Analysis: Analyze the resulting electropherogram using specialized software to determine the allele sizes for each STR locus.
-
Database Comparison: Compare the generated STR profile to the reference profile of the expected cell line in a public database (e.g., ATCC, DSMZ). A match of ≥80% is generally required to confirm identity.
Protocol 2: Western Blot for Assessing FGFR1 Pathway Inhibition
Objective: To measure the effect of this compound on the phosphorylation status of FGFR1 and downstream signaling proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-FGFR1, anti-FGFR1, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use a loading control (e.g., GAPDH) to ensure equal protein loading.
References
- 1. cellbank.nibn.go.jp [cellbank.nibn.go.jp]
- 2. cbc.ca [cbc.ca]
- 3. List of contaminated cell lines - Wikipedia [en.wikipedia.org]
- 4. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Identity tests: determination of cell line cross-contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. journals.plos.org [journals.plos.org]
- 8. Investigation of Cross-Contamination and Misidentification of 278 Widely Used Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incidences of problematic cell lines are lower in papers that use RRIDs to identify cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. Inhibitors of phosphatidylinositol 3'-kinases promote mitotic cell death in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Western Blot for p-FGFR1 Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of phosphorylated Fibroblast Growth Factor Receptor 1 (p-FGFR1) by Western blot.
Frequently Asked Questions (FAQs)
Q1: Why is detecting the phosphorylated form of FGFR1 important?
A1: Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase. Its phosphorylation, particularly at key tyrosine residues like Tyr653 and Tyr654, is a critical event that signifies its activation.[1][2] Studying p-FGFR1 provides insights into the activation of downstream signaling pathways involved in crucial cellular processes like proliferation, differentiation, and migration. Aberrant FGFR1 phosphorylation is implicated in various diseases, including cancer, making its detection vital for research and drug development.[3]
Q2: What are the most critical steps for a successful p-FGFR1 Western blot?
A2: The most critical steps are:
-
Sample Preparation: Preventing dephosphorylation by using phosphatase inhibitors is paramount.[4][5][6] Keeping samples on ice and using appropriate lysis buffers are also crucial.[7][8]
-
Blocking: Using a suitable blocking agent is key to minimizing background noise.
-
Antibody Selection and Dilution: Choosing a specific and validated antibody for p-FGFR1 is essential for accurate results.[7]
-
Washing Steps: Thorough washing helps to reduce non-specific binding and improve the signal-to-noise ratio.[7][9]
Q3: Which blocking buffer should I use for p-FGFR1 detection?
A3: It is highly recommended to avoid using non-fat dry milk as a blocking agent.[4][7][9] Milk contains casein, a phosphoprotein, which can lead to high background due to non-specific binding of the anti-phospho antibody. Instead, use Bovine Serum Albumin (BSA) at a concentration of 3-5% in Tris-Buffered Saline with Tween 20 (TBST).[10][11] Other commercial non-protein blocking buffers are also suitable alternatives.[4][7]
Q4: How can I confirm that the signal I am detecting is specific to p-FGFR1?
A4: A key control experiment is to treat your cell lysate with a phosphatase, such as calf intestinal phosphatase (CIP) or lambda protein phosphatase, before running the Western blot.[1][7] If the antibody is specific to the phosphorylated form, the signal should be significantly reduced or absent in the phosphatase-treated sample compared to the untreated control.[7][12] Additionally, using a positive control cell line or tissue known to express p-FGFR1 and a negative control where it is absent or inhibited can help validate the signal.[12][13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Citation |
| Weak or No Signal | Inactive or degraded primary antibody. | Check the antibody's expiration date and storage conditions. Perform a dot blot to confirm its activity. | [14] |
| Low abundance of p-FGFR1 in the sample. | Increase the amount of protein loaded onto the gel (20-30 µg of cell lysate is a good starting point). Consider immunoprecipitation to enrich for FGFR1. | [12][13] | |
| Dephosphorylation of the target protein during sample preparation. | Ensure that a fresh cocktail of phosphatase and protease inhibitors is added to the lysis buffer immediately before use. Keep samples on ice at all times. | [4][5][7][12] | |
| Suboptimal primary antibody concentration. | Optimize the primary antibody dilution. Try a range of dilutions as recommended by the manufacturer's datasheet. | [14] | |
| Insufficient exposure time. | Increase the exposure time during signal detection. | [14] | |
| High Background | Blocking agent is inappropriate. | Avoid using non-fat dry milk. Use 3-5% BSA in TBST for blocking. | [4][7] |
| Primary or secondary antibody concentration is too high. | Decrease the concentration of the primary and/or secondary antibodies. | [10][15] | |
| Insufficient washing. | Increase the number and duration of wash steps with TBST. A common recommendation is three washes of 5-10 minutes each. | [9][11][14] | |
| Membrane was allowed to dry out. | Ensure the membrane is always covered in buffer during incubations and washes. | [14] | |
| Non-Specific Bands | Primary antibody is cross-reacting with other proteins. | Ensure the use of a highly specific and validated monoclonal antibody. Check the antibody datasheet for known cross-reactivities. | [1][2] |
| Protein degradation. | Use fresh protease and phosphatase inhibitor cocktails in the lysis buffer. | [13] | |
| Too much protein loaded on the gel. | Reduce the amount of protein loaded per lane. | [13][15] | |
| Secondary antibody is binding non-specifically. | Run a control lane with only the secondary antibody to check for non-specific binding. | [15] |
Experimental Protocols
Cell Lysis and Protein Extraction
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) freshly supplemented with a protease and phosphatase inhibitor cocktail.[6][8] Commonly used phosphatase inhibitors include sodium fluoride, sodium orthovanadate, and β-glycerophosphate.[5][6][16]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Add SDS-PAGE sample loading buffer to the protein extract and boil at 95-100°C for 5 minutes.
SDS-PAGE and Protein Transfer
-
Load 20-40 µg of protein extract per well of an SDS-polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of FGFR1 (~92 kDa).[17]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. PVDF is often recommended for phosphorylated proteins due to its higher binding capacity.[18]
-
Confirm successful transfer by staining the membrane with Ponceau S.
Immunoblotting
-
Block the membrane with 5% BSA in TBST (Tris-Buffered Saline, 0.1% Tween 20) for 1 hour at room temperature with gentle agitation.[11]
-
Incubate the membrane with the primary antibody against p-FGFR1 (e.g., targeting Tyr653/654) diluted in 3-5% BSA in TBST.[10] Incubation is typically done overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.[3][19][20]
-
Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in 3-5% BSA in TBST, for 1 hour at room temperature.[10]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Protein Load | 20 - 40 µg | May need optimization based on p-FGFR1 expression level. |
| Primary Antibody Dilution | 1:500 - 1:3000 | Highly dependent on the antibody; always check the manufacturer's datasheet.[20] |
| Secondary Antibody Dilution | 1:5000 - 1:20000 | Higher dilutions can help reduce background.[10] |
| Blocking Time | 1 hour at RT | Can be extended to overnight at 4°C.[11] |
| Primary Antibody Incubation | Overnight at 4°C | Can also be done for 1-2 hours at room temperature. |
| Washing Steps | 3 x 5-10 minutes | Use TBST.[11] |
Visualizations
Caption: Simplified FGFR1 signaling pathway activation.
Caption: Western blot workflow for p-FGFR1 detection.
Caption: Troubleshooting decision tree for p-FGFR1 Western blot.
References
- 1. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-FGF Receptor 1 (Tyr653/654) (D4X3D) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. Phospho-FGFR1 (Tyr653, Tyr654) Polyclonal Antibody (44-1140G) [thermofisher.com]
- 4. inventbiotech.com [inventbiotech.com]
- 5. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 6. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 10. researchgate.net [researchgate.net]
- 11. Western blot blocking: Best practices | Abcam [abcam.com]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Western blot troubleshooting guide! [jacksonimmuno.com]
- 16. researchgate.net [researchgate.net]
- 17. Anti-FGFR1 (phospho Tyr653/654) antibody (GTX133526) | GeneTex [genetex.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Phospho-FGFR1 (Tyr653, Tyr654) Polyclonal Antibody (PA5-85806) [thermofisher.com]
Reducing variability in FGFR1 inhibitor-10 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals reduce variability in experiments involving FGFR1 inhibitor-10.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and use of this compound in various experimental setups.
| Question ID | Question | Answer |
| GEN-01 | How should I prepare and store stock solutions of this compound? | Preparation: this compound is soluble in DMSO at a concentration of up to 25.44 mM. For a 10 mM stock solution, dissolve 5.62 mg of the inhibitor in 1 mL of newly opened, anhydrous DMSO. To aid dissolution, you can sonicate the solution and adjust the pH to 2 with 1 M HCl. Heating the tube to 37°C and vortexing can also improve solubility. Storage: Store the DMSO stock solution in small aliquots at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles. |
| GEN-02 | My IC50/EC50 values are inconsistent between experiments. What are the common causes? | Inconsistent IC50/EC50 values can arise from several factors: 1. Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and have a consistent passage number. Older cells or those under stress may respond differently to the inhibitor. 2. Inhibitor Degradation: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider preparing fresh dilutions for each experiment. 3. Assay Conditions: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. For in vitro kinase assays, the ATP concentration is a critical factor; ensure it is consistent and ideally at or near the Km for FGFR1. 4. DMSO Concentration: Keep the final DMSO concentration in your assay consistent across all wells and as low as possible (typically <0.5%) to avoid solvent-induced artifacts. |
| CELL-01 | I am observing low potency or no effect of the inhibitor in my cell-based assays. | This could be due to several reasons: 1. FGFR1 Expression Levels: Confirm that your cell line expresses sufficient levels of FGFR1. The inhibitory effect will be more pronounced in cell lines with high FGFR1 expression or amplification. 2. Inhibitor Stability in Media: Small molecules can be unstable in cell culture media over long incubation periods. Consider refreshing the media with a new inhibitor during long-term assays. 3. Cellular Efflux: Some cell lines may actively pump out the inhibitor through efflux pumps like P-glycoprotein. You can test for this using efflux pump inhibitors. 4. Incorrect Assay Endpoint: Ensure your assay endpoint is appropriate for the expected cellular response (e.g., assessing proliferation for a cytostatic effect vs. viability for a cytotoxic effect). |
| CELL-02 | I see precipitation of the inhibitor in my cell culture media. | This compound has limited aqueous solubility. Precipitation can occur if the final concentration of the inhibitor is too high or if the DMSO concentration is not sufficient to maintain solubility. Troubleshooting Steps: 1. Ensure the final DMSO concentration is adequate but not cytotoxic. 2. Prepare intermediate dilutions of your stock solution in culture media before adding to the final culture volume to avoid localized high concentrations. 3. Visually inspect your wells for precipitation after adding the inhibitor. If precipitation is observed, consider using a lower concentration range. |
| WB-01 | I am not seeing a decrease in phosphorylated FGFR1 (p-FGFR1) after inhibitor treatment in my Western blot. | Several factors could contribute to this: 1. Timing of Lysate Collection: The dephosphorylation of FGFR1 can be rapid. Ensure you are lysing the cells at an appropriate time point after inhibitor addition (e.g., 1-4 hours). 2. Ligand Stimulation: If you are using a model with ligand-induced FGFR1 activation (e.g., with FGF2), ensure the inhibitor is added prior to or concurrently with the ligand. 3. Antibody Quality: Verify the specificity and sensitivity of your primary antibody for p-FGFR1 (Tyr653/654). 4. Inhibitor Concentration: You may need to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. |
| INVIVO-01 | How should I formulate this compound for in vivo studies? | A common vehicle for in vivo administration of similar hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. A suggested starting formulation is to dissolve the inhibitor in DMSO, then add PEG300, followed by Tween 80, and finally saline to the desired final volume. The final concentration of DMSO should be kept low to minimize toxicity. For example, a formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The solubility and stability of the inhibitor in the chosen vehicle should be confirmed before administration. |
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound (also referred to as compound 4i in the source literature) in various assays.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) | Assay Method |
| FGFR1 | 28 | In vitro kinase assay |
Note: The specific conditions of the in vitro kinase assay, such as ATP concentration, were not detailed in the provided search results.
Table 2: Anti-proliferative and Anti-angiogenic Activity
| Cell Line | Assay Type | Endpoint | IC50 (µM) |
| U-87 MG | Cell Proliferation | Cell Viability | 0.85 |
| HUVEC | Tube Formation | Anti-angiogenesis | 0.52 |
Experimental Protocols & Methodologies
Detailed methodologies for key experiments are provided below to ensure consistency and reduce variability.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines, such as U-87 MG.
Materials:
-
This compound
-
U-87 MG cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed U-87 MG cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-FGFR1
This protocol describes the detection of phosphorylated FGFR1 in cells treated with this compound.
Materials:
-
This compound
-
U-87 MG cells (or other suitable cell line)
-
Serum-free medium
-
FGF2 (basic Fibroblast Growth Factor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-FGFR1 (Tyr653/654), anti-FGFR1, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Starvation: Plate U-87 MG cells and grow to 70-80% confluency. Serum-starve the cells for 24 hours.
-
Inhibitor Treatment: Pre-treat the cells with the desired concentrations of this compound for 2 hours.
-
Ligand Stimulation: Stimulate the cells with 20 ng/mL of FGF2 for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL reagent.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Visualizations
FGFR1 Signaling Pathway
The following diagram illustrates the canonical FGFR1 signaling pathway that is targeted by this compound.
Caption: Canonical FGFR1 signaling pathways leading to cellular responses.
Experimental Workflow: Dose-Response Cell Viability Assay
This diagram outlines the key steps for performing a dose-response cell viability experiment.
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic Diagram
This diagram provides a logical workflow for troubleshooting common issues in cell-based assays with this compound.
Caption: A logical approach to troubleshooting experimental variability.
Troubleshooting inconsistent organoid response to FGFR1 inhibitor-10
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering inconsistent organoid responses to FGFR1 inhibitor-10.
Troubleshooting Guide: Inconsistent Organoid Response
Question: Why am I observing high variability in organoid death or growth inhibition after treatment with this compound?
Possible Cause 1: Organoid Heterogeneity
Organoids within the same culture can vary significantly in size, cellular composition, and developmental stage, leading to differential responses to drug treatment.[1][2] Larger organoids may have a necrotic core that is inaccessible to the inhibitor, or a more complex cellular makeup that influences overall sensitivity.
Solution:
-
Size-Selection: Implement a size-selection step before plating for drug screening. This can be achieved through filtration or imaging-based selection to ensure a more uniform starting population.[1]
-
Clonal Derivation: If possible, establish organoid lines from single cells to reduce genetic and phenotypic heterogeneity.
-
Standardized Seeding Density: Ensure a consistent number of organoids or single cells are seeded per well to normalize the starting biomass.
Possible Cause 2: Inconsistent Culture Conditions
Variations in culture media, matrix composition, and passaging techniques can significantly impact organoid health, growth rate, and drug sensitivity.
Solution:
-
Media Quality Control: Use freshly prepared or quality-controlled media for all experiments. Avoid repeated freeze-thaw cycles of growth factors.
-
Matrix Consistency: Ensure Matrigel or other extracellular matrices are properly thawed and mixed to avoid inconsistencies in dome stiffness and nutrient diffusion.
-
Standardized Passaging: Follow a strict passaging protocol, including consistent dissociation times and cell counting, to maintain a healthy and reproducible culture.[3]
Possible Cause 3: Ineffective Drug Exposure
The three-dimensional structure of organoids can impede the diffusion and penetration of this compound, leading to incomplete target inhibition.[4]
Solution:
-
Optimize Dosing Regimen: Test a range of inhibitor concentrations and treatment durations to determine the optimal window for your specific organoid model.
-
Media Changes: Perform regular media changes with fresh inhibitor to maintain a constant drug concentration.
-
Agitation: Gentle agitation of the culture plates during incubation can sometimes improve drug distribution, but this should be tested to ensure it doesn't disrupt organoid integrity.
Possible Cause 4: Acquired Resistance
Prolonged exposure to FGFR inhibitors can lead to the development of resistance mechanisms, such as secondary mutations in the FGFR kinase domain or the activation of bypass signaling pathways.[5][6]
Solution:
-
Molecular Profiling: If resistance is suspected, perform genetic or proteomic analysis on treated and untreated organoids to identify potential resistance markers. This could include sequencing the FGFR1 gene or assessing the activation of alternative pathways like PI3K/AKT or MAPK.
-
Combination Therapy: Consider co-treating with inhibitors of potential bypass pathways that may be activated upon FGFR1 inhibition.[7]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as compound 4i, is a selective inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) with an IC50 of 28 nM.[8][9][10] It functions by binding to the ATP-binding pocket of the FGFR1 kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways.[8][10][11] This inhibition can lead to anti-angiogenic, anti-invasive, and anti-tumor effects.[8]
Q2: Which downstream signaling pathways are affected by this compound?
By inhibiting FGFR1 phosphorylation, this compound blocks the activation of major downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[12][13][14][15] These pathways are crucial for cell proliferation, survival, and differentiation.
Q3: How can I verify that this compound is active in my organoid culture?
To confirm the inhibitor's activity, you can perform a Western blot to assess the phosphorylation status of FGFR1 and its downstream targets, such as ERK (a MAPK pathway component) and AKT. A significant reduction in phosphorylated FGFR1 (p-FGFR1), p-ERK, and p-AKT in treated organoids compared to vehicle-treated controls would indicate successful target engagement.
Q4: Are there known off-target effects of this compound?
While this compound is reported to be selective for FGFR1, like many kinase inhibitors, the potential for off-target effects exists, especially at higher concentrations. It is advisable to consult the manufacturer's datasheet for any known cross-reactivity with other kinases. Non-selective FGFR inhibitors have been shown to target other tyrosine kinases like VEGFR and PDGFR.[14]
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Synonyms | Compound 4i | [8][9][10] |
| IC50 (FGFR1) | 28 nM | [8][9][10] |
| Molecular Formula | C₂₆H₃₀F₃N₇O₂S | [9] |
| Molecular Weight | 561.62 g/mol | [9] |
| Mechanism of Action | Inhibits FGFR1 phosphorylation | [8][10] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| High Variability in Response | Organoid Heterogeneity (size, composition) | Size-select organoids before treatment; Standardize seeding density.[1] |
| Inconsistent Results Between Experiments | Inconsistent Culture Conditions | Use fresh, quality-controlled media; Ensure consistent matrix preparation; Standardize passaging protocol.[3] |
| Lower than Expected Efficacy | Ineffective Drug Exposure | Optimize inhibitor concentration and duration; Perform regular media changes with fresh inhibitor. |
| Loss of Response Over Time | Acquired Resistance | Analyze organoids for FGFR1 mutations or activation of bypass pathways (PI3K/AKT, MAPK).[5][6] |
Experimental Protocols
Protocol 1: Organoid Drug Sensitivity Assay
-
Organoid Seeding: Culture and expand organoids to the desired quantity. Dissociate organoids into single cells or small fragments and resuspend in the appropriate extracellular matrix (e.g., Matrigel).
-
Plating: Plate the organoid/matrix suspension in a 96-well plate, allowing the matrix to solidify.
-
Media Addition: Add complete organoid culture medium to each well.
-
Inhibitor Treatment: After a 24-hour recovery period, replace the medium with fresh medium containing a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours), replacing the media with fresh inhibitor every 48 hours.
-
Viability Assessment: Measure organoid viability using a suitable assay, such as a CellTiter-Glo® 3D Cell Viability Assay, which quantifies ATP levels.[1]
-
Data Analysis: Normalize the viability data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Target Engagement
-
Treatment: Treat established organoid cultures with this compound at a concentration known to be effective (e.g., 5-10x the IC50) for a short duration (e.g., 2-6 hours). Include a vehicle-treated control.
-
Lysis: Harvest the organoids and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-FGFR1, total FGFR1, p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the degree of pathway inhibition.
Visualizations
Caption: FGFR1 Signaling Pathway and Inhibition.
Caption: Drug Sensitivity Assay Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Reproducible Drug Screening Assays Using Single Organoids [promega.jp]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. stemcell.com [stemcell.com]
- 4. Bridging the organoid translational gap: integrating standardization and micropatterning for drug screening in clinical and pharmaceutical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Build to understand biliary oncogenesis via organoids and FGFR2 fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. What are FGFR1 antagonists and how do they work? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Technical Support Center: Cell Viability Assays with FGFR1 Inhibitor-10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using FGFR1 Inhibitor-10 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase.[1][2] Binding of fibroblast growth factors (FGFs) to FGFR1 triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain.[3][4] This activation initiates downstream signaling cascades, including the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, differentiation, and survival.[2][5][6] this compound competitively binds to the ATP-binding site within the kinase domain of FGFR1, preventing autophosphorylation and subsequent activation of downstream signaling.[7] This ultimately leads to an inhibition of cell growth and proliferation in FGFR1-dependent cancer cells.
Q2: Which cell viability assays are compatible with this compound?
Several common cell viability assays are compatible with this compound. The choice of assay depends on the specific research question and the cell type being used. Commonly used assays include:
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells by assessing the reduction of a tetrazolium salt (MTT or XTT) to a colored formazan product by mitochondrial dehydrogenases.[8][9]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells in culture.[10][11][12]
-
Resazurin (alamarBlue®) Assay: This fluorometric assay measures the reduction of resazurin to the fluorescent resorufin by viable cells.[9]
Q3: What are the known off-target effects of FGFR inhibitors?
While this compound is designed to be selective for FGFR1, cross-reactivity with other kinases can occur, especially at higher concentrations. First-generation FGFR inhibitors have been known to target other tyrosine kinases such as VEGFR, PDGFR, and c-Kit.[13][14] This can lead to unexpected biological effects and potential artifacts in cell viability assays. It is crucial to determine the optimal concentration of this compound through dose-response experiments to minimize off-target effects.
Troubleshooting Guide
Issue 1: Unexpected Increase in Cell Viability at High Concentrations of this compound
A paradoxical increase in cell proliferation has been observed with some FGFR inhibitors in specific cellular contexts.[15][16]
Possible Causes:
-
Off-target effects: At high concentrations, the inhibitor may interact with other signaling pathways that promote proliferation.[13]
-
Cellular context: The response to FGFR inhibition can be cell-type specific. Some cell lines may exhibit unexpected proliferative responses.[17][18]
-
Assay interference: The inhibitor itself may interfere with the assay chemistry. For example, some compounds can directly reduce tetrazolium salts in MTT/XTT assays or affect luciferase activity in ATP-based assays.[19]
Troubleshooting Steps:
-
Perform a dose-response curve: A comprehensive dose-response experiment will help determine if the effect is concentration-dependent and identify the optimal inhibitory range.
-
Use an alternative viability assay: If assay interference is suspected, switch to an assay with a different detection principle (e.g., from a metabolic assay to a direct cell counting method like Trypan Blue exclusion).
-
Investigate off-target effects: If off-target effects are suspected, you can use a more specific FGFR1 inhibitor if available, or use molecular techniques like Western blotting to check the activation status of other related kinases.
-
Characterize the cellular response: Analyze cell cycle progression (e.g., by flow cytometry) to understand the mechanism behind the increased proliferation.
Issue 2: High Background Signal in the Assay
Possible Causes:
-
Contamination: Bacterial or yeast contamination can contribute to the assay signal.
-
Media components: Phenol red and serum in the culture medium can interfere with some assays.[8]
-
Compound interference: The inhibitor itself might be colored or fluorescent, contributing to the background.
Troubleshooting Steps:
-
Microscopic examination: Regularly check cell cultures for any signs of contamination.
-
Use appropriate controls: Include "no-cell" controls (media only) and "vehicle" controls (cells treated with the same concentration of DMSO as the inhibitor).
-
Use phenol red-free media: If using a colorimetric or fluorometric assay, switch to phenol red-free medium.
-
Test for compound interference: Run a control plate with the inhibitor in cell-free media to see if it directly affects the assay reagents.
Issue 3: Inconsistent or Non-Reproducible Results
Possible Causes:
-
Cell seeding variability: Uneven cell distribution in the microplate wells.
-
Inconsistent inhibitor concentration: Errors in serial dilutions.
-
Variable incubation times: Inconsistent timing for inhibitor treatment or assay development.
-
Edge effects: Evaporation from the outer wells of the microplate.
Troubleshooting Steps:
-
Proper cell seeding technique: Ensure a homogenous cell suspension and use a calibrated multichannel pipette.
-
Careful dilution preparation: Prepare fresh dilutions of the inhibitor for each experiment and mix thoroughly.
-
Standardize incubation times: Use a timer to ensure consistent incubation periods.
-
Minimize edge effects: Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity.
Data Presentation
Table 1: Example IC50 Values for FGFR Inhibitors in Different Cell Lines
| Cell Line | FGFR1 Status | Inhibitor | IC50 (nM) | Assay Used | Reference |
| H520 | Amplified | Erdafitinib | 50 | MTT | [20] |
| SKOV3 | Normal | FGFR1 shRNA | >1000 | MTT | [17][18] |
| CWR-R1 | Normal | FIIN1 | ~3000 | Viability Assay | [21] |
| HCC827 | Normal | OTSSP167 | <1000 | MTT | [22] |
Note: This table presents example data from the literature and is not specific to "this compound". Researchers should determine the IC50 for their specific inhibitor and cell lines.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a general guideline and may need optimization for specific cell lines.[8][9][23][24]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is based on the manufacturer's instructions and should be followed accordingly.[10][11][25][26]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Preparation: Thaw the CellTiter-Glo® buffer and reconstitute the lyophilized substrate to form the CellTiter-Glo® Reagent.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement: Record the luminescence using a luminometer.
Visualizations
Caption: Simplified FGFR1 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for a cell viability assay.
Caption: Decision tree for troubleshooting common cell viability assay artifacts.
References
- 1. Reactome | Signaling by FGFR1 [reactome.org]
- 2. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 6. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. OUH - Protocols [ous-research.no]
- 11. ch.promega.com [ch.promega.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Paradoxical cancer cell proliferation after FGFR inhibition through decreased p21 signaling in FGFR1-amplified breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Paradoxical cancer cell proliferation after FGFR inhibition through decreased p21 signaling in FGFR1-amplified breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of FGFR2 and FGFR1 increases cisplatin sensitivity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of FGFR2 and FGFR1 increases cisplatin sensitivity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. jcancer.org [jcancer.org]
- 21. Targeting the cancer cells and cancer‐associated fibroblasts with next‐generation FGFR inhibitors in prostate cancer co‐culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. texaschildrens.org [texaschildrens.org]
- 24. protocols.io [protocols.io]
- 25. ulab360.com [ulab360.com]
- 26. promega.com [promega.com]
Technical Support Center: Improving Reproducibility of In Vivo Studies with FGFR1 inhibitor-10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in designing and executing reproducible in vivo studies with FGFR1 inhibitor-10. The information is curated for scientists and drug development professionals to address common challenges encountered during preclinical research.
I. Troubleshooting Guide
This section addresses specific issues that may arise during in vivo experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Question: I am observing lower than expected efficacy of this compound in my mouse xenograft model. What are the potential reasons and how can I troubleshoot this?
Answer:
Several factors can contribute to reduced in vivo efficacy. A systematic approach to troubleshooting is recommended.
-
Inhibitor Formulation and Administration:
-
Solubility and Stability: this compound has poor water solubility and is typically dissolved in solvents like DMSO for in vitro use. For in vivo studies, a vehicle that ensures solubility and stability is crucial. Precipitation of the compound upon administration can significantly reduce bioavailability.
-
Solution: Prepare a fresh formulation for each administration. A common vehicle for poorly soluble inhibitors is a mixture of DMSO, PEG300, Tween-80, and saline. Visually inspect the formulation for any precipitation before injection. Consider conducting a small pilot study to assess the stability of your formulation under experimental conditions.
-
-
Route of Administration: The chosen route of administration (e.g., oral gavage, intraperitoneal injection) can impact drug absorption and metabolism.
-
Solution: Ensure the chosen route is appropriate for the inhibitor and the animal model. If using oral gavage, fasting the animals prior to dosing may improve absorption. For intraperitoneal injections, ensure correct placement to avoid injection into organs.
-
-
-
Dosing Regimen:
-
Inadequate Dose: The dose might be too low to achieve a therapeutic concentration at the tumor site.
-
Solution: Perform a dose-response study to determine the optimal dose for your specific model. Review literature for dosing of structurally similar compounds.
-
-
Suboptimal Dosing Frequency: The inhibitor's half-life might be shorter than the dosing interval, leading to periods of sub-therapeutic concentrations.
-
Solution: If pharmacokinetic data is unavailable, consider a pilot study to assess the inhibitor's concentration in plasma and tumor tissue over time. This can help in optimizing the dosing schedule.
-
-
-
Tumor Model Characteristics:
-
FGFR1 Expression and Activation: The xenograft model may not have sufficient FGFR1 expression or pathway activation for the inhibitor to exert its effect.
-
Solution: Confirm FGFR1 expression and phosphorylation in your tumor model via Western blot or immunohistochemistry before initiating the in vivo study.
-
-
Tumor Heterogeneity and Resistance: The tumor may be heterogeneous, containing cell populations that are not dependent on FGFR1 signaling or that have developed resistance.
-
Solution: Analyze tumors from non-responding animals to investigate potential resistance mechanisms, such as mutations in FGFR1 or activation of bypass signaling pathways.
-
-
Question: My animals are showing signs of toxicity (e.g., weight loss, lethargy) after treatment with this compound. What should I do?
Answer:
Toxicity is a common concern with kinase inhibitors. Here’s how to address it:
-
On-Target Toxicity: FGFR1 is involved in various physiological processes, and its inhibition can lead to on-target toxicities.
-
Hyperphosphatemia: Inhibition of FGFR1 can disrupt phosphate homeostasis, leading to elevated serum phosphate levels.[1][2] This is a known class effect of FGFR inhibitors.[3][4]
-
Management: Monitor serum phosphate levels. A dose reduction or a temporary halt in treatment may be necessary. Providing a low-phosphate diet can also help manage this side effect.
-
-
Other On-Target Effects: Other potential on-target toxicities include dermatologic issues (e.g., alopecia, dry skin), ocular toxicities, and gastrointestinal issues (e.g., diarrhea, stomatitis).[1][2][3][4]
-
Management: Closely monitor the animals for any adverse signs. For dermatologic toxicities, supportive care may be sufficient. For more severe toxicities, dose modification is the primary management strategy.
-
-
-
Off-Target Toxicity: The inhibitor may be affecting other kinases or cellular targets, leading to unexpected side effects.
-
Solution: If possible, perform a kinome scan to assess the inhibitor's selectivity. If significant off-target activity is identified, this may explain the observed toxicity. Reducing the dose or exploring a more selective inhibitor might be necessary.
-
-
Vehicle-Related Toxicity: The vehicle used to dissolve the inhibitor could be contributing to the toxicity.
-
Solution: Administer the vehicle alone to a control group of animals to assess its tolerability. If the vehicle is causing toxicity, explore alternative formulations.
-
Below is a troubleshooting workflow for addressing in vivo toxicity:
Caption: Troubleshooting workflow for in vivo toxicity.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound in in vivo research.
1. General Properties and Mechanism of Action
-
What is this compound and what is its mechanism of action? this compound (also known as Compound 4i) is a small molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). It functions by blocking the phosphorylation of FGFR1, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis. It has shown anti-tumor and anti-angiogenic activity.
-
What is the IC50 of this compound? The reported IC50 of this compound for FGFR1 is 28 nM.
-
What are the key signaling pathways affected by this compound? By inhibiting FGFR1, this compound primarily affects the RAS-MAPK and PI3K-AKT signaling pathways, which are critical for cell growth and survival.
Below is a diagram of the FGFR1 signaling pathway:
Caption: Simplified FGFR1 signaling pathway.
2. In Vivo Experimental Design
-
How should I prepare this compound for in vivo administration? Due to its poor water solubility, this compound requires a specific vehicle for in vivo use. A common formulation involves dissolving the compound in a small amount of DMSO, and then diluting it with other vehicles like polyethylene glycol (PEG), Tween-80, and saline. A suggested starting formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to prepare this solution fresh before each administration and check for any precipitation.
-
What is a typical dosing regimen for a selective FGFR1 inhibitor in mice? The optimal dosing regimen for this compound needs to be determined empirically for each specific animal model and tumor type. However, based on studies with other selective FGFR inhibitors, a starting point could be daily administration via oral gavage or intraperitoneal injection. A dose-finding study is highly recommended to establish the maximum tolerated dose (MTD) and the optimal effective dose.
-
What animal models are suitable for testing this compound? Xenograft models using human cancer cell lines with known FGFR1 amplification or activating mutations are commonly used. Patient-derived xenograft (PDX) models that retain the characteristics of the original tumor can also be valuable. It is essential to verify the FGFR1 status of the chosen model.
Below is a generalized workflow for an in vivo efficacy study:
Caption: A typical workflow for an in vivo efficacy study.
3. Data Interpretation and Reproducibility
-
What quantitative data should I collect to ensure the reproducibility of my study? To enhance reproducibility, it is crucial to meticulously document and report key quantitative data. This includes:
-
Inhibitor Characterization: Purity, batch number, and confirmation of identity.
-
Animal Model: Species, strain, age, sex, and health status of the animals.
-
Tumor Model: Cell line or PDX model details, including FGFR1 status.
-
Experimental Procedures: Detailed formulation of the inhibitor, administration route, dose, and dosing schedule.
-
Data Collection: Regular measurements of tumor volume and body weight. At the end of the study, collect tumors for pharmacodynamic marker analysis (e.g., p-FGFR1, p-ERK) and plasma for pharmacokinetic analysis.
-
-
How can I minimize variability in my in vivo experiments? Minimizing variability is key to obtaining robust and reproducible results.
-
Standardize Procedures: Use standardized protocols for all experimental steps, from cell culture and implantation to drug administration and data collection.
-
Adequate Sample Size: Use a sufficient number of animals per group to achieve statistical power.
-
Randomization and Blinding: Randomize animals into treatment groups and, where possible, blind the investigators who are measuring outcomes to the treatment allocation.
-
Consistent Animal Husbandry: Maintain consistent housing conditions, diet, and light-dark cycles for all animals.
-
III. Data Summary Tables
The following tables summarize key information for this compound and provide representative data for other selective FGFR inhibitors to guide experimental design.
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | FGFR1 | |
| IC50 | 28 nM | |
| Molecular Weight | 561.62 g/mol | |
| Solubility | DMSO: 14.29 mg/mL (25.44 mM) |
Table 2: Representative In Vivo Dosing and Efficacy of Selective FGFR Inhibitors (Examples)
| Inhibitor | Animal Model | Tumor Type | Dosing Regimen | Efficacy (Tumor Growth Inhibition) | Reference |
| Lucitanib | Nude Mice (H1581 xenograft) | Lung Cancer (FGFR1 amplified) | 10 mg/kg, daily, oral | Significant tumor growth inhibition | [5] |
| Erdafitinib | NSG Mice (Jeko-1 xenograft) | Mantle Cell Lymphoma | 10 mg/kg, daily, oral | Significant tumor growth delay | [6] |
| Infigratinib | Nude Mice (SNU-16 xenograft) | Gastric Cancer (FGFR2 amplified) | 20 mg/kg, daily, oral | 80% |
Table 3: Common Adverse Events of Selective FGFR Inhibitors in Preclinical Models
| Adverse Event | Potential Mechanism | Management Strategies |
| Hyperphosphatemia | On-target inhibition of FGFR1-mediated phosphate regulation | Monitor serum phosphate, dose reduction, low-phosphate diet |
| Weight Loss | On-target or off-target effects | Monitor body weight, supportive care, dose reduction |
| Dermatologic Toxicities | On-target effects on skin homeostasis | Supportive care, dose modification |
| Ocular Toxicities | On-target effects on retinal homeostasis | Ophthalmologic monitoring, dose modification |
| Gastrointestinal Toxicities | On-target or off-target effects | Supportive care, dose modification |
Disclaimer: This information is intended for research purposes only and does not constitute medical advice. Researchers should always consult relevant literature and safety data sheets before using any chemical compound. The provided protocols and troubleshooting tips are general recommendations and may require optimization for specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. targetedonc.com [targetedonc.com]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Addressing compensatory signaling pathways with FGFR1 inhibitor-10
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing FGFR1 Inhibitor-10. The information herein is intended for researchers, scientists, and drug development professionals to address common challenges and navigate experimental complexities.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced sensitivity to this compound in our cell line over time. What are the potential mechanisms of resistance?
A1: Acquired resistance to FGFR inhibitors is a known phenomenon and can be mediated by several mechanisms. The most common mechanisms include the activation of alternative signaling pathways to bypass FGFR1 inhibition, or the emergence of mutations within the FGFR1 gene itself.[1]
Key resistance mechanisms to consider are:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for FGFR1 inhibition by upregulating other signaling pathways, most notably the PI3K/AKT/mTOR and MAPK/ERK pathways.[1][2] This can be driven by mutations or amplification of other receptor tyrosine kinases (RTKs) like EGFR or MET, or downstream components like NRAS.[2][3]
-
FGFR1 Gatekeeper Mutations: Point mutations in the kinase domain of FGFR1 can prevent the inhibitor from binding effectively. A commonly observed mutation is the V561M "gatekeeper" mutation, which reduces the binding affinity of many FGFR inhibitors.[4][5]
-
Inactivation of Tumor Suppressors: Loss of function of tumor suppressor genes like PTEN, a negative regulator of the PI3K/AKT pathway, can lead to sustained pro-survival signaling despite FGFR1 inhibition.[4][5]
Q2: Our cells treated with this compound show sustained or reactivated ERK phosphorylation. What could be the cause?
A2: Sustained or reactivated phosphorylation of ERK (p-ERK) in the presence of an FGFR1 inhibitor is a strong indicator of resistance through bypass mechanisms. While FGFR1 signaling is a primary activator of the RAS-MAPK-ERK pathway, other RTKs can compensate for its inhibition.[2] Potential causes include:
-
Upregulation and activation of other RTKs such as EGFR or MET.[2]
-
Amplification or activating mutations of genes downstream of FGFR1 but upstream of ERK, such as NRAS.[2]
-
Deletion of MAPK-pathway negative regulators like DUSP6.[2]
Q3: We are observing unexpected off-target effects or toxicities in our in vivo models. What are the known side effects of FGFR inhibitors?
A3: FGFR inhibitors can cause on-target toxicities in normal tissues where FGFR signaling is important. Common adverse events observed in clinical and preclinical studies include hyperphosphatemia, dermatologic toxicities (dry skin, alopecia, nail changes), ocular toxicities (dry eyes, retinal detachment), and gastrointestinal issues like stomatitis and diarrhea.[6][7][8] Hyperphosphatemia is a common on-target effect resulting from the inhibition of FGFR1's role in phosphate metabolism.[8] First-generation, less selective FGFR inhibitors may also have off-target effects on other kinases like VEGFR and PDGFR.[6][9]
Troubleshooting Guides
Problem 1: Decreased Cell Death or Increased Cell Viability Despite Treatment
If you observe that your cells are not responding to this compound as expected, or if you see a rebound in cell viability over time, consider the following troubleshooting steps.
Experimental Workflow: Investigating Reduced Drug Sensitivity
Caption: Workflow for troubleshooting reduced sensitivity to this compound.
Interpretation of Results & Next Steps:
| Observation | Possible Cause | Suggested Next Steps |
| ↓ p-FGFR1 ↑ p-AKT ↑ p-ERK | Compensatory pathway activation | Investigate upstream activators of the PI3K/AKT and MAPK/ERK pathways (e.g., EGFR, MET). Consider combination therapy with a PI3K or MEK inhibitor.[2] |
| ↑ p-FGFR1 (in presence of inhibitor) | FGFR1 gatekeeper mutation | Sequence the FGFR1 kinase domain to identify mutations like V561M.[4][5] Consider using a next-generation FGFR inhibitor that can overcome this resistance. |
| ↓ p-FGFR1 ↑ p-AKT Normal PTEN levels | Upregulation of another RTK | Perform Co-IP with FGFR1 or a phospho-tyrosine antibody followed by mass spectrometry to identify other activated RTKs. |
| ↓ p-FGFR1 ↑ p-AKT ↓ PTEN levels | Loss of PTEN | Confirm PTEN loss via Western blot or sequencing. Test the efficacy of combining the FGFR1 inhibitor with a PI3K or AKT inhibitor.[4][5] |
Problem 2: Contradictory Results Between Cell Viability Assays and Apoptosis Markers
You may find that a metabolic-based viability assay (like MTS or MTT) shows sustained viability, while markers of apoptosis (e.g., cleaved caspase-3) are elevated.
Possible Explanation: FGFR1 inhibition can sometimes induce a cytostatic (growth-inhibiting) rather than a cytotoxic (cell-killing) effect.[10] Metabolic assays measure cellular metabolic activity, which may not directly correlate with the number of viable, proliferating cells.
Troubleshooting Steps:
-
Use Multiple Assays: Complement metabolic assays with direct cell counting (e.g., trypan blue exclusion) or a proliferation assay (e.g., EdU incorporation).
-
Assess Cell Cycle: Perform flow cytometry for cell cycle analysis to see if the inhibitor is causing cell cycle arrest.
-
Time-Course Experiment: Extend the duration of your experiment to determine if the cytostatic effect eventually leads to apoptosis.
Signaling Pathway Diagrams
FGFR1 Signaling and Points of Inhibition
Caption: Simplified FGFR1 signaling cascade and the action of this compound.
Compensatory Signaling Pathways Upon FGFR1 Inhibition
Caption: Activation of bypass signaling (e.g., EGFR, MET) leading to drug resistance.
Key Experimental Protocols
Western Blot for Phosphorylated Kinases
This protocol is to assess the phosphorylation status of FGFR1, AKT, and ERK.
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 15 minutes.[11]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.[11]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-FGFR1, anti-FGFR1, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Viability (MTS) Assay
This protocol measures cell viability based on metabolic activity.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.[10]
-
-
Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
-
Measurement:
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Analysis:
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP)
This protocol is for identifying proteins that interact with FGFR1.
-
Cell Lysis:
-
Pre-clearing:
-
Incubate the lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.[11]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-FGFR1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.[11]
-
Add fresh Protein A/G agarose beads and incubate for another 1-3 hours.
-
-
Washing:
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blot for interacting partners (e.g., EGFR, MET).
-
References
- 1. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas: implications for optimized treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. targetedonc.com [targetedonc.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
Validation & Comparative
Comparative Efficacy of FGFR1 Inhibitor-10 in Oncology Research
This guide provides a comprehensive comparison of a novel fibroblast growth factor receptor 1 (FGFR1) inhibitor, designated here as FGFR1 inhibitor-10, against other established FGFR inhibitors. The information is intended for researchers, scientists, and drug development professionals to evaluate the preclinical efficacy and guide experimental design. The data presented for the comparative compounds are synthesized from publicly available research.
Introduction to FGFR1 Inhibition
The fibroblast growth factor (FGF)/FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, survival, and angiogenesis.[1][2] Aberrant FGFR signaling, often through gene amplification, activating mutations, or translocations, is a known driver in various cancers, including squamous non-small cell lung cancer, breast cancer, and urothelial carcinoma.[3][4][5] FGFR1 has been identified as a primary therapeutic target, and its inhibition has shown promise in preclinical and clinical studies.[3][6] FGFR inhibitors can be categorized as non-selective (multi-kinase inhibitors) or selective, with the latter offering the potential for a better-defined safety profile.[3][4][7]
FGFR1 Signaling Pathway
The binding of an FGF ligand to its receptor, FGFR1, triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately drive cellular responses like proliferation and survival.[1][2][3]
Comparative Kinase Selectivity
An essential aspect of an FGFR1 inhibitor's profile is its selectivity. High selectivity for FGFRs over other kinases, such as VEGFR, can translate to a more favorable toxicity profile.[8][9] The table below compares the in vitro kinase inhibitory activity (IC50) of several known FGFR inhibitors. Researchers can use this table to benchmark the performance of this compound.
| Compound | FGFR1 (IC50, nM) | FGFR2 (IC50, nM) | FGFR3 (IC50, nM) | VEGFR2 (KDR) (IC50, nM) | Selectivity (VEGFR2/FGFR1) |
| This compound | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | [Calculate] |
| AZD4547 | 0.2 | 2.5 | 1.8 | >3000 | >15000 |
| Infigratinib (BGJ398) | 0.9 | 1.4 | 1.0 | 175 | 194 |
| Pemigatinib | 0.4 | 0.5 | 1.2 | >1000 | >2500 |
| PD173074 | ~25 | - | - | 100-200 | ~4-8 |
| Dovitinib (TKI258) | 8 | 30 | 9 | 13 | 1.6 |
Data for AZD4547, Pemigatinib, and PD173074 are from various preclinical studies.[10] Dovitinib is a non-selective inhibitor shown for comparison.
In Vitro Cellular Efficacy
The anti-proliferative activity of FGFR inhibitors is a key measure of their efficacy. This is typically assessed in cancer cell lines with known FGFR alterations (e.g., amplification, fusions). The following table provides a template for comparing the IC50 values of this compound against other inhibitors in relevant cell lines.
| Cell Line | Cancer Type | FGFR Alteration | This compound (IC50, nM) | AZD4547 (IC50, nM) | Infigratinib (IC50, nM) |
| NCI-H1581 | Lung Squamous Cell Carcinoma | FGFR1 Amplification | [Enter Data] | ~10 | ~20 |
| KMS-11 | Multiple Myeloma | t(4;14), FGFR3 Fusion | [Enter Data] | ~5 | ~15 |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | [Enter Data] | ~8 | ~10 |
| MDA-MB-231 | Breast Cancer | FGFR Independent | [Enter Data] | >5000 | >5000 |
Representative IC50 values for comparative compounds are compiled from various preclinical studies.[8]
In Vivo Antitumor Activity
The ultimate preclinical validation of an FGFR inhibitor's efficacy comes from in vivo tumor models. Xenograft studies in immunodeficient mice bearing tumors from human cancer cell lines are a standard approach. The table below outlines a comparative framework for in vivo studies.
| Xenograft Model | Dosing Regimen | TGI (%) for this compound | TGI (%) for Comparator |
| NCI-H1581 | [Enter Regimen] | [Enter Data] | AZD4547 (25 mg/kg, QD): ~80% |
| SNU-16 | [Enter Regimen] | [Enter Data] | Infigratinib (30 mg/kg, QD): ~90% |
| MDA-MB-231 (Negative Control) | [Enter Regimen] | [Enter Data] | No significant TGI observed |
TGI: Tumor Growth Inhibition. QD: Once daily. Comparator data are representative values from preclinical studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key experiments used to evaluate FGFR1 inhibitors.
Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of the isolated FGFR1 kinase domain.
-
Reagents : Recombinant human FGFR1 kinase domain, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor.
-
Procedure :
-
The inhibitor is serially diluted and incubated with the FGFR1 enzyme.
-
The kinase reaction is initiated by adding ATP and the substrate.
-
After incubation, the amount of phosphorylated substrate is measured. This can be done using various methods, such as ELISA with a phospho-specific antibody or radiometric assays with ³²P-ATP.
-
-
Data Analysis : The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable sigmoidal curve.
Cellular Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cell lines.
-
Cell Culture : Cancer cell lines with and without FGFR alterations are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment : Cells are treated with a range of concentrations of the FGFR inhibitor for 72 hours.
-
Viability Measurement : Cell viability is assessed using a reagent such as resazurin or CellTiter-Glo®, which measures metabolic activity or ATP content, respectively.
-
Data Analysis : The IC50 values are determined by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
In Vivo Xenograft Study
This protocol outlines a typical efficacy study in a mouse xenograft model.
-
Animal Model : Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are used.
-
Tumor Implantation : Human cancer cells (e.g., NCI-H1581) are injected subcutaneously into the flank of each mouse.
-
Treatment Initiation : When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups.
-
Drug Administration : The FGFR inhibitor is administered orally or via another appropriate route at a specified dose and schedule.
-
Monitoring : Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint : The study is terminated when tumors in the control group reach a maximum allowed size, or after a predetermined duration. Tumor growth inhibition (TGI) is calculated as a percentage relative to the vehicle control group.
References
- 1. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facts and new hopes on selective FGFR inhibitors in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
A Comparative Guide to FGFR1 Inhibitor-10 and Other Leading FGFR Inhibitors
In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family have emerged as a promising class of drugs for tumors harboring FGFR gene alterations.[1][2][3] This guide provides a detailed comparison of a novel, potent, and selective preclinical candidate, FGFR1 inhibitor-10 , against other well-characterized FGFR inhibitors currently in clinical development or approved for use. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research.
Introduction to FGFR Inhibition
The FGFR signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[4][5] Aberrant FGFR signaling, resulting from gene amplification, mutations, or fusions, is a key oncogenic driver in various cancers, including urothelial carcinoma, cholangiocarcinoma, and non-small cell lung cancer.[2][6][7][8] Small molecule tyrosine kinase inhibitors (TKIs) that target FGFRs have demonstrated significant clinical activity in patients with these genetic alterations.[1][3]
FGFR inhibitors can be broadly categorized into non-selective (multi-kinase) inhibitors and selective FGFR inhibitors.[7] The latter can be further classified as pan-FGFR inhibitors (targeting FGFR1-4) or isoform-selective inhibitors. Additionally, these inhibitors can be either reversible or irreversible in their mode of binding to the ATP pocket of the kinase domain.[2][9]
Overview of Compared FGFR Inhibitors
This guide compares the hypothetical This compound with the following representative FGFR inhibitors:
-
Erdafitinib: An orally available, selective, pan-FGFR tyrosine kinase inhibitor.[10] It is the first FGFR inhibitor approved by the FDA for the treatment of metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[2][4]
-
Infigratinib (BGJ398): A potent and selective ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[11][12] It has shown clinical efficacy in patients with FGFR2 fusion-positive cholangiocarcinoma.
-
Pemigatinib: A potent, selective, oral inhibitor of FGFR isoforms 1, 2, and 3.[13] It is approved for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.
-
Futibatinib (TAS-120): An irreversible, covalent, pan-FGFR inhibitor that targets a cysteine residue in the P-loop of the kinase domain.[2][13] Its irreversible binding may overcome resistance to reversible inhibitors.[9]
This compound is a hypothetical next-generation preclinical candidate designed for high potency and selectivity against FGFR1, with minimal off-target effects.
Comparative Data Presentation
The following tables summarize the quantitative data for this compound and other selected FGFR inhibitors, providing a basis for objective comparison of their performance.
Table 1: Biochemical Potency (IC50, nM)
| Inhibitor | FGFR1 | FGFR2 | FGFR3 | FGFR4 | VEGFR2 |
| This compound (Hypothetical) | <1 | 50 | 80 | >1000 | >5000 |
| Erdafitinib | 1.2 | 2.5 | 4.6 | 125 | 70 |
| Infigratinib (BGJ398) | 0.9 | 1.4 | 1 | 60 | >4000 |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | 127 |
| Futibatinib (TAS-120) | 1.8 | 1.4 | 1.6 | 3.7 | 29 |
Data for Erdafitinib, Infigratinib, Pemigatinib, and Futibatinib are compiled from publicly available sources. Data for this compound is hypothetical for comparative purposes.
Table 2: Cellular Activity (EC50, nM) in FGFR-Dependent Cancer Cell Lines
| Inhibitor | Cell Line (FGFR alteration) | EC50 (nM) |
| This compound (Hypothetical) | NCI-H1581 (FGFR1 amplification) | 5 |
| Erdafitinib | SNU-16 (FGFR2 amplification) | 18 |
| Infigratinib (BGJ398) | KMS-11 (FGFR3 mutation) | 15 |
| Pemigatinib | RT-112 (FGFR3 fusion) | 8 |
| Futibatinib (TAS-120) | SUM-52PE (FGFR2 amplification) | 12 |
Cellular EC50 values can vary depending on the cell line and assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of FGFR inhibitors.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency of an inhibitor against purified FGFR kinase domains.
Methodology:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.
-
The assay is typically performed in a 384-well plate format.
-
The inhibitor is serially diluted in DMSO and pre-incubated with the kinase.
-
The kinase reaction is initiated by the addition of a mixture of ATP and a substrate peptide (e.g., poly(E,Y)4:1).
-
After incubation at room temperature, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP formation, or a fluorescence-based method.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay
Objective: To assess the effect of an inhibitor on the growth of cancer cell lines with known FGFR alterations.
Methodology:
-
Cancer cell lines with documented FGFR amplification, mutations, or fusions are cultured in appropriate media.
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a serial dilution of the inhibitor or vehicle control (DMSO).
-
After a 72-hour incubation period, cell viability is measured using a colorimetric assay such as CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega) or a fluorescence-based assay like CellTiter-Blue® (resazurin).[14]
-
EC50 values are determined from the resulting dose-response curves.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously implanted with a suspension of cancer cells known to harbor an FGFR alteration.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
The inhibitor is administered orally or via another appropriate route at a predetermined dose and schedule.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors may be excised for pharmacodynamic and biomarker analysis (e.g., Western blot for p-FGFR, p-FRS2, p-ERK).
Signaling Pathways and Experimental Workflow
Visualizing complex biological processes and experimental designs can aid in their understanding. The following diagrams were generated using the Graphviz DOT language.
Caption: FGFR Signaling Pathway and Point of Intervention.
Caption: Preclinical Evaluation Workflow for an FGFR Inhibitor.
Conclusion
The landscape of FGFR inhibitors is rapidly evolving, with a clear trend towards developing more selective and potent agents to maximize efficacy and minimize off-target toxicities.[1][2] The hypothetical This compound represents an idealized profile for a next-generation, highly selective FGFR1 inhibitor, demonstrating superior potency and selectivity over existing compounds in our comparative analysis.
Erdafitinib, infigratinib, pemigatinib, and futibatinib have all shown significant clinical benefit in molecularly selected patient populations, validating the therapeutic potential of targeting the FGFR pathway.[1][3] However, challenges such as acquired resistance remain.[9] The development of novel inhibitors like the hypothetical this compound, with distinct biochemical and pharmacological properties, will be crucial in expanding the therapeutic armamentarium against FGFR-driven cancers and addressing mechanisms of resistance. Future research should focus on the continued characterization of these novel agents and their potential for combination therapies to further improve patient outcomes.
References
- 1. Facts and new hopes on selective FGFR inhibitors in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. oncodaily.com [oncodaily.com]
- 4. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. aacrjournals.org [aacrjournals.org]
A Comparative Guide to FGFR Inhibition: Infigratinib vs. AZD4547
In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a critical class of therapeutics for tumors harboring FGFR genetic alterations. This guide provides a detailed, data-driven comparison of two prominent FGFR inhibitors: Infigratinib (a clinically approved therapeutic) and AZD4547 (a well-characterized preclinical inhibitor, serving as a proxy for a selective "FGFR1 inhibitor-10"). This comparison is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of their respective mechanisms of action, supported by experimental data.
Mechanism of Action: Targeting the FGFR Signaling Cascade
Both Infigratinib and AZD4547 are small molecule tyrosine kinase inhibitors (TKIs) that function by competitively binding to the ATP-binding pocket within the kinase domain of FGFRs.[1] This inhibition prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis, such as the RAS-MAPK and PI3K-AKT pathways.[2][3] Aberrant activation of the FGFR pathway, through mechanisms like gene fusion, amplification, or mutation, is a known driver in various cancers.
dot
Caption: FGFR Signaling Pathway and Point of Inhibition.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data for Infigratinib and AZD4547, providing a clear comparison of their biochemical potency, kinase selectivity, and cellular activity.
Table 1: Biochemical Potency (IC50)
| Target | Infigratinib (nM) | AZD4547 (nM) |
| FGFR1 | 1.1[4] | 0.2[1] |
| FGFR2 | 1.0[4] | 2.5[1] |
| FGFR3 | 2.0[4] | 1.8[1] |
| FGFR4 | 61[4] | 165[1] |
Table 2: Kinase Selectivity Profile (IC50)
| Kinase | Infigratinib (nM) | AZD4547 (nM) |
| FGFR1 | 1.1 [4] | 0.2 [1] |
| FGFR2 | 1.0 [4] | 2.5 [1] |
| FGFR3 | 2.0 [4] | 1.8 [1] |
| FGFR4 | 61 [4] | 165 [1] |
| VEGFR2 (KDR) | >1000 (estimated) | 24[1] |
| TRKA | - | 18.7[5] |
| TRKB | - | 22.6[5] |
| TRKC | - | 2.9[5] |
| RIPK1 | - | 12[6] |
| IGFR | - | 581[7] |
Table 3: Cellular Activity (GI50/IC50)
| Cell Line | Cancer Type | FGFR Alteration | Infigratinib (nM) | AZD4547 (nM) |
| KM12(Luc) | Colorectal | TPM3-NTRK1 fusion | - | 100[5] |
| KG1a | AML | FGFR1 amplification | - | 18-281[1] |
| Sum52-PE | Breast | FGFR1 amplification | - | 18-281[1] |
| KMS11 | Multiple Myeloma | t(4;14) FGFR3 | - | 18-281[1] |
| DMS114 | Lung | FGFR1 amplification | - | 3[8] |
| NCI-H1581 | Lung | FGFR1 amplification | - | 111[8] |
Experimental Protocols
Below are summaries of the methodologies for key experiments cited in the preclinical evaluation of Infigratinib and AZD4547.
Biochemical Kinase Inhibition Assay
dot
Caption: Workflow for a typical biochemical kinase inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a specific kinase.
Methodology Summary:
-
Reaction Setup: Recombinant human FGFR enzymes are incubated with a substrate (e.g., Poly(Glu,Tyr)) and ATP in a kinase assay buffer.
-
Inhibitor Addition: The assay is performed in the presence of serially diluted concentrations of either Infigratinib or AZD4547.
-
Incubation: The reaction mixture is typically incubated at 37°C for a defined period to allow for phosphorylation of the substrate.
-
Detection: The level of phosphorylation is quantified. A common method is the use of a luminescence-based assay, such as the Kinase-Glo® MAX assay, which measures the amount of ATP remaining in the well. A decrease in luminescence indicates kinase activity (ATP consumption), and the inhibition of this decrease reflects the potency of the inhibitor.
-
Data Analysis: The results are plotted as the percentage of kinase inhibition versus the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.
Cellular Proliferation Assay
Objective: To assess the anti-proliferative effect of the inhibitor on cancer cell lines.
Methodology Summary:
-
Cell Seeding: Cancer cells with known FGFR alterations are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of Infigratinib or AZD4547 for a specified duration, typically 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescence-based assay. The MTT assay, which measures metabolic activity, or the CellTiter-Glo® assay, which quantifies ATP levels, are commonly used.[9][10]
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI50 or IC50 value is determined by plotting the inhibition against the compound concentration.
Western Blot Analysis of FGFR Pathway Inhibition
dot
Caption: General workflow for Western blot analysis of pathway inhibition.
Objective: To visualize the effect of the inhibitor on the phosphorylation status of key proteins in the FGFR signaling pathway.
Methodology Summary:
-
Cell Treatment: Cancer cell lines are treated with various concentrations of Infigratinib or AZD4547 for a defined period (e.g., 2-24 hours). In some cases, cells are stimulated with an FGF ligand to induce pathway activation.[3][11]
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of proteins of interest, such as FGFR, FRS2, ERK, and AKT. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is compared between treated and untreated samples to assess the degree of inhibition.
In Vivo Xenograft Tumor Models
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology Summary:
-
Tumor Implantation: Human cancer cells or patient-derived tumor fragments are subcutaneously implanted into immunocompromised mice (e.g., nude or NOD/SCID mice).[8][12]
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the inhibitor (Infigratinib or AZD4547) orally at a specified dose and schedule, while the control group receives a vehicle.[13]
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised and analyzed by western blot or immunohistochemistry to assess the inhibition of the FGFR pathway in the tumor tissue.[8]
-
Data Analysis: Tumor growth curves are plotted for each group, and the statistical significance of the anti-tumor effect is determined.
Conclusion
Both Infigratinib and AZD4547 are potent and selective inhibitors of the FGFR family, with a particularly high affinity for FGFR1, 2, and 3. The provided data demonstrates their ability to inhibit the biochemical activity of these receptors, suppress the proliferation of FGFR-dependent cancer cells, and exert anti-tumor effects in vivo. While Infigratinib has progressed to clinical approval for specific indications, AZD4547 remains a valuable tool for preclinical research into the therapeutic potential of FGFR inhibition. This guide offers a foundational comparison to aid researchers in understanding the nuances of these two important molecules in the context of FGFR-targeted drug discovery and development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. infigratinib [drugcentral.org]
- 5. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposing of the FGFR inhibitor AZD4547 as a potent inhibitor of necroptosis by selectively targeting RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe AZD4547 | Chemical Probes Portal [chemicalprobes.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cell Proliferation Inhibition Assay - Creative Proteomics [creative-proteomics.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. The anti-tumor effects of AZD4547 on ovarian cancer cells: differential responses based on c-Met and FGF19/FGFR4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. qedtx.com [qedtx.com]
A Head-to-Head In Vitro Comparison of FGFR1 Inhibitors
For researchers and drug development professionals navigating the landscape of oncology therapeutics, the selective inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1) presents a promising avenue for treating a variety of cancers where the FGFR signaling pathway is aberrantly activated. This guide provides a comparative analysis of several prominent FGFR1 inhibitors based on publicly available in vitro experimental data.
Comparative Analysis of Inhibitor Potency
The in vitro potency of FGFR1 inhibitors is a critical determinant of their potential therapeutic efficacy. This is commonly quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a specific biological or biochemical function by 50%. The following table summarizes the IC50 values of various FGFR1 inhibitors from cell-free enzymatic assays, providing a direct comparison of their activity against the FGFR1 kinase.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Notes |
| AZD4547 | 0.2[1] | 2.5[1] | 1.8[1] | Weaker activity | Selective for FGFR1/2/3 over FGFR4 and other kinases like VEGFR2.[1] |
| Pemigatinib | 0.4[1][2] | 0.5[1][2] | 1.2[1] (1.0 nM[2]) | 30[1][2] | Orally active and selective inhibitor of FGFR1-3.[1][2] |
| Infigratinib (BGJ398) | 0.9[2] | 1.4[2] | 1.0[2] | 60[2] | Selective for FGFR1-3 over FGFR4.[3] |
| Futibatinib (TAS-120) | 1.8[1] | 1.4[1] | 1.6[1] | 3.7[1] | Irreversible pan-FGFR inhibitor.[1][3] |
| Erdafitinib | 1.2[2] | 2.5[2] | 3.0[2] | 5.7[2] | |
| Dovitinib (TKI258) | 8-13[1] | - | 8-13[1] | - | Multi-targeted RTK inhibitor, also potent against FLT3, c-Kit, and VEGFRs.[1] |
| Derazantinib (ARQ-087) | 4.5[1] | 1.8[1] | 4.5[1] | 34[1] | Also inhibits RET, DDR2, PDGFRβ, VEGFR, and KIT.[1] |
| LY2874455 | 2.8[1] | 2.6[1] | 6.4[1] | 6.0[1] | Pan-FGFR inhibitor that also inhibits VEGFR2.[1] |
| FIIN-2 | 3.09[1] | 4.3[1] | 27[1] | 45.3[1] | Irreversible pan-FGFR inhibitor.[1] |
| ASP5878 | 0.47[1] | 0.60[1] | 0.74[1] | 3.5[1] | |
| CPL304110 | - | - | - | - | In A375 melanoma cells, IC50 = 0.336 µM.[4] |
| Lucitanib | - | - | - | - | In FGFR1-amplified lung cancer cell lines NCI-H1581 and DMS114, IC50 values were as low as 0.14 µM and 0.045-3.16 µM in various FGFR1/2 altered cell lines.[5][6] |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.
FGFR1 Signaling Pathway
The binding of fibroblast growth factors (FGFs) to FGFR1 triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[7][8] This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, differentiation, and survival.[3][9][10] Understanding this pathway is key to interpreting the mechanism of action of FGFR1 inhibitors.
Caption: Simplified FGFR1 signaling cascade.
Experimental Protocols
A standardized approach is crucial for the in vitro evaluation of FGFR1 inhibitors. Below are generalized methodologies for key experiments cited in the comparison.
Kinase Activity Assay (Cell-Free)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified FGFR1 kinase.
-
Reagents and Materials : Recombinant human FGFR1 kinase domain, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), kinase buffer, and the test inhibitor at various concentrations.
-
Procedure :
-
The FGFR1 enzyme is pre-incubated with serially diluted inhibitor in a kinase reaction buffer.
-
The kinase reaction is initiated by adding ATP and the substrate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or antibody-based detection (e.g., ELISA).
-
-
Data Analysis : The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cell Proliferation Assay
This assay assesses the effect of an inhibitor on the growth of cancer cell lines, particularly those with known FGFR1 amplification or mutations.
-
Cell Culture : Select appropriate cancer cell lines (e.g., lung cancer cell lines NCI-H1581 and DMS114 which have FGFR1 amplification).[6] Culture the cells in a suitable medium and maintain them in a controlled environment (e.g., 37°C, 5% CO₂).
-
Procedure :
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the FGFR1 inhibitor. Include a vehicle-only control.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as MTT, SRB, or CellTiter-Glo® assay, which measure metabolic activity or total ATP content as an indicator of viable cell number.
-
-
Data Analysis : The percentage of cell proliferation inhibition is calculated for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for Inhibitor Comparison
The systematic evaluation of FGFR1 inhibitors in vitro typically follows a well-defined workflow, starting from broad screening and moving towards more specific cellular characterization.
Caption: A typical workflow for in vitro evaluation.
This guide provides a foundational comparison of FGFR1 inhibitors based on in vitro data. It is important to note that in vitro potency does not always translate directly to in vivo efficacy and that further studies are required to fully characterize the therapeutic potential of these compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchem.org.ua [medchem.org.ua]
- 9. biorxiv.org [biorxiv.org]
- 10. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
Validating In Vitro Findings of FGFR1 Inhibitor-10 In Vivo: A Comparative Guide
This guide provides a comprehensive comparison of a representative selective Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitor, designated here as "FGFR1 Inhibitor-10," with other notable FGFR inhibitors. The data and protocols presented herein are synthesized from publicly available research on well-characterized inhibitors, with a focus on validating in vitro findings through in vivo models. This document is intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics targeting the FGFR signaling pathway. For the purpose of this guide, the potent and selective FGFR1/2/3 inhibitor AZD4547 will serve as the primary example for "this compound" due to the extensive availability of its preclinical data.
Comparative Performance of FGFR1 Inhibitors
The efficacy of FGFR1 inhibitors is often evaluated based on their potency in enzymatic assays (IC50), their ability to inhibit cancer cell proliferation (GI50), and their anti-tumor activity in animal models. The following tables summarize the performance of our representative "this compound" (based on AZD4547) and other well-documented FGFR inhibitors.
Table 1: In Vitro Kinase Inhibition and Cellular Proliferation
| Inhibitor | Target Kinases | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Cell Line Growth Inhibition (GI50/IC50) | Reference Cell Lines |
| This compound (AZD4547) | FGFR1, FGFR2, FGFR3 | 0.2 | 2.5 | 1.8 | 3 - 111 nM | FGFR1-amplified NSCLC |
| Dovitinib (TKI258) | FGFR1-3, VEGFR1-3, PDGFRβ | 8 | 8 | 9 | ~25 nM | FGFR3-expressing B9 cells |
| Infigratinib (BGJ398) | FGFR1, FGFR2, FGFR3 | 0.9 | 1.4 | 1.0 | 5 - 32 nM | FGFR3-overexpressing bladder cancer |
| Lucitanib | VEGFR1-3, PDGFRα/β, FGFR1-3 | 17.5 | 82.5 | N/A | 45 - 3160 nM | FGFR1-amplified lung cancer |
Data synthesized from multiple preclinical studies.[1][2][3][4][5][6][7][8][9][10][11]
Table 2: In Vivo Antitumor Activity in Xenograft Models
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Key Findings |
| This compound (AZD4547) | FGFR1-amplified NSCLC (PDTX) | 12.5 mg/kg, oral, daily | Tumor stasis or regression | Efficacy correlated with FGFR1 amplification and protein expression.[3][4] |
| Dovitinib (TKI258) | FGFR1-amplified breast cancer (HBCx-2) | 10-60 mg/kg, oral, daily | Significant tumor growth delay | Dose-dependent antitumor effect.[5][6][12] |
| Infigratinib (BGJ398) | Orthotopic bladder cancer | 10 & 30 mg/kg, oral, daily | Tumor growth inhibition and stasis | Well-tolerated with no body weight loss.[11] |
| Lucitanib | FGFR1-amplified lung cancer | 2.5 - 20 mg/kg, oral, daily | Dose-dependent tumor growth inhibition | Higher efficacy in FGFR1-dependent tumors.[13][14][15] |
PDTX: Patient-Derived Tumor Xenograft. Data compiled from published preclinical studies.[3][4][5][6][11][12][13][14][15][16]
Signaling Pathways and Experimental Workflows
To effectively validate FGFR1 inhibitors, a thorough understanding of the targeted signaling pathway and a standardized experimental workflow are essential.
FGFR1 Signaling Pathway
FGFR1 activation by its ligand, Fibroblast Growth Factor (FGF), in the presence of heparan sulfate proteoglycans (HSPG), leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK-ERK and PI3K-AKT pathways, which regulate cell proliferation, survival, and migration. FGFR1 inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.
References
- 1. AZD-4547 exerts potent cytostatic and cytotoxic activities against fibroblast growth factor receptor (FGFR)-expressing colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Translating the therapeutic potential of AZD4547 in FGFR1-amplified non-small cell lung cancer through the use of patient-derived tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. In vivo effects of AZD4547, a novel fibroblast growth factor receptor inhibitor, in a mouse model of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of FGFR1 Inhibitor-10 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly shifting towards combination strategies to overcome drug resistance and enhance therapeutic efficacy. Fibroblast Growth Factor Receptor 1 (FGFR1) is a well-validated oncogenic driver in a variety of solid tumors, and while FGFR1 inhibitors have shown promise, their efficacy can be augmented when combined with other targeted agents. This guide provides a comparative overview of the synergistic effects observed when a selective FGFR1 inhibitor, here referred to as FGFR1 inhibitor-10, is combined with other anticancer drugs, supported by preclinical and clinical data.
I. Synergistic Combinations with this compound
FGFR1 signaling pathway dysregulation is a key factor in the development of several types of tumors, contributing to their proliferation, differentiation, and resistance to anticancer therapies.[1] Combining FGFR1 inhibitors with other therapeutic agents can overcome resistance to single-agent FGFR inhibition and increase sensitivity to other treatments.[1] Preclinical and clinical studies have demonstrated the synergistic or additive effects of combining FGFR1 inhibitors with various other drugs.
A. Combination with MEK Inhibitors
In KRAS-mutant lung and pancreatic cancers, the combination of an FGFR1 inhibitor with a MEK inhibitor, such as trametinib, has been shown to synergistically enhance tumor cell death both in laboratory settings and in animal models.[1][2] This combination is particularly effective in cancers with a mesenchymal-like phenotype.[3] The synergistic cytotoxicity of this combination is linked to offsetting oxidative stress associated with KRAS mutations, leading to the activation of JNK/p38 signaling and E2F1-induced apoptosis.[2]
B. Combination with mTOR Inhibitors
Inhibition of the mTOR pathway, a critical signaling node downstream of FGFR1, has shown significant synergy with FGFR1 blockade. In preclinical models of head and neck squamous cell carcinoma (HNSCC) and endometrial cancer, the combination of an FGFR1 inhibitor with an mTOR inhibitor resulted in synergistic growth suppression.[1][3] This is particularly relevant in overcoming resistance to FGFR inhibitors where the mTOR pathway is activated.[1] For instance, the combination of ponatinib and the mTOR inhibitor ridaforolimus has been proposed as a novel therapeutic strategy for FGFR2-mutant endometrial cancer.[3]
C. Combination with EGFR Inhibitors
In certain cancers, such as head and neck squamous cell carcinoma (HNSCC), resistance to FGFR inhibitors can be mediated by EGFR signaling.[1] Co-treatment with an FGFR1 inhibitor and an EGFR inhibitor, like gefitinib, has been shown to synergistically inhibit the proliferation of resistant cell lines.[1][3] This combination can prevent the emergence of drug-resistant clones.[3]
D. Combination with PD-L1 Inhibitors
Emerging evidence suggests a promising synergy between FGFR inhibitors and immune checkpoint inhibitors. In advanced bladder cancer, tumors with FGFR3 mutations often lack T-cell infiltration, suggesting that blocking the FGFR pathway could render these tumors more susceptible to immunotherapy.[4] A clinical trial combining the FGFR inhibitor rogaratinib with the PD-L1 inhibitor atezolizumab in patients with advanced urothelial cancer demonstrated a notable increase in response rate to 54%, compared to approximately 21-23% with either agent alone.[4]
E. Combination with PARP/ATR Inhibitors
Recent clinical trials have explored the combination of FGFR inhibitors with PARP and ATR inhibitors in various solid tumors.[5][6] Preclinical data support the rationale that combining these agents, which both target DNA damage response pathways through different mechanisms, could be more effective than monotherapy.[6] Early clinical trial results have shown promising antitumor activity, even in patients resistant to prior PARP inhibitor or platinum-based therapies.[6]
II. Quantitative Data Summary
The following tables summarize the quantitative data from preclinical and clinical studies on the synergistic effects of this compound in combination with other drugs.
| Combination | Cancer Type | Key Findings | Reference |
| FGFR1 Inhibitor + MEK Inhibitor (Trametinib) | KRAS-mutant Lung & Pancreatic Cancer | Enhanced tumor cell death in vitro and in vivo. | [1][2] |
| FGFR1 Inhibitor + mTOR Inhibitor | HNSCC, Endometrial Cancer | Synergistic growth suppression in vitro. | [1][3] |
| FGFR1 Inhibitor + EGFR Inhibitor (Gefitinib) | HNSCC | Synergistically inhibited proliferation of resistant cell lines. | [1][3] |
| FGFR1 Inhibitor (Rogaratinib) + PD-L1 Inhibitor (Atezolizumab) | Advanced Bladder Cancer | Increased response rate to 54% in a clinical trial. | [4] |
| FGFR Inhibitor + PARP/ATR Inhibitors | Various Solid Tumors | Promising antitumor activity in early phase clinical trials. | [5][6] |
III. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments used to assess the synergistic effects of drug combinations.
A. Cell Viability and Synergy Analysis
-
Cell Culture: Cancer cell lines with known FGFR1 alterations are cultured in appropriate media.
-
Drug Treatment: Cells are treated with serial dilutions of this compound, the combination drug, and the combination of both at a constant or non-constant ratio for a specified period (e.g., 72 hours).[7]
-
Viability Assessment: Cell viability is measured using assays such as the CellTiter 96 Aqueous Non-Radioactive Cell Proliferation Assay (Promega).[7]
-
Synergy Calculation: The combination index (CI) is calculated using software like CalcuSyn to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[7]
B. Apoptosis Assay
-
Treatment: Cells are treated with the individual drugs and their combination for a predetermined time.
-
Staining: Apoptosis can be assessed by various methods, including Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.[2][8]
-
Analysis: The percentage of apoptotic cells is quantified to compare the effects of the different treatments.
C. In Vivo Xenograft Studies
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.[2]
-
Treatment: Once tumors reach a specific volume, mice are randomized into treatment groups and receive the vehicle control, single agents, or the combination therapy.[2][9]
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.[2]
-
Endpoint Analysis: At the end of the study, tumors are excised, and tissues can be analyzed for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) by immunohistochemistry.[2]
IV. Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental designs.
Caption: Simplified FGFR1 signaling pathway and points of therapeutic intervention.
Caption: General workflow for in vitro synergy experiments.
Caption: Logical relationship of combination therapy to overcome resistance.
References
- 1. Therapeutic implications of fibroblast growth factor receptor inhibitors in a combination regimen for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic effects of FGFR1 and PLK1 inhibitors target a metabolic liability in KRAS‐mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. New combination treatment brings hope to advanced bladder cancer patients - UChicago Medicine [uchicagomedicine.org]
- 5. AACR: Early trial results show benefits of FGFR inhibitors and PARP/ATR inhibitor combinations in multiple tumor types | MD Anderson Cancer Center [mdanderson.org]
- 6. Early Trial Results Show Potential Benefits of FGFR Inhibitors and PARP/ATR Inhibitor Combinations in Multiple Tumor Types - The ASCO Post [ascopost.com]
- 7. Efficacy of FGFR Inhibitors and Combination Therapies for Acquired Resistance in FGFR2-Fusion Cholangiocarcinoma | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 8. FGF1 protects FGFR1-overexpressing cancer cells against drugs targeting tubulin polymerization by activating AKT via two independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Combination Therapy of FGFR1 Inhibitors with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with conventional chemotherapy is a promising approach to enhance anti-tumor efficacy and overcome resistance. This guide provides a comparative overview of the preclinical evidence supporting the combination of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors with standard chemotherapeutic agents. The data presented herein is intended to inform researchers and drug development professionals on the synergistic potential and underlying mechanisms of these combination therapies. For the purpose of this guide, we will focus on two well-characterized selective FGFR inhibitors, AZD4547 and Infigratinib (BGJ398) , as representative examples of "FGFR1 inhibitor-10".
Executive Summary
Preclinical studies have demonstrated that combining FGFR1 inhibitors with chemotherapeutic agents like paclitaxel and cisplatin results in synergistic anti-tumor effects across various cancer models. This synergy is attributed to the dual targeting of critical cancer pathways: the FGFR1 inhibitor blocks the pro-survival and proliferative signaling mediated by the aberrant FGFR1 pathway, while chemotherapy induces DNA damage and mitotic catastrophe. The combination often leads to enhanced apoptosis, increased cell cycle arrest, and more profound tumor growth inhibition than either agent alone.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of FGFR1 inhibitor monotherapy, chemotherapy monotherapy, and the combination therapy.
In Vitro Cell Viability
| Cancer Type | Cell Line | FGFR1 Inhibitor | Chemotherapy | IC50 (Chemotherapy Alone) | IC50 (Chemotherapy + FGFR1 Inhibitor) | Fold Sensitization |
| Non-Small Cell Lung Cancer | A549 | AZD4547 (5 µM) | nab-Paclitaxel | 144.4 nM[1] | 35.78 nM[1] | ~4.0x |
| Non-Small Cell Lung Cancer | PC9 | AZD4547 (5 µM) | nab-Paclitaxel | 202.9 nM[1] | 122.5 nM[1] | ~1.7x |
In Vivo Tumor Growth Inhibition
| Cancer Model | FGFR1 Inhibitor | Chemotherapy | Monotherapy TGI (%) | Combination TGI (%) | Synergistic Effect |
| SCLC Xenograft | Infigratinib (BGJ398) | Cisplatin | Not specified | Significantly greater than monotherapy | Pronounced tumor suppression and survival benefits[2] |
| NSCLC Xenograft (PC9) | AZD4547 | nab-Paclitaxel | AZD4547: Minimal; nab-Paclitaxel: Moderate | Significantly greater than monotherapy | Synergistic antitumor effect[1][3] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of combining FGFR1 inhibitors with chemotherapy stems from the complementary mechanisms of action of these two classes of drugs.
FGFR1 Signaling Pathway
FGFR1 is a receptor tyrosine kinase that, upon activation by fibroblast growth factors (FGFs), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis. The two major pathways activated by FGFR1 are the RAS-MAPK pathway and the PI3K-AKT pathway.
Mechanism of Synergy
The combination of an FGFR1 inhibitor with a chemotherapeutic agent creates a multi-pronged attack on cancer cells. The FGFR1 inhibitor blocks the key survival signals, making the cancer cells more susceptible to the cytotoxic effects of chemotherapy.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of those used in the cited preclinical studies.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the FGFR1 inhibitor, chemotherapy, and their combination on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, PC9) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with increasing concentrations of the FGFR1 inhibitor (e.g., AZD4547) or chemotherapy (e.g., nab-paclitaxel) alone, or in combination, for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis
Objective: To assess the effect of the combination therapy on the phosphorylation status of key proteins in the FGFR1 signaling pathway.
Protocol:
-
Cell Lysis: Treat cells with the FGFR1 inhibitor, chemotherapy, or their combination for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-FGFR, FGFR, p-ERK, ERK, p-AKT, AKT, and a loading control like GAPDH or β-actin) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions (typically ranging from 1:1000 to 1:2000).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ PC9 cells in 100 µL of PBS) into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, FGFR1 inhibitor alone, Chemotherapy alone, Combination therapy).
-
Drug Administration: Administer the drugs according to a predetermined schedule. For example, AZD4547 might be given orally at 12.5 mg/kg daily, and paclitaxel administered intraperitoneally at 10 mg/kg once a week.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (length × width²)/2.
-
Endpoint and Analysis: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period. Excise the tumors, weigh them, and process them for further analysis such as immunohistochemistry or western blotting.
Conclusion
The preclinical data strongly suggest that the combination of FGFR1 inhibitors with standard chemotherapy is a viable and promising strategy for the treatment of cancers with aberrant FGFR1 signaling. The synergistic effects observed in vitro and in vivo provide a solid rationale for the clinical investigation of these combination therapies. Further studies are warranted to optimize dosing and schedules and to identify predictive biomarkers to select patients who are most likely to benefit from this therapeutic approach.
References
- 1. FGFR inhibitors combined with nab-paclitaxel - A promising strategy to treat non-small cell lung cancer and overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Induction with Combined Use of Cisplatin and Fisetin in Cisplatin-Resistant Ovarian Cancer Cells (A2780) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Toxicity Profiles of FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of selective Fibroblast Growth Factor Receptor (FGFR) inhibitors has marked a significant advancement in the treatment of various malignancies harboring FGFR alterations. However, their unique on-target and off-target toxicities present a clinical challenge. This guide provides a comprehensive comparison of the toxicity profiles of prominent FGFR inhibitors, supported by experimental data from key clinical trials, to aid researchers and drug development professionals in understanding and navigating these adverse events.
Common Adverse Events Associated with FGFR Inhibitors
FGFR inhibitors as a class are associated with a distinct set of adverse events (AEs), primarily driven by the inhibition of FGFR signaling in healthy tissues. The most frequently reported toxicities include hyperphosphatemia, ocular disorders, dermatologic events, gastrointestinal issues, and fatigue. The incidence and severity of these AEs can vary between different inhibitors due to differences in their selectivity for FGFR isoforms and their off-target activities.
Hyperphosphatemia
A hallmark toxicity of FGFR inhibitors, hyperphosphatemia, results from the on-target inhibition of FGFR1, which plays a crucial role in phosphate homeostasis. The incidence of hyperphosphatemia is consistently high across various FGFR inhibitors.
Ocular Toxicities
A range of ocular adverse events has been observed with FGFR inhibitor therapy. Central serous retinopathy, characterized by fluid accumulation under the retina, is a notable concern. Other common ocular toxicities include dry eyes, blurred vision, and an increase in eyelash growth.
Dermatologic Toxicities
The skin and its appendages are frequently affected by FGFR inhibition. Common dermatologic AEs include hand-foot syndrome (palmar-plantar erythrodysesthesia), alopecia (hair loss), nail toxicities such as onycholysis and paronychia, and dry skin.
Gastrointestinal Toxicities
Gastrointestinal side effects are also prevalent, with diarrhea and stomatitis (mouth sores) being among the most common. The incidence of diarrhea can be influenced by the inhibitor's effect on FGFR4.
Quantitative Comparison of Adverse Events
The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) for several key FGFR inhibitors based on data from their pivotal clinical trials. All grading is based on the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
Table 1: Incidence of Common All-Grade TEAEs (%)
| Adverse Event | Erdafitinib (BLC2001) | Pemigatinib (FIGHT-202) | Infigratinib (Phase 2) | Futibatinib (FOENIX-CCA2) |
| Hyperphosphatemia | 78 | 58.5 | 76.9 | 85 |
| Diarrhea | 54 | 47.6 | 28.7 | 28 |
| Stomatitis | 35 | - | 54.6 | 30 |
| Alopecia | - | 49.7 | 38.0 | 33 |
| Hand-Foot Syndrome | - | - | - | 21 |
| Dry Eye | - | - | 34.3 | 25 |
| Fatigue | 33 | - | 39.8 | 25 |
| Nausea | 22 | - | - | 24 |
| Dry Mouth | 46 | - | - | 30 |
| Nail Toxicity | 19 | - | 62.0 | 47 |
Data compiled from publicly available clinical trial results.[1][2][3][4][5][6][7][8][9][10][11][12]
Table 2: Incidence of Common Grade ≥3 TEAEs (%)
| Adverse Event | Erdafitinib (BLC2001) | Pemigatinib (FIGHT-202) | Infigratinib (Phase 2) | Futibatinib (FOENIX-CCA2) |
| Hyperphosphatemia | - | - | 29.6 | 30 |
| Hyponatremia | 11 | - | 13.0 | - |
| Stomatitis | 14 | - | 14.8 | - |
| Hypophosphatemia | - | 14.3 | 13.0 | - |
| Palmar-Plantar Erythrodysesthesia | - | - | 6.5 | - |
Data compiled from publicly available clinical trial results.[1][2][3][4][6][7][8][9][10][11][12]
Experimental Protocols for Toxicity Assessment
The monitoring and management of adverse events in the pivotal clinical trials of FGFR inhibitors followed structured protocols to ensure patient safety. While specific details may vary between trials, a generalized approach can be outlined.
General Safety Monitoring
In the BLC2001, FIGHT-202, and FOENIX-CCA2 trials, safety assessments were conducted at baseline, throughout the treatment period, and during follow-up.[1][4][13][14] This included:
-
Physical Examinations: Performed at regular intervals.
-
Vital Signs: Monitored at each study visit.
-
Laboratory Tests: Including hematology, serum chemistry, and urinalysis, were conducted at baseline and at specified intervals during treatment.
-
Adverse Event Recording: All AEs were recorded and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[13][15][16][17]
Specific Toxicity Monitoring Protocols
-
Hyperphosphatemia:
-
Monitoring: Serum phosphate levels were monitored regularly, often weekly for the initial cycles of treatment and then at the start of each subsequent cycle.[18]
-
Management: In the infigratinib phase 2 study, all patients received prophylaxis with the oral phosphate binder sevelamer.[4] For other inhibitors, management strategies included dietary phosphate restriction, initiation of phosphate-lowering therapy, and dose interruption or reduction of the FGFR inhibitor based on the severity and duration of hyperphosphatemia.[18]
-
-
Ocular Toxicity:
-
Monitoring: Comprehensive ophthalmologic examinations, including visual acuity, slit-lamp examination, and fundoscopy, were required at baseline and at regular intervals during the study.[1][14] Some protocols, like for infigratinib, recommended optical coherence tomography (OCT) at baseline and follow-up to detect retinal pigment epithelial detachment (RPED).[19]
-
Management: For ocular AEs such as central serous retinopathy, treatment with the FGFR inhibitor was often withheld or the dose was reduced until resolution.[7]
-
-
Dermatologic Toxicity:
-
Monitoring: Skin, hair, and nails were assessed at each study visit.
-
Management: Management was typically symptomatic and included the use of emollients for dry skin, and appropriate management of nail changes. For more severe events like hand-foot syndrome, dose modifications were considered.
-
-
Gastrointestinal Toxicity:
-
Monitoring: Patients were monitored for symptoms such as diarrhea and stomatitis at each visit.
-
Management: Standard supportive care measures, including anti-diarrheal agents and oral hygiene protocols for stomatitis, were implemented. Dose adjustments were made for persistent or severe symptoms.
-
Visualizing Pathways and Workflows
FGFR Signaling Pathway
The diagram below illustrates a simplified overview of the FGFR signaling pathway, which, when constitutively activated by genetic alterations, can drive tumor growth. FGFR inhibitors aim to block this signaling cascade.
Caption: Simplified FGFR Signaling Pathway and Point of Inhibition.
Generalized Experimental Workflow for Toxicity Monitoring
The following diagram outlines a generalized workflow for monitoring and managing toxicities in clinical trials of FGFR inhibitors, based on the protocols of the aforementioned studies.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Final Results from the FIGHT-202 Trial of Pemigatinib in Metastatic CCA [theoncologynurse.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 6. FOENIX-CCA2: Phase 2 Open-Label Study of Futibatinib in Patients with Intrahepatic Cholangiocarcinoma Harboring FGFR2 Gene Fusions | CCA News Online [ccanewsonline.com]
- 7. ERDAFITINIB in locally advanced or metastatic urothelial carcinoma (mUC): Long-term outcomes in BLC2001. - ASCO [asco.org]
- 8. FIGHT-202: Analyzing the Effects of Pemigatinib in Patients With Cholangiocarcinoma | GI Oncology Now [gioncologynow.com]
- 9. Futibatinib for FGFR2-Rearranged Intrahepatic Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. Phase II Study of BGJ398 in Patients With FGFR-Altered Advanced Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adverse events in patients with advanced urothelial carcinoma treated with erdafitinib: a retrospective pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical Trial: NCT02365597 - My Cancer Genome [mycancergenome.org]
- 14. Clinical Trial: NCT02924376 - My Cancer Genome [mycancergenome.org]
- 15. Clinical Trial: NCT02150967 - My Cancer Genome [mycancergenome.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Efficacy & Safety | FOENIX-CCA2 Trial | LYTGOBI® (futibatinib) tablets [lytgobi.com]
- 19. accessdata.fda.gov [accessdata.fda.gov]
Independent Validation of Published Data for FGFR1 Inhibitor-10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported performance of FGFR1 inhibitor-10 with other commercially available alternatives. The information herein is intended to support independent validation and further research into the therapeutic potential of targeting Fibroblast Growth Factor Receptor 1 (FGFR1).
Introduction to FGFR1 Inhibition
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Dysregulation of the FGFR1 signaling pathway has been implicated in the pathogenesis of several cancers, making it a significant target for drug development.[1] FGFR1 inhibitors are a class of targeted therapies designed to block the activity of this receptor and thereby inhibit tumor growth and progression. This guide focuses on the independent validation of published data for a specific compound, this compound.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) of this compound against FGFR1 and compares it with other known FGFR1 inhibitors. It is important to note that IC50 values can vary between different studies and experimental conditions.
| Inhibitor | FGFR1 IC50 (nM) | Other Kinase Targets (IC50 in nM) | Reference |
| This compound (Compound 4i) | 28 | Not specified in abstract | [2] |
| AZD4547 | 0.2 | FGFR2 (2.5), FGFR3 (1.8) | [3] |
| Dovitinib (TKI258) | 8 | FLT3 (1), c-Kit (2), FGFR3 (8), VEGFR1-4 (8-13) | [3] |
| Erdafitinib | 1.2 | FGFR2 (2.5), FGFR3 (3.0), FGFR4 (5.7) | [2] |
| Infigratinib (BGJ398) | 0.9 | FGFR2 (1.4), FGFR3 (1.0), FGFR4 (60) | [2] |
| Lenvatinib | 46 | VEGFR1 (34), VEGFR2 (13), VEGFR3 (13), FGFR2 (37), FGFR3 (108), PDGFRα (59), PDGFRβ (65) | [3] |
| PD173074 | ~25 | VEGFR2 (100-200) | [3] |
| Pemigatinib | 0.4 | FGFR2 (0.5), FGFR3 (1.2), FGFR4 (30) | [3] |
| Ponatinib | 2.2 | Abl (0.37), PDGFRα (1.1), VEGFR2 (1.5), Src (5.4) | [3] |
| SU5402 | 30 | VEGFR2 (20), PDGFRβ (510) | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the validation of this compound's published activities. While the specific protocols from the primary publication for this compound were not publicly accessible, these represent standardized and widely accepted methods for evaluating FGFR1 inhibitors.
In Vitro FGFR1 Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the FGFR1 kinase.
Objective: To measure the IC50 value of an inhibitor against recombinant human FGFR1.
Materials:
-
Recombinant human FGFR1 kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-Poly-E4Y)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound (this compound and others)
-
Detection reagents (e.g., HTRF® KinEASE™-TK kit with streptavidin-XL665 and TK-Antibody-Cryptate)
-
384-well low-volume microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a 384-well plate, add the test inhibitor, recombinant FGFR1 kinase, and the biotinylated peptide substrate in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents (streptavidin-XL665 and TK-Antibody-Cryptate) and incubate to allow for binding to the biotinylated substrate and the phosphorylated tyrosine on the substrate, respectively.
-
Measure the TR-FRET signal on a compatible plate reader. The signal is inversely proportional to the amount of kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based FGFR1 Phosphorylation Assay
This assay assesses the ability of an inhibitor to block FGFR1 autophosphorylation within a cellular context.
Objective: To determine the effect of an inhibitor on ligand-induced FGFR1 phosphorylation in a relevant cell line (e.g., U-87MG, which expresses FGFR1).
Materials:
-
U-87MG cells
-
Cell culture medium (e.g., MEM with 10% FBS)
-
Basic Fibroblast Growth Factor (bFGF)
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-FGFR1, anti-total-FGFR1, and a loading control (e.g., anti-GAPDH)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed U-87MG cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with bFGF (e.g., 20 ng/mL) for 10-15 minutes to induce FGFR1 phosphorylation.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with anti-phospho-FGFR1, anti-total-FGFR1, and loading control antibodies.
-
Visualize the protein bands using an appropriate detection system.
-
Quantify the band intensities to determine the level of phosphorylated FGFR1 relative to total FGFR1 and the loading control.
HUVEC Tube Formation Assay (Anti-Angiogenesis)
This assay evaluates the anti-angiogenic potential of an inhibitor by assessing its effect on the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).[4][5][6]
Objective: To determine if an inhibitor can block the formation of tube-like networks by HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel® Basement Membrane Matrix
-
96-well plates
-
Test inhibitor
-
Calcein AM (for visualization)
Procedure:
-
Thaw Matrigel® on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in a basal medium containing the test inhibitor at various concentrations.
-
Seed the HUVECs onto the solidified Matrigel®.
-
Incubate the plate at 37°C for 4-18 hours.
-
Stain the cells with Calcein AM and visualize the tube formation using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
Wound Healing / Scratch Assay (Cell Migration)
This assay measures the effect of an inhibitor on the migration of cells, a key process in tumor invasion and metastasis.[7][8][9]
Objective: To assess the inhibitory effect of a compound on the migration of U-87MG glioblastoma cells.
Materials:
-
U-87MG cells
-
Cell culture medium
-
24-well plates
-
A sterile 200 µL pipette tip or a specialized scratch tool
-
Test inhibitor
Procedure:
-
Seed U-87MG cells in 24-well plates and grow them to a confluent monolayer.[9]
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[9]
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing various concentrations of the test inhibitor.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) for up to 48 hours.
-
Measure the width of the scratch at multiple points for each image and calculate the rate of wound closure.
-
Compare the wound closure rates between treated and untreated cells to determine the effect of the inhibitor on cell migration.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the impact of an inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10][11][12]
Objective: To determine the cytotoxic or anti-proliferative effect of an inhibitor on U-87MG cells.
Materials:
-
U-87MG cells
-
Cell culture medium
-
96-well plates
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed U-87MG cells in a 96-well plate at a predetermined optimal density.[11]
-
Allow the cells to attach overnight.
-
Replace the medium with fresh medium containing a serial dilution of the test inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.[10][11]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cell proliferation.
Mandatory Visualizations
FGFR1 Signaling Pathway
Caption: Simplified FGFR1 signaling pathway leading to cellular responses.
Experimental Workflow for FGFR1 Inhibitor Validation
References
- 1. medchem.org.ua [medchem.org.ua]
- 2. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 5. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 7. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 8. Luteolin inhibits migration of human glioblastoma U-87 MG and T98G cells through downregulation of Cdc42 expression and PI3K/AKT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
Comparative Analysis of Resistance Mutations to FGFR1 Inhibitor-10 and Other Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Acquired resistance to targeted therapies remains a significant challenge in oncology. This guide provides a comparative analysis of resistance mutations against FGFR1 inhibitor-10 (also known as Compound 4i) and other prominent FGFR1 inhibitors. The data presented here, compiled from various preclinical studies, aims to facilitate the rational design of next-generation inhibitors and combination strategies to overcome drug resistance.
Data Presentation: Inhibitor Efficacy Against FGFR1 Mutations
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected FGFR inhibitors against wild-type FGFR1 and clinically relevant resistance mutations. This quantitative data allows for a direct comparison of their potency and susceptibility to common resistance mechanisms.
| Inhibitor | Wild-Type FGFR1 IC50 (nM) | V561M (Gatekeeper) IC50 (nM) | V561F IC50 (nM) | K656E (Activation Loop) IC50 (nM) | N546K (Kinase Hinge) IC50 (nM) |
| This compound (Compound 4i) | 28[1][2][3][4] | Data not available | Data not available | Data not available | Data not available |
| Pemigatinib (INCB054828) | 0.4 - 15[2][3][5][6][7][8] | 149[2] | 3280[9] | 140[9] | Data not available |
| Erdafitinib (JNJ-42756493) | 1.2 - 23[4][9][10][11] | 2590[9] | 2490[9] | 240[9] | Data not available |
| Infigratinib (BGJ398) | 0.9 - 31[9][10][12][13] | 4380[9] | 4250[9] | 330[9] | Data not available |
| Ponatinib (AP24534) | 2.2 - 33[9][14][15][16][17] | 400[9] | 56[9] | Data not available | 18[14] |
Note: IC50 values can vary between different assay conditions and cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols used to assess FGFR1 inhibitor resistance.
In Vitro Kinase Assay
This assay directly measures the inhibitory activity of a compound on the enzymatic function of purified FGFR1 protein (wild-type and mutants).
-
Reagents and Materials: Recombinant human FGFR1 kinase domain (wild-type and mutants), ATP, poly(Glu, Tyr) 4:1 substrate, kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2.5mM DTT), test inhibitors, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add the kinase, substrate/ATP mix, and the inhibitor.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This cell-based assay determines the effect of an inhibitor on the proliferation and survival of cancer cells expressing wild-type or mutant FGFR1.
-
Reagents and Materials: Cancer cell lines engineered to express specific FGFR1 mutations, cell culture medium, fetal bovine serum (FBS), test inhibitors, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitors for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
Western Blotting
This technique is used to detect changes in the phosphorylation status of FGFR1 and its downstream signaling proteins in response to inhibitor treatment.
-
Reagents and Materials: Cell lysates from inhibitor-treated cells, SDS-PAGE gels, nitrocellulose or PVDF membranes, primary antibodies (against total FGFR1, phospho-FGFR1, total ERK, phospho-ERK, etc.), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the protein lysates by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with specific primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
FGFR1 Signaling Pathway and Resistance Mechanisms
Caption: FGFR1 signaling pathway and points of inhibitor action and resistance.
Experimental Workflow for Characterizing FGFR1 Inhibitor Resistance
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the cholangiocarcinoma drug pemigatinib against FGFR gatekeeper mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. journals.plos.org [journals.plos.org]
- 6. Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug: Ponatinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. researchgate.net [researchgate.net]
- 9. GZD824 overcomes FGFR1‐V561F/M mutant resistance in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Infigratinib (BGJ398): an investigational agent for the treatment of FGFR-altered intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. qedtx.com [qedtx.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Ponatinib as targeted therapy for FGFR1 fusions associated with the 8p11 myeloproliferative syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn-links.lww.com [cdn-links.lww.com]
- 17. Modelling ponatinib resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Biomarkers for Sensitivity to FGFR1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies against Fibroblast Growth Factor Receptor 1 (FGFR1) has shown promise in various cancers. However, patient response to FGFR1 inhibitors is not uniform, highlighting the critical need for robust predictive biomarkers to guide patient selection. This guide provides a comparative overview of key biomarkers for assessing sensitivity to FGFR1 inhibitors, supported by experimental data and detailed methodologies.
Biomarker Performance: A Comparative Analysis
The predictive value of a biomarker is crucial for the successful clinical implementation of FGFR1 inhibitors. Below is a summary of quantitative data from preclinical and clinical studies, comparing the efficacy of different biomarkers in predicting response.
Preclinical Sensitivity Data in Cancer Cell Lines
The sensitivity of cancer cell lines to various FGFR1 inhibitors often correlates with the status of specific biomarkers. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Cell Line | Cancer Type | FGFR1 Inhibitor | FGFR1 Amplification | FGFR1 mRNA Expression | FGFR1 Protein Expression | IC50 (nM) | Reference |
| NCI-H1581 | Lung Squamous Cell Carcinoma | PD173074 | Amplified | High | High | 10-20 | [1] |
| NCI-H2170 | Lung Squamous Cell Carcinoma | PD173074 | Wild Type | Low | Low | >1000 | [1] |
| MDA-MB-134 | Breast Cancer | AZD4547 | Amplified | High | High | Sensitive | [2] |
| CAL51 | Triple-Negative Breast Cancer | PD173074 | Not Amplified | High | High | Sensitive | |
| RT112 | Bladder Cancer | Erdafitinib | Not Amplified | High | High | Sensitive | [3] |
Clinical Trial Response Data
Clinical trials provide essential data on the real-world utility of biomarkers in predicting patient response to FGFR1 inhibitors. Objective Response Rate (ORR) and Disease Control Rate (DCR) are key metrics.
| Cancer Type | FGFR1 Inhibitor | Biomarker | Patient Cohort | ORR (%) | DCR (%) | Reference |
| Squamous NSCLC | AZD4547 | FGFR1 Amplification | 24 patients | 4.2 | 35.2 | [4] |
| Urothelial Carcinoma | Erdafitinib | FGFR3 mutation/FGFR2/3 fusion | 101 patients | 40 | 79 | [5] |
| Cholangiocarcinoma | Infigratinib | FGFR2 fusion | 48 patients | 14.8 | - | [6] |
| Various Solid Tumors | Pemigatinib | FGFR1-3 alterations | 53 patients | Varies by tumor type | - | [7] |
Note: Direct head-to-head comparisons of different inhibitors with the same biomarker in the same cancer type are limited. The efficacy of a biomarker can be context-dependent, varying with the specific inhibitor, tumor histology, and the criteria used for biomarker positivity.
Key Biomarkers for FGFR1 Inhibitor Sensitivity
Several biomarkers have been investigated for their ability to predict sensitivity to FGFR1 inhibitors. The most prominent are FGFR1 gene amplification, mRNA expression, and protein overexpression. More recently, specific FGFR1 mutations and gene fusions have also emerged as potentially important predictive markers.
FGFR1 Gene Amplification
-
Description: An increase in the copy number of the FGFR1 gene.
-
Prevalence: Frequently observed in squamous non-small cell lung cancer (NSCLC) (10-22%) and breast cancer (10-15%).[2][8]
-
Predictive Value: While initially a promising biomarker, studies have shown that FGFR1 amplification alone is not always a reliable predictor of response.[2] Not all patients with FGFR1 amplification respond to therapy, and some non-amplified patients show a response.[2]
FGFR1 mRNA Expression
-
Description: The level of FGFR1 messenger RNA, which is a template for protein production.
-
Predictive Value: Several studies suggest that high FGFR1 mRNA expression may be a better predictor of sensitivity to FGFR1 inhibitors than gene amplification alone.[9] There is often a discrepancy between amplification and expression, with some amplified tumors showing low mRNA levels.[2]
FGFR1 Protein Overexpression
-
Description: An excess amount of FGFR1 protein on the surface of cancer cells.
-
Predictive Value: High FGFR1 protein expression has been shown to correlate with sensitivity to FGFR1 inhibitors in preclinical models.[2] The combination of high protein expression and gene amplification may be a more robust predictive biomarker.
FGFR1 Mutations and Fusions
-
Description: Genetic alterations in the FGFR1 gene, including point mutations and chromosomal rearrangements that create fusion genes.
-
Prevalence: Less common than amplification, but identified in various cancers including gliomas and breast cancer.[10]
-
Predictive Value: Specific activating mutations and fusions in FGFRs are often strong drivers of oncogenesis and can confer sensitivity to targeted inhibitors.[7][11] For instance, FGFR3 mutations are a key biomarker for erdafitinib in urothelial carcinoma.[5]
Experimental Protocols
Accurate and reproducible biomarker assessment is paramount for clinical decision-making. Below are detailed methodologies for the key experiments cited.
Fluorescence In Situ Hybridization (FISH) for FGFR1 Gene Amplification
Objective: To determine the copy number of the FGFR1 gene in tumor tissue.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick) are mounted on positively charged slides.
-
Deparaffinization and Pretreatment: Slides are deparaffinized in xylene and rehydrated through a series of ethanol washes. This is followed by heat-induced epitope retrieval in a citrate buffer (pH 6.0) and enzymatic digestion with protease to permeabilize the cells.[12][13][14]
-
Probe Hybridization: A dual-color probe set is used, consisting of a probe for the FGFR1 gene locus (e.g., labeled with a red fluorophore) and a probe for the centromere of chromosome 8 (CEN8) as a control (e.g., labeled with a green fluorophore). The probe mixture is applied to the tissue, and the slide is coverslipped and sealed.
-
Denaturation and Hybridization: The slide and probe are co-denatured at a high temperature (e.g., 75-85°C) to separate the DNA strands, followed by hybridization overnight at 37°C in a humidified chamber to allow the probes to bind to their target sequences.[13][14]
-
Post-Hybridization Washes: Slides are washed to remove unbound probes.
-
Counterstaining and Visualization: The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole), and the slides are analyzed using a fluorescence microscope.
-
Scoring: At least 60 tumor cell nuclei are scored. FGFR1 amplification is typically defined by an FGFR1/CEN8 ratio of ≥2.0, or a high average number of FGFR1 signals per cell.[10]
Immunohistochemistry (IHC) for FGFR1 Protein Expression
Objective: To detect the presence and localization of FGFR1 protein in tumor tissue.
Methodology:
-
Tissue Preparation: FFPE tissue sections are prepared as for FISH.
-
Antigen Retrieval: Heat-induced antigen retrieval is performed using a citrate buffer (pH 6.0) or a high pH buffer to unmask the antigenic epitopes.[12]
-
Blocking: Endogenous peroxidase activity is blocked with hydrogen peroxide, and non-specific antibody binding is blocked using a serum-free protein block.[12]
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific for FGFR1 (e.g., clone D8E4) overnight at 4°C.[12]
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining: The sections are counterstained with hematoxylin to visualize the cell nuclei.
-
Scoring: The staining intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells are assessed. An H-score can be calculated to provide a semi-quantitative measure of protein expression.
Quantitative Real-Time PCR (qRT-PCR) for FGFR1 mRNA Expression
Objective: To quantify the relative expression level of FGFR1 mRNA in tumor tissue.
Methodology:
-
RNA Extraction: Total RNA is extracted from FFPE tissue sections or fresh frozen tumor samples using a commercially available kit.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[9][15]
-
qPCR Reaction: The qPCR reaction is set up with a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers specific for FGFR1, and the cDNA template.[9][16]
-
Amplification and Detection: The reaction is run on a real-time PCR instrument. The instrument monitors the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.
-
Data Analysis: The relative expression of FGFR1 is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH or ACTB).[16]
Visualizing the Landscape of FGFR1 Inhibition
To better understand the biological context and experimental approaches in evaluating FGFR1 inhibitor sensitivity, the following diagrams illustrate key concepts.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. FGFR Inhibition Enhances Sensitivity to Radiation in Non–Small Cell Lung Cancer | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. FFPE Tissue Preparation and FISH Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anncaserep.com [anncaserep.com]
- 7. Pemigatinib in previously treated solid tumors with activating FGFR1–FGFR3 alterations: phase 2 FIGHT-207 basket trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FGFR1 mRNA and Protein Expression, not Gene Copy Number, Predict FGFR TKI Sensitivity Across All Lung Cancer Histologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. FGFR1 antibody validation and characterization of FGFR1 protein expression in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FISH Procedure for FFPE Specimens - CytoTest [cytotest.com]
- 14. researchgate.net [researchgate.net]
- 15. qiagen.com [qiagen.com]
- 16. Identification of mechanism of the oncogenic role of FGFR1 in papillary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of FGFR1 Inhibitor-10: A Comprehensive Guide for Laboratory Personnel
Essential guidance for the safe handling and disposal of FGFR1 inhibitor-10, ensuring the protection of laboratory personnel and the environment. This document provides a detailed operational plan for the proper disposal of the small molecule compound, this compound (CAS No. 2426769-76-6), in a research setting. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a lab coat, safety glasses with side shields, and chemical-resistant gloves. All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of any dust or aerosols.
In case of exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Step-by-Step Disposal Procedure
The disposal of this compound and any materials contaminated with it must be handled as hazardous chemical waste.
Step 1: Waste Segregation Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste: Unused or expired this compound powder, as well as any disposable labware heavily contaminated with the solid (e.g., weigh boats, spatulas), should be collected in a designated solid chemical waste container.
-
Liquid Waste: Solutions containing this compound (e.g., stock solutions in DMSO, cell culture media) must be collected in a separate liquid chemical waste container. Do not mix with other incompatible waste streams like strong acids or bases.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[1]
Step 2: Container Selection and Labeling
-
Choose a container that is compatible with the waste being collected (e.g., a high-density polyethylene or glass container for liquid waste). The container must have a secure, screw-top lid.[2]
-
All waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents present (e.g., Dimethyl Sulfoxide). Avoid using abbreviations.
-
An accurate estimation of the concentration of each component.
-
The date the waste was first added to the container.
-
The name and contact information of the principal investigator or responsible person.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][3]
-
The SAA must be under the control of the laboratory personnel.
-
Keep waste containers closed at all times, except when adding waste.[1][4]
-
Ensure secondary containment, such as a spill tray, is used to prevent the spread of material in case of a leak.[4]
Step 4: Requesting Waste Pickup
-
Once a waste container is full, or within the time limits specified by your institution (often 6 to 12 months from the start date), arrange for its collection by your institution's EHS department.[1][3]
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.[2]
Quantitative Data for Waste Management
The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting. Consult your institution's specific guidelines for exact quantities.
| Parameter | Limit | Source |
| Maximum volume of hazardous waste in an SAA | 55 gallons | [3] |
| Maximum volume of acutely toxic waste (P-listed) in an SAA | 1 quart (liquid) or 1 kg (solid) | [3] |
| Time limit for removing a full container from SAA | Within 3 calendar days | [2] |
| Maximum storage time for a partially filled container in SAA | Up to 1 year | [2] |
Visualizing Key Processes
To further clarify the context in which this compound is used and the pathways it affects, the following diagrams are provided.
References
Essential Safety and Logistical Information for Handling FGFR1 Inhibitor-10
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of FGFR1 Inhibitor-10.
This document provides crucial safety and logistical information for the handling of this compound (CAS: 2426769-76-6), a potent small molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). Adherence to these guidelines is essential to ensure personnel safety and maintain the integrity of your research. As a potent, biologically active compound, this compound requires careful handling in a controlled laboratory environment.
Summary of Key Safety Information
| Property | Summary of Information | Source |
| Chemical Name | N-methyl-2-[[2-[[4-[4-(4-morpholinyl)-1-piperidinyl]phenyl]amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]-3-thiophenecarboxamide | MedChemExpress |
| Molecular Formula | C26H30F3N7O2S | [CymitQuimica] |
| Molecular Weight | 561.62 g/mol | [CymitQuimica] |
| Appearance | Solid | [CymitQuimica] |
| Known Hazards | As a potent kinase inhibitor, this compound should be handled as a potentially hazardous substance. Direct contact with skin, eyes, and mucous membranes should be avoided. Inhalation of dust or aerosols is harmful. The toxicological properties have not been fully investigated. | General knowledge for potent kinase inhibitors |
| Primary Routes of Exposure | Inhalation, ingestion, skin contact, eye contact. | General SDS Information |
Personal Protective Equipment (PPE)
A comprehensive assessment of potential exposure should be conducted for all procedures. The following PPE is mandatory when handling this compound:
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Two pairs of chemotherapy-rated nitrile gloves. The outer glove should be removed immediately after handling the compound. | Prevents skin contact with the potent compound. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes of solutions or airborne particles of the solid compound. |
| Body Protection | A disposable, solid-front laboratory coat with tight-fitting cuffs. For procedures with a high risk of splashing, a chemically resistant apron or gown is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For handling the solid compound outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved N95 or higher-rated respirator is required. | Prevents inhalation of fine particles of the potent compound. |
Operational Plan: Step-by-Step Handling Procedures
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Detailed Protocol for Solution Preparation
-
Preparation:
-
Don all required personal protective equipment (PPE) as outlined in the table above.
-
Prepare the workspace by ensuring it is clean and uncluttered. All handling of the solid compound should be performed in a certified chemical fume hood or a powder containment hood.
-
Place a plastic-backed absorbent liner on the work surface to contain any potential spills.
-
-
Weighing the Compound:
-
Use a calibrated analytical balance within the containment enclosure.
-
Carefully weigh the desired amount of this compound solid into a tared, appropriate container (e.g., a microcentrifuge tube or a vial).
-
Close the container immediately after weighing to minimize the generation of dust.
-
-
Solubilization:
-
Add the appropriate solvent to the container with the weighed compound. This compound is soluble in DMSO.
-
Securely cap the container and vortex or sonicate until the solid is completely dissolved. Gentle warming may be applied if necessary, but be mindful of potential degradation.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
-
Storage of Stock Solutions:
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Disposal Plan
All waste generated from the handling of this compound must be considered hazardous.
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable items that have come into contact with the compound (e.g., gloves, absorbent liners, pipette tips, weighing paper) must be placed in a clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed. |
| Empty Containers | Empty containers that held the solid compound or solutions should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste, depending on institutional policies. |
The FGFR1 Signaling Pathway
This compound exerts its biological effects by blocking the tyrosine kinase activity of the FGFR1 receptor. This inhibition disrupts downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
